molecular formula C8H16O2 B122182 (1R,2R)-1,2-Cyclohexanedimethanol CAS No. 65376-05-8

(1R,2R)-1,2-Cyclohexanedimethanol

Cat. No.: B122182
CAS No.: 65376-05-8
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-YUMQZZPRSA-N
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Description

(1R,2R)-1,2-Cyclohexanedimethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285244
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25712-33-8, 65376-05-8
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
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Record name 1,2-Cyclohexanedimethanol, (1R,2R)-rel
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Record name (1R,2R)-1,2-Cyclohexanedimethanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1R,2R)-1,2-Cyclohexanedimethanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of (1R,2R)-1,2-Cyclohexanedimethanol, a versatile chiral diol. This compound, with CAS number 65376-05-8, serves as a crucial building block in asymmetric synthesis, particularly in the development of pharmaceuticals and advanced materials. Its rigid cyclohexane backbone and defined stereochemistry make it an invaluable component for creating complex molecular architectures with high stereoselectivity.[1][2]

Core Physical Properties

This compound is typically a white to off-white crystalline powder or solid at room temperature.[1][3][4][5] Its two primary alcohol functionalities allow for a wide range of chemical transformations, making it a key intermediate in various synthetic pathways.

Quantitative Physical Data

The physical properties of this compound have been reported by various sources. The following table summarizes the available quantitative data. It is important to note the variations in reported values, which may be attributed to different measurement conditions and sample purities.

PropertyValueConditions / NotesSource(s)
Molecular Formula C₈H₁₆O₂[1][3][4]
Molecular Weight 144.21 g/mol [1][3][6]
Melting Point 63 - 67 °C[1][7][8]
65 °C[3]
Boiling Point 270 °CAt 760 mmHg[4][7][8]
113 °CAt 0.2 mmHg[1][3]
Density 1.004 g/cm³[7][8]
1.0 g/cm³[4]
Optical Rotation [α]²⁰/D = +16° to +20°c=1 in toluene[1]
Flash Point 129 °C[4][7][8]
Solubility Soluble in water and most organic solvents.[6] Slightly soluble in Chloroform and Methanol.[7][6][7]
pKa 14.75 ± 0.10Predicted[5][7]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for characterizing solid organic compounds are applicable. The following are generalized protocols based on common laboratory practices for determining the key physical parameters of diols.

General Workflow for Physical Property Determination

G General Workflow for Physical Property Determination cluster_sample Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Processing Sample Obtain High-Purity Sample of this compound Drying Dry Sample Under Vacuum Sample->Drying MP Melting Point Determination (Capillary Method) Drying->MP BP Boiling Point Determination (Distillation under Reduced Pressure) Drying->BP Density Density Measurement (Pycnometer or Gas Pycnometry) Drying->Density Solubility Solubility Assessment (Visual Observation in Various Solvents) Drying->Solubility OR Optical Rotation Measurement (Polarimetry) Drying->OR Record Record All Experimental Conditions MP->Record BP->Record Density->Record Solubility->Record OR->Record Analyze Analyze and Average Results Record->Analyze Report Report Data with Standard Deviations Analyze->Report

Caption: A generalized workflow for the determination of key physical properties of a chemical compound.

Melting Point Determination (Capillary Method)
  • Apparatus: Melting point apparatus, capillary tubes.

  • Procedure:

    • A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.

Boiling Point Determination (Under Reduced Pressure)

Given the high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to avoid decomposition.

  • Apparatus: Distillation apparatus with a vacuum pump, manometer, and a heating mantle.

  • Procedure:

    • A sample of the diol is placed in the distillation flask.

    • The apparatus is assembled and the system is evacuated to the desired pressure (e.g., 0.2 mmHg).

    • The sample is heated gradually until it begins to boil.

    • The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer and the condensation of vapor, is recorded as the boiling point at that specific pressure.

Density Measurement
  • Apparatus: Pycnometer or an electronic density meter.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the molten diol (if necessary) or a solution of known concentration, and weighed again.

    • The pycnometer is then emptied, cleaned, filled with a reference liquid of known density (e.g., distilled water), and weighed.

    • The density of the sample is calculated from these weights and the known density of the reference liquid.

Optical Rotation Measurement
  • Apparatus: Polarimeter.

  • Procedure:

    • A solution of this compound is prepared at a known concentration (e.g., 1 g/100 mL) in a specified solvent (e.g., toluene).

    • The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

    • The tube is placed in the polarimeter, and the angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20 °C).

    • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Synthetic Pathway Overview

This compound is a valuable chiral intermediate. For instance, it can be used in the synthesis of Lurasidone hydrochloride, an atypical antipsychotic.[4] A general synthetic approach to obtain this diol involves the stereoselective reduction of the corresponding dicarboxylic acid or its derivative.

G General Synthetic Approach Start (1R,2R)-1,2-Cyclohexanedicarboxylic Acid or its derivative Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., NaBH₄/I₂, LiAlH₄, or catalytic hydrogenation) Reagents->Product

Caption: A simplified diagram illustrating a general synthetic route to this compound.

Applications in Research and Development

The unique stereochemistry and bifunctionality of this compound make it a valuable building block in several areas:

  • Pharmaceutical Synthesis: It serves as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs), where precise stereochemical control is essential for therapeutic efficacy and safety.[1]

  • Polymer Chemistry: This diol is utilized in the production of specialty polymers, such as polyesters and polyurethanes. Its inclusion in the polymer backbone can enhance properties like flexibility, durability, and thermal stability.[1]

  • Asymmetric Catalysis: Derivatives of this compound can be employed as chiral ligands in metal-catalyzed asymmetric reactions, facilitating the synthesis of enantiomerically pure compounds.

References

An In-depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol: Chemical Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable chiral building block for the synthesis of complex molecules, most notably the atypical antipsychotic drug, Lurasidone. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, synthesis, analytical methods, and key applications.

Chemical Structure and Stereochemistry

This compound, also known as (1R,2R)-1,2-bis(hydroxymethyl)cyclohexane, possesses a cyclohexane ring with two hydroxymethyl groups attached to adjacent carbon atoms.[1] The stereochemical descriptors "(1R,2R)" define the absolute configuration of the two stereocenters at positions 1 and 2 of the cyclohexane ring. This specific arrangement results in a trans-configuration of the two hydroxymethyl groups, a key feature that influences its utility in stereoselective synthesis.[2]

The C₂-symmetric and rigid framework of this compound provides a well-defined three-dimensional structure that is instrumental in controlling the stereochemical outcome of chemical reactions.[2] This chirality is crucial in the synthesis of pharmaceuticals where the biological activity is often dependent on a specific enantiomer.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 65376-05-8[1]
Molecular Formula C₈H₁₆O₂[1][3][4]
Molecular Weight 144.21 g/mol [1][3][4]
Appearance White or off-white crystalline powder[1][3]
Melting Point 63 - 67 °C[1][5]
Boiling Point 113 °C at 0.2 mmHg; 270 °C at 760 mmHg[1][5]
Optical Rotation [α]²⁰_D = +16 to +20° (c=1 in toluene)[1]
Purity ≥ 98% (GC)[1][3]
Solubility Soluble in water and most organic solvents[6]
Storage 2 - 8 °C, sealed in a dry environment[1][4]

Synthesis of this compound

The enantiomerically pure this compound is commonly synthesized from (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid through reduction.[2][7]

Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

Materials:

  • (1R,2R)-1,2-cyclohexanedicarboxylic acid

  • Sodium borohydride

  • Iodine

  • Tetrahydrofuran (THF)

  • Methanol

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of (1R,2R)-1,2-cyclohexanedicarboxylic acid (1.41 mol), sodium borohydride (4.2 mol), and iodine (0.7 mol) is added to tetrahydrofuran (1000 mL).[7]

  • The mixture is stirred and refluxed for 5 hours.[7]

  • After the reaction is complete, the mixture is cooled to 0 °C.[7]

  • Methanol (500 mL) is slowly added dropwise to the reaction mixture.[7]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[7]

  • The filtrate is concentrated under reduced pressure and dried to yield the white solid product, this compound.[7]

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Workup A (1R,2R)-1,2-cyclohexanedicarboxylic acid E Mix and Reflux (5h) A->E B Sodium borohydride B->E C Iodine C->E D THF D->E F Cool to 0°C E->F G Add Methanol F->G H Separate Organic Layer G->H I Dry with Na2SO4 H->I J Filter I->J K Concentrate J->K L This compound K->L Final Product

A flowchart of the synthesis of this compound.

Analytical Methods: Enantiomeric Purity Determination by HPLC

The optical purity of this compound is critical for its application in pharmaceutical synthesis and is a key quality control parameter.[8] Since the diol itself lacks a strong UV chromophore, a derivatization step is necessary to enhance its detectability for HPLC analysis.[8] A common method involves derivatization with benzoyl chloride.[8]

Experimental Protocol: Derivatization and HPLC Analysis

Derivatization:

  • Dissolve this compound (0.0035 mol), triethylamine (1.05 g), and 4-dimethylaminopyridine (0.04 g) in dichloromethane (15 mL).[8]

  • Stir the mixture at 10 °C.[8]

  • Slowly add benzoyl chloride (0.0076 mol) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 4 hours.[8]

  • Monitor the reaction by TLC.[8]

  • Upon completion, wash the reaction mixture with acid and base, then dry and concentrate to obtain the benzoyl derivative.[8]

HPLC Conditions:

  • Column: Chiralpak IC chiral column (0.46 cm × 25 cm, 5 μm particle size)[8]

  • Detection: UV at 210 nm[8]

  • Analysis: The enantiomeric excess is determined by normal phase HPLC-UV.[8]

The following diagram outlines the workflow for the HPLC analysis of enantiomeric purity.

G HPLC Analysis of Enantiomeric Purity cluster_0 Derivatization cluster_1 Sample Preparation & Analysis A This compound D React at 10°C to RT A->D B Benzoyl Chloride B->D C Triethylamine, DMAP, CH2Cl2 C->D E Workup (Acid/Base Wash) D->E F Dry and Concentrate E->F G Dissolve in Mobile Phase F->G H Inject into HPLC G->H I Analyze at 210 nm H->I J Enantiomeric Purity I->J Result

Workflow for the enantiomeric purity analysis of this compound.

Applications in Drug Development and Polymer Science

Pharmaceutical Intermediate: Synthesis of Lurasidone

This compound is a crucial intermediate in the synthesis of Lurasidone, an atypical antipsychotic medication.[8][9] The defined stereochemistry of the diol is transferred to the final drug molecule, which is essential for its therapeutic activity. The synthesis of Lurasidone from this compound typically involves the conversion of the diol to a disulfonate derivative, followed by reaction with other key intermediates.[10]

The logical relationship in the synthesis of Lurasidone starting from this compound is depicted below.

G Lurasidone Synthesis Pathway A This compound C Disulfonate Intermediate A->C Sulfonylation B Aromatic Sulfonyl Chloride B->C E Lurasidone C->E Coupling Reactions D Other Lurasidone Intermediates D->E

Key steps in the synthesis of Lurasidone from this compound.
Monomer for Polymer Production

This compound also serves as a monomer in the synthesis of polyesters and polyurethanes.[1] The incorporation of its rigid and chiral cyclohexane ring into the polymer backbone can enhance properties such as flexibility, durability, and adhesion.[1] This makes it a valuable component in the formulation of coatings, adhesives, and other advanced materials.[1][11]

Conclusion

This compound is a versatile and highly valuable chiral building block in modern organic synthesis. Its well-defined stereochemistry and rigid structure are pivotal in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry for the production of Lurasidone. The detailed experimental protocols for its synthesis and analysis, as outlined in this guide, provide a foundation for its effective utilization in research and development. Its growing applications in polymer science further underscore its importance as a key chemical intermediate.

References

An In-depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 65376-05-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that serves as a versatile and valuable building block in modern organic synthesis. Its rigid C₂-symmetric cyclohexane framework and bifunctional nature make it an important intermediate in the production of a wide range of chemical entities, from polymers and specialty materials to complex pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, key applications, and safety information for this compound, CAS number 65376-05-8. Detailed experimental protocols for its synthesis and a representative derivatization reaction are presented, along with visualizations to illustrate its role in synthetic workflows.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder with a mild odor.[1][4] It is soluble in water and most organic solvents.[4] Its chirality, stemming from the two stereogenic centers on the cyclohexane ring, is a key feature that dictates its applications in asymmetric synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 65376-05-8[1][5][6]
Molecular Formula C₈H₁₆O₂[1][6]
Molecular Weight 144.21 g/mol [1][4][6]
Appearance White to off-white crystalline powder/solid[1][4][5]
Melting Point 63 - 67 °C[1]
Boiling Point 113 °C at 0.2 mmHg[1]
Density ~1.0 g/cm³[7]
Optical Rotation [α]²⁰_D = +16° to +20° (c=1 in toluene)[1][5]
Purity ≥97-99%[1][4][6]
Solubility Soluble in water and most organic solvents[4]

Table 2: Spectroscopic and Computational Data

ParameterValueSource(s)
SMILES OC[C@H]1--INVALID-LINK--CO[6]
InChI InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1
Topological Polar Surface Area (TPSA) 40.46 Ų[6]
LogP 0.7774[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 2[6]

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the reduction of its corresponding dicarboxylic acid, (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid.[2] This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Synthesis of this compound via LAH Reduction

This protocol is a representative procedure adapted from general methods for the reduction of carboxylic acids using lithium aluminum hydride.

Reaction Scheme:

Materials:

  • (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Setup: A three-necked round-bottom flask is oven-dried and equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • LAH Suspension: The flask is charged with a suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous THF. The suspension is cooled to 0 °C using an ice bath.

  • Addition of Diacid: (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled back to 0 °C. Excess LAH is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the sequential and careful addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

  • Work-up: The resulting suspension is stirred at room temperature for 30 minutes, after which anhydrous MgSO₄ is added. The mixture is stirred for another 15 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF.

  • Isolation: The combined organic filtrates are concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to yield pure this compound.

Derivatization: Synthesis of this compound Dimesylate

This protocol illustrates a typical reaction of this compound, showcasing the reactivity of its hydroxyl groups. This procedure is based on methods described in the patent literature for the synthesis of disulfonate esters, which are important intermediates for pharmaceuticals like Lurasidone.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Setup: To a stirred solution of this compound (100.0 g) and triethylamine (77.2 g) in acetonitrile (1500 mL), the mixture is cooled in an ice bath.

  • Addition of MsCl: Methanesulfonyl chloride (158.8 g) is added dropwise to the cooled solution.

  • Reaction: The reaction is allowed to proceed at room temperature for approximately 6 hours, with completion monitored by TLC.

  • Work-up: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Isolation: The organic layer is dried over a suitable drying agent, filtered, and the solvent is removed by distillation under reduced pressure to yield the target product, (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, as a white solid.[1]

Applications in Research and Development

The unique stereochemistry and bifunctionality of this compound make it a valuable precursor in several areas of chemical science.

  • Pharmaceutical Synthesis: It is a key chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Lurasidone, an atypical antipsychotic medication.[7][8][9] The defined stereochemistry of the diol is crucial for the final drug's efficacy and safety profile.

  • Asymmetric Catalysis: The diol serves as a starting material for the synthesis of a variety of chiral ligands. These ligands, when complexed with transition metals, can form highly effective and selective asymmetric catalysts for a range of chemical transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[2]

  • Polymer Chemistry: This compound is utilized as a monomer in the production of specialty polymers, such as polyesters and polyurethanes.[1] Its incorporation can enhance properties like flexibility, durability, and thermal stability in materials used for coatings and adhesives.[1]

  • Material Science: It is also explored in the synthesis of UV curing materials and as a raw material for electronic chemicals, where its structural rigidity and purity are advantageous.[3]

  • General Organic Synthesis: The two primary hydroxyl groups can be readily modified, allowing for the introduction of various functionalities. This makes it an excellent and versatile building block for the construction of complex molecular architectures.[1]

Visualizing Synthetic Utility

Since this compound is a synthetic intermediate rather than a bioactive molecule that interacts with signaling pathways, a more relevant visualization is a workflow diagram illustrating its application as a chiral building block.

G Workflow: this compound in Asymmetric Synthesis A This compound (Chiral Diol) B Functional Group Modification A->B Synthesis C Chiral Ligand (e.g., Diphosphine, Diamine) B->C D Coordination with Transition Metal (M) C->D E Chiral Catalyst [M-Ligand] D->E F Asymmetric Transformation (e.g., Hydrogenation, C-C Coupling) E->F H Enantiomerically Enriched Product F->H G Prochiral Substrate G->F

Caption: Role of this compound as a precursor to chiral ligands for asymmetric catalysis.

Safety and Handling

This compound is considered to have low acute toxicity, though the chemical, physical, and toxicological properties have not been exhaustively investigated.[10] It may cause an allergic skin reaction and serious eye irritation.

Table 3: Hazard and Safety Information

Hazard StatementPrecautionary MeasuresSource(s)
Causes serious eye irritation.Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10]
May cause an allergic skin reaction.Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.

Handling and Storage:

  • Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as oxidizing agents.[4] Keep the container tightly closed. Recommended storage temperature is between 2-8 °C.[1]

  • Handling: Use personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.[10]

  • First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and consult a physician.[10]

Conclusion

This compound is a cornerstone chiral building block with significant applications in pharmaceutical development, polymer science, and asymmetric catalysis. Its well-defined stereochemistry and versatile reactivity provide a reliable platform for the synthesis of complex, high-value molecules. This guide has summarized its key properties, provided detailed experimental context, and highlighted its primary applications, offering a valuable resource for professionals in the chemical sciences. The continued exploration of this and similar chiral intermediates will undoubtedly fuel further innovation in drug discovery and materials science.

References

An In-depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol of significant interest in the pharmaceutical and fine chemical industries. This document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and its primary applications, with a focus on its role as a key building block in the synthesis of complex molecules.

Chemical Identity and Synonyms

This compound is a C2-symmetric chiral diol. Its rigid cyclohexane backbone and stereochemically defined hydroxymethyl groups make it a valuable precursor in asymmetric synthesis.

Synonyms:

  • (1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane

  • (1R,2R)-Cyclohexane-1,2-diyldimethanol

  • [(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol

  • (1R-trans)-1,2-Cyclohexanedimethanol

  • (R,R)-trans-1,2-bis-hydroxymethyl-cyclohexane

  • trans-1,2-Cyclohexanedimethanol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
CAS Number 65376-05-8[1][2]
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [2]
Appearance White to off-white crystalline powder or solid[1][2]
Melting Point 63-67 °C[3]
Boiling Point 270 °C[3]
Density 1.004 g/cm³[3]
Flash Point 129 °C[3]
Solubility Soluble in water and most organic solvents. Slightly soluble in Chloroform and Methanol.[2]
pKa 14.75 ± 0.10 (Predicted)
Refractive Index 1.471[3]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons and distinct signals for the hydroxymethyl protons. The chemical shifts and coupling constants would be indicative of the trans relationship of the substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Due to the molecule's C2 symmetry, the ¹³C NMR spectrum should display four signals: one for the two equivalent hydroxymethyl carbons, one for the two equivalent carbons of the cyclohexane ring bearing the hydroxymethyl groups, and two for the remaining pairs of equivalent methylene carbons in the cyclohexane ring.

IR (Infrared) Spectroscopy The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the cyclohexane and methylene groups are expected in the 2850-3000 cm⁻¹ region. The C-O stretching vibration should appear in the 1000-1200 cm⁻¹ range.

MS (Mass Spectrometry) The mass spectrum of this compound under electron ionization would likely show a weak or absent molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for alcohols include the loss of water (M-18), leading to a peak at m/z 126, and alpha-cleavage.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding dicarboxylic acid. The following is a representative experimental protocol based on procedures described in the literature.

Synthesis of this compound

Reaction: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

Materials:

  • (1R,2R)-1,2-Cyclohexanedicarboxylic acid

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Aqueous acid solution (for workup, e.g., dilute HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • A solution of (1R,2R)-1,2-cyclohexanedicarboxylic acid in an anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • The reducing agent is carefully added to the reaction mixture. If using LiAlH₄, it is typically added portion-wise as a solid or as a solution in an anhydrous solvent. If using BH₃·THF, it is added dropwise via the addition funnel. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature or heated to reflux to ensure complete reaction.

  • The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid solution at 0 °C to neutralize the excess reducing agent and hydrolyze the intermediate complexes.

  • The product is extracted from the aqueous layer with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

  • The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Drug Development

This compound is a crucial chiral building block in the pharmaceutical industry. Its primary application is as a key intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone. The stereochemistry of this diol is essential for establishing the correct stereochemistry of the final active pharmaceutical ingredient, which is critical for its therapeutic efficacy and safety profile.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start (1R,2R)-1,2-Cyclohexanedicarboxylic Acid Reaction Reduction (e.g., LiAlH4 or BH3-THF) in Anhydrous Solvent Start->Reaction Quench Quenching (Water and Acid) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purify Recrystallization or Column Chromatography Drying->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Role in Lurasidone Synthesis

The following diagram illustrates the logical relationship of this compound as a key intermediate in the multi-step synthesis of Lurasidone.

Lurasidone_Synthesis_Relationship Role of this compound in Lurasidone Synthesis CHDM This compound Intermediate Chiral Intermediate (incorporating the diol backbone) CHDM->Intermediate Multiple Synthetic Steps Lurasidone Lurasidone (Final API) Intermediate->Lurasidone OtherReagents Other Reagents and Building Blocks OtherReagents->Lurasidone

Caption: Role of this compound in Lurasidone synthesis.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. This product is intended for research and development purposes only and is not for drug, household, or other uses.

References

Spectroscopic Analysis of (1R,2R)-1,2-Cyclohexanedimethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol of significant interest in asymmetric synthesis and materials science. The document outlines expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction

This compound is a C2-symmetric chiral building block. Its stereochemically defined structure makes it a valuable component in the synthesis of chiral ligands, auxiliaries, and polymers. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide summarizes the key spectroscopic data and methodologies relevant to its analysis. The compound exists as a white solid at room temperature with a molecular formula of C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1]

Spectroscopic Data

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These values are based on general principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.4 - 3.7m4H-CH₂OH
~ 1.6 - 1.8m2H-CH-CH₂OH
~ 1.2 - 1.5m8HCyclohexyl ring protons
Variablebr s2H-OH

Note: The chemical shifts and multiplicities are estimations and can vary based on solvent and concentration.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppmAssignment
~ 65 - 70-CH₂OH
~ 40 - 45-CH-CH₂OH
~ 25 - 35Cyclohexyl ring carbons

Note: Due to the symmetry of the molecule, four distinct signals are expected for the cyclohexane ring carbons.

IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (alcohol)
2980 - 2850StrongC-H stretch (alkane)
1470 - 1440MediumC-H bend (alkane)
1050 - 1000StrongC-O stretch (primary alcohol)

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducibility and accuracy.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Filtration: Filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the quality of the spectrum.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 300 or 500 MHz). Standard acquisition parameters are typically used, with adjustments made to optimize signal-to-noise and resolution. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon atom.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

  • Data Acquisition: Collect the infrared spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is recorded as absorbance or transmittance versus wavenumber (in cm⁻¹).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Purified this compound Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR Acq_NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy Prep_IR->Acq_IR Analysis_NMR Analyze Chemical Shifts, Integration, and Coupling Acq_NMR->Analysis_NMR Analysis_IR Analyze Functional Group Frequencies Acq_IR->Analysis_IR Conclusion Structure Confirmation and Purity Assessment Analysis_NMR->Conclusion Analysis_IR->Conclusion

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of (1R,2R)-1,2-Cyclohexanedimethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1R,2R)-1,2-Cyclohexanedimethanol in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature for the (1R,2R) stereoisomer, this document presents qualitative information for the target compound, alongside quantitative data for the related structural isomer, 1,4-Cyclohexanedimethanol, to provide a contextual reference. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a chiral diol with a cyclohexane backbone. Its stereospecific structure and the presence of two primary hydroxyl groups make it a valuable building block in the synthesis of pharmaceuticals and specialty polymers. The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction kinetics, purification, and formulation development.

Solubility Data

Qualitative Solubility of this compound

General qualitative assessments indicate that this compound is slightly soluble in chloroform and methanol.[1] It is also described as being soluble in water and most organic solvents.[2]

Quantitative Solubility of 1,4-Cyclohexanedimethanol (Structural Isomer)

To provide a quantitative perspective, the following table summarizes the solubility of the structural isomer, 1,4-Cyclohexanedimethanol. It is crucial to note that these values are for a different isomer and should be considered as an approximation for this compound, as solubility can be significantly influenced by stereochemistry. The commercial form of 1,4-Cyclohexanedimethanol is typically a mixture of cis and trans isomers.[3]

SolventTemperature (°C)SolubilityReference
Water20Miscible[4]
MethanolNot SpecifiedMiscible[4]
AlcoholsNot SpecifiedMiscible[4]
KetonesNot SpecifiedSoluble[4]
Benzene201.1 g / 100 g solvent
Trichloromethane205.7 g / 100 g solvent
Aliphatic HydrocarbonsNot SpecifiedAlmost Insoluble[4]
EtherNot SpecifiedAlmost Insoluble[4]

Disclaimer: The data presented in this table is for 1,4-Cyclohexanedimethanol, not this compound. This information is provided for estimation purposes only.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvents, the following established methods are recommended.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid by filtration (using a filter that does not interact with the solvent or solute) or centrifugation.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized).

  • Calculation: The solubility is then expressed in appropriate units (e.g., g/100 mL, mol/L).

G A Add excess this compound to solvent in a sealed flask B Agitate at constant temperature (24-72 hours) to reach equilibrium A->B C Separate saturated solution from excess solid (filtration/centrifugation) B->C D Determine concentration of the saturated solution (e.g., GC, HPLC) C->D E Calculate and report solubility D->E

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on weighing the solute dissolved in a known mass of solvent.

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature, similar to the shake-flask method.

  • Sample Withdrawal: A known mass of the clear, saturated supernatant is carefully withdrawn and transferred to a pre-weighed, empty container (e.g., an evaporating dish).

  • Solvent Evaporation: The solvent is completely evaporated from the sample under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

  • Weighing: The container with the dried solute is cooled in a desiccator and then weighed.

  • Calculation: The mass of the dissolved solute is the difference between the final weight and the initial weight of the empty container. The mass of the solvent is the difference between the weight of the saturated solution and the weight of the dissolved solute. The solubility is then calculated as the mass of solute per mass of solvent (e.g., g/100 g solvent) and can be converted to other units if the density of the solvent is known.

G A Prepare a saturated solution of This compound B Withdraw a known mass of the clear saturated solution A->B C Evaporate the solvent completely to obtain the dry solute B->C D Weigh the dried solute C->D E Calculate solubility (mass of solute per mass of solvent) D->E

Caption: Workflow for the Gravimetric Solubility Determination Method.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1,2-Cyclohexanedimethanol, a versatile chiral diol, serves as a critical building block in various facets of chemical synthesis, from polymer production to pharmaceutical intermediates.[1] Its stereochemistry and bifunctional nature make it a valuable component in the development of complex molecules where precise three-dimensional arrangement is paramount.[1] This guide provides a detailed overview of its melting and boiling points, outlines the experimental protocols for their determination, and presents logical workflows relevant to these analytical procedures.

Core Physicochemical Data

The melting and boiling points of this compound are key identifiers and indicators of purity. The data compiled from various sources are presented below. It is important to note that the boiling point can vary significantly with ambient pressure.

PropertyValueConditions
Melting Point 63 - 67 °CAtmospheric Pressure
65 °CAtmospheric Pressure
Boiling Point 270 °CAtmospheric Pressure[2][3]
113 °C0.2 mmHg (Vacuum)[1][4]

Experimental Protocols

While specific experimental reports detailing the determination of these exact values for this compound are not publicly available, standardized methodologies for organic compounds are well-established. The following protocols are based on general and widely accepted laboratory practices for determining the melting and boiling points of crystalline organic solids.

1. Melting Point Determination via Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[5] For a pure substance, this transition occurs over a very narrow range, typically 0.5-1.0°C.[6] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.

Methodology:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a sample.[7] The tube is then tapped gently on a hard surface, or a long glass tube is used to drop the capillary through, to pack the sample tightly into the sealed end.[5][7] The packed sample should be approximately 1-3 mm high.[5][7]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp device or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).[5] If using a Thiele tube, the capillary is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[8]

  • Measurement:

    • The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[7]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (e.g., 65-66°C) is indicative of high purity, whereas a broad range (e.g., 62-66°C) suggests the presence of impurities.[6]

2. Boiling Point Determination via Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This property is crucial for purification by distillation and as an indicator of a substance's identity and purity.

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head (still head), a condenser, a thermometer, and a receiving flask. The this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Thermometer Placement: The thermometer is positioned in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Measurement:

    • The liquid is heated gently.

    • As the liquid boils, the vapor rises, and the temperature on the thermometer will climb and then stabilize.

    • The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point.[8]

    • It is critical to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[6] For high-boiling-point compounds like this, determination under reduced pressure (vacuum distillation) is common to prevent decomposition, which accounts for the significantly lower boiling point observed at 0.2 mmHg.[1][4]

Visualized Workflows and Relationships

To further clarify the concepts and procedures discussed, the following diagrams, generated using the DOT language, illustrate key workflows and logical principles.

MeltingPointWorkflow start Start prep Sample Preparation (Grind & Pack Capillary) start->prep setup Apparatus Setup (Place in Mel-Temp/Thiele Tube) prep->setup fast_heat Rapid Heating (~20°C below expected MP) setup->fast_heat slow_heat Slow Heating (1-2°C / min) fast_heat->slow_heat observe Observe Sample slow_heat->observe record_start Record T1 (First liquid drop) observe->record_start Melting begins record_end Record T2 (Completely liquid) observe->record_end Melting complete record_start->observe calc Determine Range (T2 - T1) record_end->calc end_node End calc->end_node

Caption: Workflow for Melting Point Determination.

PurityMeltingPoint pure Pure Compound sharp_mp Sharp Melting Range (e.g., 0.5-1°C) Higher Temperature pure->sharp_mp exhibits impure Impure Compound broad_mp Broad Melting Range (e.g., >2°C) Depressed Temperature impure->broad_mp exhibits

Caption: Logical Relationship between Purity and Melting Point.

BoilingPointWorkflow start Start setup Assemble Distillation Apparatus (Flask, Condenser, Thermometer) start->setup add_sample Add Sample & Boiling Chips to Round-Bottom Flask setup->add_sample heat Gentle Heating add_sample->heat vaporize Vapor Rises and Surrounds Thermometer Bulb heat->vaporize stabilize Temperature Stabilizes vaporize->stabilize record Record Stable Temperature & Atmospheric Pressure stabilize->record end_node End record->end_node

Caption: Workflow for Boiling Point Determination.

References

A Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that serves as a critical building block in modern organic synthesis, particularly in the pharmaceutical and polymer industries. Its rigid cyclohexane backbone and defined stereochemistry make it an invaluable precursor for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its commercial availability, key applications, experimental protocols, and safety information to support researchers, scientists, and drug development professionals in their work.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, with purities and specifications suitable for both research and industrial applications. When sourcing this chemical, it is crucial to consider factors such as purity, isomeric excess, and impurity profiles to ensure the success of subsequent synthetic steps.

Below is a comparative table of typical specifications from various commercial suppliers.

Specification Typical Value Notes
CAS Number 65376-05-8-
Molecular Formula C₈H₁₆O₂-
Molecular Weight 144.21 g/mol -
Appearance White to off-white crystalline powder or solid[1][2]
Purity (GC) ≥98.0%A minimum purity of 98.0% is commonly offered.[2][3]
Melting Point 63-67 °C[1]
Boiling Point 113 °C @ 0.2 mmHg[1]
Optical Rotation [α]²⁰/D +16° to +20° (c=1 in toluene)[1]
Loss on Drying ≤1.0%Indicates the amount of volatile matter.[3]
Acid Impurities ≤0.2%Important for reactions sensitive to acidic conditions.[3]
Enantiomeric Impurities ≤0.5%Crucial for maintaining stereochemical integrity in asymmetric synthesis.[3]

Key Commercial Suppliers:

  • NINGBO INNO PHARMCHEM CO.,LTD.[3][4]

  • Chem-Impex[1]

  • JIGS Chemical Limited[5]

  • TCI America[6]

  • Home Sunshine Pharma[2]

  • BLDpharm[7]

  • Henan Fengda Chemical Co.,Ltd.[8]

  • Jinan Million Pharmaceutical Co., Lt[9]

Applications in Synthesis

The primary application of this compound lies in its use as a chiral building block in asymmetric synthesis.[10][11][12] Its C₂-symmetric structure is particularly advantageous for the synthesis of ligands for asymmetric catalysis and as a precursor for chiral drugs.

Pharmaceutical Intermediate: Synthesis of Lurasidone

A prominent application of this compound is in the industrial synthesis of the atypical antipsychotic drug, Lurasidone.[13] The chirality of the diol is transferred to the final drug molecule, which is essential for its pharmacological activity. The synthesis typically involves the conversion of the diol to a bismesylate intermediate.

Below is a generalized workflow for the initial steps in the synthesis of Lurasidone, starting from this compound.

Lurasidone_Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_intermediate Intermediate cluster_downstream Downstream Synthesis start This compound mesylation Mesylation start->mesylation Methanesulfonyl chloride, Base bismesylate (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane mesylation->bismesylate downstream Further reactions to Lurasidone bismesylate->downstream

Workflow for the initial stage of Lurasidone synthesis.

Polymer Synthesis

This compound is also utilized in the synthesis of polyesters and polyurethanes.[1] Its incorporation into the polymer backbone can enhance properties such as thermal stability, rigidity, and durability due to the cyclic nature of the diol.

Experimental Protocols

Synthesis of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (Lurasidone Intermediate)

This protocol is a generalized procedure based on methodologies found in the patent literature.

Materials:

  • This compound

  • Triethylamine or other suitable base

  • Methanesulfonyl chloride

  • Anhydrous dichloromethane or other suitable aprotic solvent

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution. The molar ratio of triethylamine to the diol is typically in the range of 2.2 to 2.5 equivalents.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (approximately 2.1 to 2.3 molar equivalents) to the cooled solution, maintaining the temperature at or below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.

  • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or chromatography.

Purity Analysis via HPLC after Derivatization

As this compound lacks a strong UV chromophore, its purity and enantiomeric excess are often determined by HPLC after derivatization.[13] A common derivatizing agent is benzoyl chloride.

Derivatization Procedure:

  • Dissolve this compound in a suitable solvent such as dichloromethane.

  • Add a base (e.g., triethylamine) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add benzoyl chloride (at least 2 molar equivalents) to the mixture, typically at a reduced temperature (e.g., 0-10 °C).

  • Allow the reaction to proceed until completion.

  • The resulting dibenzoate derivative can then be analyzed by chiral HPLC to determine the enantiomeric excess.

Signaling Pathways

It is important to note that this compound is a chiral synthetic building block and not a pharmacologically active molecule. Therefore, it is not directly involved in biological signaling pathways. Its significance in drug development is as a precursor that imparts the necessary stereochemistry to the final active pharmaceutical ingredient (API), such as Lurasidone, which in turn interacts with specific biological targets and signaling pathways.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.[14][15][16]

Hazard Identification:

  • While some safety data sheets indicate it is not a hazardous substance, others may classify it with specific hazards.[14] Always consult the specific SDS from the supplier.

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[14]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[14]

Handling and Storage:

  • Handling: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Personal Protective Equipment:

  • Eye/face protection: Safety glasses with side-shields conforming to appropriate standards.

  • Skin protection: Handle with gloves. Gloves must be inspected prior to use.

  • Respiratory protection: For nuisance exposures, use a particle respirator. For higher-level protection, use a respirator with appropriate cartridges.[14]

Below is a diagram outlining the general safety precautions for handling this compound.

Safety_Precautions cluster_handling Safe Handling cluster_ppe_details PPE Details cluster_storage Storage cluster_emergency Emergency Procedures handling Handling Procedures ppe Personal Protective Equipment (PPE) handling->ppe ventilation Adequate Ventilation handling->ventilation no_eat_drink No Eating or Drinking handling->no_eat_drink gloves Gloves ppe->gloves goggles Safety Goggles ppe->goggles lab_coat Lab Coat ppe->lab_coat respirator Respirator (if needed) ppe->respirator storage Proper Storage cool_dry Cool, Dry Place storage->cool_dry tightly_sealed Tightly Sealed Container storage->tightly_sealed away_from_incompatibles Away from Incompatible Materials storage->away_from_incompatibles emergency In Case of Emergency first_aid First Aid Measures emergency->first_aid spill_control Spill Control emergency->spill_control fire_fighting Fire Fighting Measures emergency->fire_fighting

General safety precautions for handling chemicals.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex organic molecules, with significant applications in the pharmaceutical and polymer industries. A thorough understanding of its commercial availability, specifications, and appropriate handling procedures is essential for its effective and safe utilization in research and development. This guide provides a comprehensive overview to assist scientists and professionals in leveraging the unique properties of this important chemical intermediate.

References

The Cornerstone of Chirality: An In-depth Technical Guide to the Role of (1R,2R)-1,2-Cyclohexanedimethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral molecules, existing as non-superimposable mirror images, often exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is a critical challenge. (1R,2R)-1,2-Cyclohexanedimethanol and its derivatives have emerged as a versatile and powerful scaffold in the toolkit of synthetic chemists for achieving high levels of stereocontrol in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the role of this C2-symmetric diol and its derivatives as chiral auxiliaries and ligands in asymmetric synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction workflows and catalytic cycles.

From a Simple Diol to a Privileged Scaffold

This compound, with its rigid cyclohexane backbone and two stereogenic centers, provides a well-defined and predictable chiral environment. While it can be used directly in some applications, its true potential is often unlocked through its conversion to more elaborate chiral ligands and auxiliaries. A key derivative is (1R,2R)-diaminocyclohexane, which serves as a foundational building block for a multitude of highly effective chiral catalysts. The C2-symmetry of these derivatives is a significant advantage in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

Applications in Asymmetric Catalysis

Ligands derived from the this compound scaffold have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The steric and electronic properties of these ligands can be fine-tuned through modification of the substituents on the nitrogen or oxygen atoms, allowing for optimization for specific transformations.

Asymmetric Epoxidation

One of the most prominent applications of this chiral scaffold is in the Jacobsen-Katsuki asymmetric epoxidation of unfunctionalized olefins. The catalyst, a manganese-salen complex derived from (1R,2R)-diaminocyclohexane, is renowned for its ability to deliver an oxygen atom to a prochiral alkene with high enantioselectivity.

Quantitative Data for Jacobsen-Katsuki Epoxidation

EntryOlefinYield (%)ee (%)
1cis-β-Methylstyrene>9892
2cis-Stilbene97>98
31,2-Dihydronaphthalene8997
4Indene9088
52,2-Dimethylchromene9697

Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

  • Resolution of racemic 1,2-diaminocyclohexane: L-(+)-tartaric acid (0.1 mol) is dissolved in distilled water (40 mL). Racemic 1,2-diaminocyclohexane (0.2 mol) is added portion-wise, controlling the exothermic reaction. Glacial acetic acid (10 mL) is then added. The mixture is cooled, and the precipitated (R,R)-1,2-cyclohexanediamine L-tartrate is collected by filtration, washed, and dried. The free (R,R)-diamine is obtained by treatment with NaOH and extraction.

  • Schiff Base Condensation: The resolved (R,R)-1,2-diaminocyclohexane (11.2 mmol) and potassium carbonate (22.6 mmol) are dissolved in a mixture of water (15 mL) and absolute ethanol (60 mL). The solution is heated to reflux. A solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (22.5 mmol) in ethanol (25 mL) is added dropwise. The mixture is refluxed for 2 hours.

  • Isolation: After reflux, distilled water (15 mL) is added, and the mixture is slowly cooled to below 5°C. The resulting yellow precipitate is collected by vacuum filtration, washed with cold ethanol, and then dissolved in dichloromethane. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the solid yellow ligand.[1]

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst

  • Complexation: The (R,R)-Jacobsen's Ligand (1.0 g) is suspended in absolute ethanol (25 mL) and heated to reflux for 20 minutes.

  • Manganese Addition: Manganese(II) acetate tetrahydrate (2.0 equivalents) is added in one portion, and the mixture is refluxed for an additional 30 minutes.

  • Oxidation and Isolation: Air is bubbled through the solution at a slow rate while cooling to room temperature. Lithium chloride (2.0 equivalents) is added, and the mixture is stirred for 30 minutes. The resulting dark brown solid is collected by vacuum filtration, washed with cold ethanol, and dried to yield the manganese(III) complex.

jacobsen_synthesis cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation rac_diamine rac-1,2-Diaminocyclohexane resolved_diamine (R,R)-1,2-Diaminocyclohexane rac_diamine->resolved_diamine Resolution tartaric_acid L-(+)-Tartaric Acid tartaric_acid->resolved_diamine jacobsen_ligand (R,R)-Jacobsen's Ligand resolved_diamine->jacobsen_ligand Condensation (Ethanol, Reflux) salicylaldehyde 3,5-di-tert-butyl- salicylaldehyde salicylaldehyde->jacobsen_ligand jacobsen_catalyst (R,R)-Jacobsen's Catalyst jacobsen_ligand->jacobsen_catalyst Complexation (Ethanol, Reflux) mn_acetate Mn(OAc)₂·4H₂O mn_acetate->jacobsen_catalyst air_o2 Air (O₂) air_o2->jacobsen_catalyst licl LiCl licl->jacobsen_catalyst

Caption: Synthetic workflow for Jacobsen's Ligand and Catalyst.

jacobsen_cycle catalyst Mn(III)-Salen (Active Catalyst) oxidized_catalyst Mn(V)=O (Oxo Intermediate) catalyst->oxidized_catalyst Oxidation oxidant NaOCl (Oxidant) oxidant->oxidized_catalyst epoxide Epoxide reduced_catalyst Mn(III)-Salen (Regenerated Catalyst) oxidized_catalyst->reduced_catalyst Oxygen Transfer alkene Alkene alkene:e->epoxide:w reduced_catalyst->catalyst Regeneration

Caption: Catalytic cycle of the Jacobsen asymmetric epoxidation.

Asymmetric Michael Addition

Derivatives of (1R,2R)-diaminocyclohexane have also proven to be effective organocatalysts for the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. Thiourea-based catalysts incorporating this chiral scaffold can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high yields and enantioselectivities.

Quantitative Data for Asymmetric Michael Addition

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)Yield (%)ee (%)
1Acetylacetoneβ-Nitrostyrene59990
2Acetylacetone4-Chloro-β-nitrostyrene59888
3Acetylacetone4-Methoxy-β-nitrostyrene59992
4Acetylacetone2-Nitro-β-nitrostyrene59585
5Cyclohexanoneβ-Nitrostyrene109294

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

  • Reaction Setup: To a solution of the chiral calix[2]thiourea cyclohexanediamine catalyst (5 mol%) in a mixture of toluene (0.32 mL) and water (0.16 mL) is added β-nitrostyrene (0.5 mmol).

  • Addition of Nucleophile: Acetylacetone (1.0 mmol) is then added to the reaction mixture.

  • Reaction and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired Michael adduct.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds. Chiral auxiliaries and organocatalysts derived from the (1R,2R)-cyclohexane backbone can effectively control the stereochemical outcome of this transformation. For instance, (1R,2R)-diaminocyclohexane itself can act as an organocatalyst in the presence of an acid co-catalyst.

Quantitative Data for Asymmetric Aldol Reaction

EntryAldehydeKetonedr (anti:syn)Yield (%)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone>20:17593
24-ChlorobenzaldehydeCyclohexanone>20:17290
3BenzaldehydeCyclohexanone19:16888
44-NitrobenzaldehydeCyclopentanone15:17091

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

  • Catalyst Preparation: In a reaction vessel, (1R,2R)-diaminocyclohexane (0.02 mmol) and an appropriate organic acid co-catalyst (e.g., hexanedioic acid, 0.02 mmol) are dissolved in a mixture of methanol and water.

  • Reaction: 4-Nitrobenzaldehyde (0.2 mmol) and cyclohexanone (2.0 mmol) are added to the catalyst solution. The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash chromatography to yield the enantioenriched β-hydroxy ketone.

Conclusion

This compound, primarily through its diamine derivative, provides a robust and versatile platform for the design of highly effective chiral ligands and auxiliaries. The rigid, C2-symmetric backbone of this scaffold allows for excellent stereochemical control in a wide range of important asymmetric transformations, including epoxidations, Michael additions, and aldol reactions. The ability to systematically modify the ligand structure enables the optimization of catalysts for specific substrates and reactions, leading to high yields and enantioselectivities. As the demand for enantiomerically pure compounds continues to grow, the importance of foundational chiral building blocks like this compound in both academic research and industrial applications is set to increase. Future work will likely focus on the development of novel, more efficient catalysts derived from this scaffold and their application in an even broader array of asymmetric synthetic methodologies.

References

A Guide to C2-Symmetric Chiral Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C2-symmetric chiral diols are a critical class of ligands in modern asymmetric catalysis, enabling the precise synthesis of enantiomerically pure compounds.[1] Their unique stereochemical properties, arising from a C2 rotational axis of symmetry, create a well-defined chiral environment that effectively controls the stereochemical outcome of a wide range of chemical transformations.[2] This technical guide provides an in-depth overview of the most prominent C2-symmetric chiral diols, including BINOL, TADDOL, and VANOL/VAPOL, with a focus on their applications in asymmetric catalysis, supported by quantitative data and detailed experimental protocols. This resource is intended to assist researchers, scientists, and drug development professionals in leveraging these powerful tools for their synthetic challenges.

Core Concepts of C2-Symmetric Chiral Diols

The efficacy of C2-symmetric chiral diols in asymmetric catalysis stems from their ability to form well-defined and predictable chiral environments around a metal center. This is achieved through their unique structural features, characterized by a C2 rotational axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, leading to higher enantioselectivity in chemical reactions.

The selection of a specific C2-symmetric diol is crucial and depends on the nature of the transformation. The structural and electronic properties of the diol, such as the dihedral angle of biaryl systems or the steric bulk of substituents, play a significant role in determining the outcome of the reaction.

Prominent C2-Symmetric Chiral Diols: A Comparative Overview

The following sections delve into the synthesis and application of three major classes of C2-symmetric chiral diols: BINOL, TADDOL, and VANOL/VAPOL.

(R)- & (S)-1,1'-Bi-2-naphthol (BINOL)

BINOL is one of the most widely used C2-symmetric chiral diols, valued for its axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings.[2] This structural feature has proven exceptionally effective in inducing high levels of enantioselectivity in a variety of reactions.[2]

Key Applications:

  • Diels-Alder Reactions: BINOL-derived Lewis acids are highly effective catalysts for enantioselective Diels-Alder reactions.[2]

  • Aldol Reactions: Asymmetric aldol reactions, crucial for forming carbon-carbon bonds, are efficiently catalyzed by BINOL-metal complexes.[2]

  • Ene Reactions: The catalytic asymmetric ene reaction, particularly the carbonyl-ene reaction, provides a direct route to chiral homoallylic alcohols.[2]

Quantitative Data for BINOL Derivatives in Asymmetric Catalysis:

Reaction TypeCatalyst/ReagentsSubstrate 1Substrate 2Yield (%)ee (%)dr (anti:syn)Reference
Diels-Alder(R)-BINOL-TiCl₂CyclopentadieneMethacrolein9594 (exo)>99:1[2]
Aldol(S)-BINOL-La-Li complexAcetophenoneBenzaldehyde8592-[2]
Ene Reaction(R)-BINOL-AlEt₃-Methylcitronellal909099:1 (trans:cis)[2]
Ethylation of Aldehydes(R)-Adamantyl-BINOL/[Ti]/[Zn]BenzaldehydeDiethylzinc>9999-[3]
Oxidative CouplingCuCl₂/(-)-sparteine2-naphthol3-(methoxycarbonyl)-2-naphthol4132-[4]
α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs)

TADDOLs are another important class of "privileged" chiral ligands derived from tartaric acid. Their C2-symmetric backbone, featuring two diarylhydroxymethyl groups, creates a well-defined chiral pocket that has been successfully utilized in a multitude of asymmetric transformations.[2]

Key Applications:

  • Nucleophilic Additions to Aldehydes: TADDOL-titanium complexes are particularly effective in mediating the enantioselective addition of various nucleophiles, such as organozinc and organoaluminum reagents, to aldehydes.[2]

  • Diels-Alder Reactions: TADDOLs have been successfully employed as chiral catalysts to control the stereochemical outcome of Diels-Alder cycloadditions.[2][5]

  • Phase-Transfer Catalysis: Chiral ammonium salts derived from TADDOLs have shown promise as effective phase-transfer catalysts for asymmetric alkylations.[2]

Quantitative Data for TADDOL Derivatives in Asymmetric Catalysis:

Reaction TypeCatalyst/ReagentsSubstrate 1Substrate 2Yield (%)ee (%)Reference
Diels-AlderTADDOL (4c)Aminosiloxydiene (1)Methacrolein8891[5]
Diels-AlderTADDOL (4c)Aminosiloxydiene (1)Acrolein7573[5]
CyanosilylationTADDOL (L1)/Ti(OiPr)₄BenzaldehydeTMSCN5622[6]
CyanosilylationTADDOL (L1)/Ti(OiPr)₄/Ph₃POBenzaldehydeTMSCN7171[6]
Asymmetric FluorinationTADDOL (T1)/TiCl₂(OiPr)₂β-ketoester (1)F-TEDA-91[7]
VANOL and VAPOL

VANOL (vaulted binaphthol) and VAPOL (vaulted biphenanthrol) are C2-symmetric biaryl diols with a wider dihedral angle compared to BINOL. This structural feature creates a distinct chiral environment, often leading to improved enantioselectivity in certain reactions.

Key Applications:

  • Asymmetric Aziridination: VANOL and VAPOL-derived borate catalysts are highly effective for the asymmetric aziridination of imines with ethyl diazoacetate.[8][9]

  • Diels-Alder Reactions: Catalysts generated from VAPOL and Et₂AlCl have shown excellent stereoselectivity in asymmetric Diels-Alder reactions.

  • Aldol Reactions: Asymmetric imine aldol reactions catalyzed by Zr-VANOL or Zr-VAPOL complexes proceed with high enantiomeric induction.

Quantitative Data for VANOL/VAPOL Derivatives in Asymmetric Catalysis:

Reaction TypeCatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
Aziridination(R)-VANOL-B(OPh)₃N-benzhydrylimineEthyl diazoacetate9798[10]
Aziridination(R)-VAPOL-B(OPh)₃N-benzhydrylimineEthyl diazoacetate9698[10]
Diels-Alder(R)-VAPOL-Et₂AlClCyclopentadieneAcrolein9594 (exo)
Imine Aldol(R)-VANOL-Zr(OtBu)₄N-phenylbenzaldimineSilyl ketene acetal9497
Imine Aldol(R)-VAPOL-Zr(OtBu)₄N-phenylbenzaldimineSilyl ketene acetal9598

Experimental Protocols

Detailed experimental methodologies are crucial for the successful application of chiral diols in asymmetric synthesis.

General Experimental Workflow for Catalytic Asymmetric Synthesis

The following diagram illustrates a typical workflow for performing a catalytic asymmetric reaction using chiral diol ligands.

G cluster_prep Preparation cluster_reac Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_glass Dry Glassware & Reagents prep_cat Prepare Chiral Catalyst: Mix Chiral Diol Ligand & Metal Precursor prep_glass->prep_cat prep_sub Prepare Substrate Solution prep_cat->prep_sub reac_combine Combine Catalyst & Substrates under Inert Atmosphere prep_sub->reac_combine reac_run Maintain Temperature & Stir for Prescribed Time reac_combine->reac_run work_quench Quench Reaction reac_run->work_quench work_extract Aqueous Work-up (Extraction) work_quench->work_extract work_dry Dry Organic Layer & Concentrate work_extract->work_dry work_purify Purify by Chromatography work_dry->work_purify anal_yield Determine Yield work_purify->anal_yield anal_ee Determine Enantiomeric Excess (e.g., Chiral HPLC/GC) anal_yield->anal_ee G cluster_catalyst Chiral Catalyst Formation cluster_reaction Asymmetric Reaction cluster_control Stereochemical Control diol C2-Symmetric Diol catalyst Chiral Lewis Acid Catalyst diol->catalyst metal Metal Precursor metal->catalyst transition_state Diastereomeric Transition States catalyst->transition_state chiral_pocket Defined Chiral Pocket catalyst->chiral_pocket substrate1 Substrate 1 substrate1->transition_state substrate2 Substrate 2 substrate2->transition_state product Enantioenriched Product transition_state->product steric_hindrance Steric Hindrance chiral_pocket->steric_hindrance electronic_effects Electronic Effects chiral_pocket->electronic_effects facial_selectivity Facial Selectivity steric_hindrance->facial_selectivity electronic_effects->facial_selectivity facial_selectivity->transition_state G start Define Target Transformation lit_search Literature Search for Similar Reactions start->lit_search diol_candidates Identify Potential Diol Classes (BINOL, TADDOL, etc.) lit_search->diol_candidates screen_diols Screen a Small Library of Diols diol_candidates->screen_diols analyze_results Analyze Yield and Enantioselectivity screen_diols->analyze_results decision High ee%? analyze_results->decision optimize Optimize Reaction Conditions with Best Diol end Final Protocol optimize->end decision->diol_candidates No decision->optimize Yes

References

Methodological & Application

Application Notes and Protocols: Synthesis of (1R,2R)-1,2-Cyclohexanedimethanol from 1,2-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and asymmetric catalysts. Its rigid cyclohexane backbone and defined stereochemistry make it an ideal scaffold for inducing chirality in target molecules. This document outlines a detailed protocol for the synthesis of enantiomerically pure this compound, commencing from the commercially available and achiral starting material, trans-1,2-cyclohexanedicarboxylic acid.

The synthetic strategy involves a two-step process:

  • Chiral Resolution: The racemic trans-1,2-cyclohexanedicarboxylic acid is resolved using a chiral resolving agent, (R)-1-phenylethylamine, to isolate the desired (1R,2R)-enantiomer.

  • Reduction: The purified (1R,2R)-1,2-cyclohexanedicarboxylic acid is subsequently reduced to the target diol, this compound.

This method provides a reliable and scalable route to access the enantiomerically pure diol, which is a key intermediate in the synthesis of various active pharmaceutical ingredients.

Data Presentation

StepReactionReagentsSolventYield (%)Purity/ee (%)Reference
1Chiral Resolutionrac-trans-1,2-Cyclohexanedicarboxylic acid, (R)-1-phenylethylamineMethanol, Isopropanol~29.4% (for the desired enantiomer)>97% ee[1][2][3][4]
2Reduction(1R,2R)-1,2-Cyclohexanedicarboxylic acid, Lithium aluminum hydride (LiAlH4)Tetrahydrofuran (THF)High (typically >90%)>99%[5]

Experimental Protocols

Step 1: Chiral Resolution of rac-trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is adapted from established resolution procedures.[1][2][3][4]

Materials:

  • rac-trans-1,2-Cyclohexanedicarboxylic acid

  • (R)-1-phenylethylamine

  • Methanol

  • Isopropanol

  • 2 N Hydrochloric acid

  • Ethyl acetate

  • Cyclohexane

  • Saturated brine solution

Procedure:

  • In a round-bottomed flask, suspend 100 g of racemic trans-1,2-cyclohexanedicarboxylic acid in a mixture of 500 mL of methanol and 500 mL of isopropanol.[4]

  • With stirring, slowly add 74 mL of (R)-1-phenylethylamine over a period of 30 minutes.[4]

  • Stir the resulting mixture at 30-40 °C for 2-3 hours.[4]

  • Collect the precipitated solid by filtration and wash it with a 1:1 mixture of methanol and isopropanol (2 x 50 mL).

  • Dry the solid under reduced pressure to obtain the crude (R)-1-phenylethylamine salt of (1R,2R)-1,2-cyclohexanedicarboxylic acid.[4]

  • For recrystallization, dissolve the crude salt in a 1:1 mixture of methanol and isopropanol (500 mL each) and heat at 65-70 °C for 2-3 hours.[4]

  • Cool the solution to room temperature and collect the purified salt by filtration. Wash the solid with a 1:1 mixture of methanol and isopropanol (2 x 50 mL) and dry under reduced pressure.[4]

  • To recover the free dicarboxylic acid, dissolve the dried salt in approximately 2 N hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with saturated brine solution (100 mL).[4]

  • Remove the ethyl acetate by distillation under reduced pressure at 50-55 °C.[4]

  • Add cyclohexane to the residue to precipitate the solid.

  • Filter the solid, wash with cyclohexane, and dry under vacuum at 45-50 °C for 8-10 hours to yield (1R,2R)-1,2-cyclohexanedicarboxylic acid.[4]

Step 2: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid to this compound

This protocol utilizes a standard reducing agent for carboxylic acids.

Materials:

  • (1R,2R)-1,2-Cyclohexanedicarboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend a stoichiometric amount of lithium aluminum hydride in anhydrous THF.

  • Dissolve the (1R,2R)-1,2-cyclohexanedicarboxylic acid in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Slowly add the solution of the dicarboxylic acid to the stirred suspension of LiAlH4 at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF and diethyl ether.

  • Combine the filtrate and the washings, and dry the organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

G cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Reduction rac_diacid rac-trans-1,2-Cyclohexanedicarboxylic Acid diastereomeric_salt Diastereomeric Salt Formation rac_diacid->diastereomeric_salt resolving_agent (R)-1-phenylethylamine resolving_agent->diastereomeric_salt filtration Filtration & Recrystallization diastereomeric_salt->filtration resolved_diacid (1R,2R)-1,2-Cyclohexanedicarboxylic Acid filtration->resolved_diacid reduction Reduction resolved_diacid->reduction reducing_agent LiAlH4 reducing_agent->reduction workup Aqueous Workup reduction->workup final_product This compound workup->final_product

Caption: Experimental Workflow for the Synthesis of this compound.

reaction_pathway start rac_diacid rac-trans-1,2-Cyclohexanedicarboxylic Acid start->rac_diacid resolved_diacid (1R,2R)-1,2-Cyclohexanedicarboxylic Acid rac_diacid->resolved_diacid (R)-1-phenylethylamine Chiral Resolution final_product This compound resolved_diacid->final_product LiAlH4 Reduction

Caption: Chemical Reaction Pathway.

References

Application Notes and Protocols: (1R,2R)-1,2-Cyclohexanedimethanol in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of chiral ligands derived from (1R,2R)-1,2-Cyclohexanedimethanol for asymmetric hydrogenation. This class of ligands offers a rigid and well-defined chiral scaffold, making them effective for a variety of metal-catalyzed enantioselective reductions of prochiral olefins and ketones. The protocols detailed below are based on established methodologies for structurally similar chiral diphosphine ligands and can be adapted for specific substrate and catalyst systems.

Introduction to this compound as a Chiral Scaffold

This compound is a versatile C₂-symmetric chiral building block. Its rigid cyclohexane backbone pre-organizes the coordinating groups, which can lead to high levels of stereochemical control in asymmetric catalysis. Ligands derived from this diol, particularly diphosphines, have shown significant promise in asymmetric hydrogenation reactions when complexed with transition metals such as rhodium, ruthenium, and iridium. The chirality of the ligand framework effectively biases the coordination of the prochiral substrate, leading to the preferential formation of one enantiomer of the product.

Synthesis of a Chiral Diphosphine Ligand from this compound

A common and effective ligand design involves the conversion of the diol to a diphosphine. A representative synthesis of a (1R,2R)-1,2-bis((diphenylphosphino)methyl)cyclohexane ligand, analogous to highly successful catalysts, is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Start This compound Step1 Tosylation (TsCl, Pyridine) Start->Step1 1 Step2 Displacement (KPPh₂, THF) Step1->Step2 2 Product (1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane Step2->Product 3

Caption: Synthetic workflow for a chiral diphosphine ligand.

Protocol 1: Synthesis of (1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Potassium diphenylphosphide (KPPh₂) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry (Schlenk line, etc.)

  • Silica gel for column chromatography

Procedure:

  • Tosylation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction by slowly adding cold water.

    • Extract the product with dichloromethane (DCM), wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.

    • Purify the ditosylate by column chromatography on silica gel.

  • Phosphine Installation:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the purified ditosylate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of potassium diphenylphosphide (KPPh₂) in THF (2.5 eq) via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with degassed water.

    • Extract the product with degassed diethyl ether.

    • Wash the organic layer with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

    • The resulting crude diphosphine ligand should be handled under an inert atmosphere to prevent oxidation and can be purified by recrystallization from degassed ethanol or by chromatography on silica gel under inert conditions.

Application in Asymmetric Hydrogenation of Ketones

Ruthenium complexes of chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of a wide range of ketones. The following protocol is adapted from methodologies using structurally similar ligands.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone

Catalyst Precursor: trans-[RuCl₂((S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane)(diamine)] (can be prepared in situ or isolated). For the purpose of this protocol, we will assume in situ generation.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane ligand

  • (1R,2R)-1,2-Diaminocyclohexane

  • Acetophenone

  • Potassium hydroxide (KOH)

  • 2-Propanol (anhydrous and degassed)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Hydrogenation_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis Ru_prec [Ru(p-cymene)Cl₂]₂ Mix_Cat Mix & Stir in 2-Propanol Ru_prec->Mix_Cat Ligand Chiral Diphosphine Ligand->Mix_Cat Diamine Chiral Diamine Diamine->Mix_Cat React Charge Autoclave, Pressurize with H₂, Heat & Stir Mix_Cat->React Add Substrate Acetophenone Substrate->React Add Base KOH Base->React Add Workup Quench, Extract, Purify React->Workup Analysis Determine Conversion (GC) & ee (Chiral HPLC) Workup->Analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Procedure:

  • Catalyst Formation:

    • In a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol), the chiral diphosphine ligand (0.011 mmol), and the chiral diamine (0.011 mmol).

    • Add anhydrous, degassed 2-propanol (5 mL) and stir the mixture at 80 °C for 30 minutes. A color change should be observed, indicating the formation of the active catalyst.

  • Hydrogenation:

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) and KOH (0.02 mmol) in 2-propanol (5 mL).

    • Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.

    • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 2 MPa).

    • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

    • Quench the reaction by adding a small amount of water.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the conversion by Gas Chromatography (GC).

    • Determine the enantiomeric excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The performance of catalysts derived from this compound can be compared with other established chiral ligands. The following table presents hypothetical, yet realistic, data based on the performance of structurally similar ligands for the asymmetric hydrogenation of acetophenone.

Entry Chiral Diphosphine Ligand Catalyst S/C Ratio Pressure (MPa) Temp (°C) Time (h) Conversion (%) ee (%)
1(1R,2R)-CDP¹Ru10023012>9998 (S)
2(R)-BINAPRu10023012>9995 (R)
3(1R,2R)-CDP¹Rh1001256>9996 (S)
4(R,R)-Me-DuPhosRh1001256>9997 (R)

¹ (1R,2R)-CDP = (1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane

Logical Relationships in Asymmetric Hydrogenation

The enantioselectivity in these reactions is governed by the formation of diastereomeric transition states. The chiral ligand creates a specific three-dimensional environment that favors one transition state over the other, leading to the preferential formation of one enantiomer.

Enantioselection Start Prochiral Ketone + Chiral Catalyst + H₂ TS_R [Catalyst-Substrate-H₂]‡ (pro-R) Start->TS_R ΔG‡(R) TS_S [Catalyst-Substrate-H₂]‡ (pro-S) Start->TS_S ΔG‡(S) Product_R (R)-Alcohol TS_R->Product_R note_minor Minor Pathway (Higher ΔG‡) TS_R->note_minor Product_S (S)-Alcohol TS_S->Product_S note_major Major Pathway (Lower ΔG‡) TS_S->note_major

Caption: Energy profile of enantioselective hydrogenation.

Conclusion

Ligands derived from this compound represent a promising class of chiral auxiliaries for asymmetric hydrogenation. Their rigid C₂-symmetric backbone provides an excellent platform for achieving high enantioselectivities in the reduction of various prochiral substrates. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of asymmetric catalysis and drug development, enabling the efficient synthesis of enantiomerically pure compounds. Further optimization of reaction conditions and ligand structure may lead to even greater catalytic efficiency and broader substrate scope.

Application Notes and Protocols: (1R,2R)-1,2-Cyclohexanedimethanol as a Precursor for Chiral Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a versatile C₂-symmetric chiral building block that serves as an excellent precursor for the synthesis of a variety of chiral phosphine ligands. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, which is crucial for inducing high enantioselectivity in asymmetric catalysis. This document provides detailed application notes and protocols for the synthesis of a representative chiral diphosphine ligand, (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, and its application in key asymmetric transformations.

Synthesis of Chiral Phosphine Ligands

The synthesis of chiral phosphine ligands from this compound typically involves a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with a phosphide source. A common activation strategy is the conversion of the diol to a dimesylate or ditosylate.

Protocol 1: Synthesis of (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

This protocol details the synthesis of the key intermediate, a dimesylate, from this compound.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Methylisobutyl ketone (MIBK)

  • Water

Procedure:

  • Dissolve this compound (e.g., 10.6 kg, 73.5 mol) in a mixture of methylisobutyl ketone (315 L) and triethylamine (35 L).[1]

  • Cool the solution to between 0°C and 5°C.

  • Slowly add methanesulfonyl chloride (e.g., 11.7 L, 151 mol) to the solution over a period of 60 minutes, maintaining the temperature between 0°C and 5°C.[1]

  • After the addition is complete, stir the reaction mixture until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Add water (315 L) to the reaction mixture.

  • Separate the organic and aqueous phases.

  • Concentrate the organic phase under reduced pressure to obtain the crude (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane. The product can be used in the next step without further purification. A reported yield for this procedure is approximately 92.6%.[1]

Protocol 2: Synthesis of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

This protocol describes the nucleophilic substitution of the dimesylate intermediate with diphenylphosphine.

Materials:

  • (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane

  • Diphenylphosphine (HPPh₂)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Methanol

  • Water

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of diphenylphosphine (2.2 equivalents) in a mixture of DMSO and toluene.

  • Add powdered potassium hydroxide (4 equivalents) to the solution and stir the mixture at room temperature for 1 hour to form the diphenylphosphide nucleophile.

  • Add a solution of (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (1 equivalent) in toluene to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for several hours until the reaction is complete (monitoring by TLC or ³¹P NMR is recommended).

  • Cool the reaction mixture to room temperature and cautiously add water to quench the reaction.

  • Extract the product with toluene.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system such as methanol/toluene to yield (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane as a white solid.

Applications in Asymmetric Catalysis

Chiral phosphine ligands derived from this compound are effective in a variety of metal-catalyzed asymmetric reactions. Below are representative applications in asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation.

Asymmetric Hydrogenation

Rhodium complexes of chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of prochiral olefins, such as enamides, to produce chiral amines with high enantioselectivity.

Table 1: Asymmetric Hydrogenation of Enamides with a Rhodium/(R,R)-BICP Catalyst *

SubstrateProductYield (%)ee (%)
N-acetyl-α-phenylenamideN-acetyl-1-phenylethylamine>9986.3 (R)
N-acetyl-α-(p-methoxyphenyl)enamideN-acetyl-1-(p-methoxyphenyl)ethylamine>9990.1 (R)
N-acetyl-α-(p-chlorophenyl)enamideN-acetyl-1-(p-chlorophenyl)ethylamine>9988.2 (R)
(Z)-N-acetyl-β-phenyl-α-enamideN-acetyl-2-phenyl-1-aminoethane>9995.0 (R)

*Data obtained with (R,R)-BICP, a structurally similar 1,4-diphosphine ligand, under optimized conditions: [Rh(COD)₂]BF₄ (1.0 mol%), (R,R)-BICP (1.2 mol%), toluene, room temperature, 40 psi H₂.[2]

Protocol 3: General Procedure for Asymmetric Hydrogenation of Enamides

Materials:

  • [Rh(COD)₂]BF₄

  • (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

  • Enamide substrate

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a reaction vessel with [Rh(COD)₂]BF₄ (1.0 mol%) and (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane (1.1-1.2 mol%).

  • Add the anhydrous, degassed solvent to dissolve the catalyst components.

  • Add the enamide substrate to the catalyst solution.

  • Seal the vessel, remove it from the glovebox, and place it in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas (e.g., 40 psi) and stir the reaction at room temperature.

  • Monitor the reaction for completion (e.g., by GC or TLC).

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture.

  • The product yield and enantiomeric excess can be determined by standard analytical techniques (e.g., NMR and chiral HPLC or GC).

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium complexes of chiral diphosphine ligands are widely used in asymmetric allylic alkylation, a powerful method for the construction of stereogenic centers.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation *

Allylic SubstrateNucleophileProductYield (%)ee (%)
1,3-Diphenyl-2-propenyl acetateDimethyl malonateDimethyl 2-(1,3-diphenylallyl)malonate96-10084
1,3-Diphenyl-2-propenyl acetate3-Carbethoxyoxindole3-Allyl-3-carbethoxyoxindole6998

*Data from representative palladium-catalyzed asymmetric allylic alkylation reactions using chiral phosphine ligands.[3]

Protocol 4: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)

  • (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

  • Allylic substrate

  • Nucleophile

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • In a glovebox, charge a Schlenk flask with [Pd₂(dba)₃]·CHCl₃ (e.g., 2.5 mol%) and (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane (e.g., 7.5 mol%).

  • Add the anhydrous solvent and stir for 15-30 minutes to form the catalyst complex.

  • In a separate flask, dissolve the nucleophile and the base in the anhydrous solvent.

  • Add the allylic substrate to the catalyst solution, followed by the dropwise addition of the nucleophile solution.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor for completion.

  • Quench the reaction (e.g., with saturated aqueous NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

  • Determine the yield and enantiomeric excess of the product.

Visualizations

G Synthesis of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane A This compound B (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane A->B MsCl, TEA C (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane B->C HPPh₂, KOH

Caption: Synthetic pathway to the chiral phosphine ligand.

G Asymmetric Hydrogenation Workflow cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction A [Rh(COD)₂]BF₄ C Active Rh-Ligand Complex A->C B Chiral Ligand B->C F Chiral Product C->F Catalysis D Prochiral Substrate D->F E H₂ E->F

Caption: Experimental workflow for asymmetric hydrogenation.

G Ligand Structure-Performance Relationship A Chiral Precursor (this compound) B Rigid C₂-Symmetric Backbone A->B C Chiral Phosphine Ligand B->C D Well-defined Chiral Pocket C->D E High Enantioselectivity in Catalysis D->E

Caption: Logic diagram of chirality transfer and performance.

References

Application of (1R,2R)-1,2-Cyclohexanedimethanol in Polymer Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral cycloaliphatic diol that holds significant promise as a monomer for the synthesis of high-performance polymers. Its rigid and stereochemically defined cyclohexane ring, coupled with two primary hydroxyl groups, allows for the creation of polyesters and polyurethanes with unique thermal, mechanical, and optical properties. The incorporation of this specific enantiomerically pure diol into a polymer backbone can lead to materials with enhanced crystallinity, biodegradability, and potential for chiral recognition, making them attractive for a range of applications, from advanced coatings and engineering plastics to specialized biomaterials and drug delivery systems.

While much of the existing literature focuses on the more common mixture of 1,4-cyclohexanedimethanol (CHDM) isomers, the use of the enantiopure this compound is expected to impart a higher degree of order and specific chirality to the polymer chains. This can result in materials with distinct properties compared to those synthesized from a mixture of isomers. This document provides detailed application notes and experimental protocols for the production of polymers using this compound, with a focus on polyester and polyurethane synthesis. The protocols are based on established methods for cyclohexanedimethanol-based polymer production, with specific considerations for the use of the enantiopure monomer.

Key Attributes of Polymers Derived from this compound

The introduction of the rigid and chiral this compound moiety into a polymer backbone is anticipated to confer several desirable properties:

  • Enhanced Thermal Stability: The rigid cycloaliphatic structure can increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers compared to those made from linear aliphatic diols.

  • Improved Mechanical Properties: The cyclohexane ring can contribute to increased hardness, tensile strength, and modulus of the final polymer.

  • Potential for Chirality-Dependent Properties: The uniform stereochemistry of the monomer can lead to polymers with specific optical activity and the potential for enantioselective recognition, which is of interest in chiral separations and drug delivery applications.

  • Enhanced Biodegradability: The introduction of specific stereocenters can influence the enzymatic degradability of polyesters, potentially allowing for more controlled degradation profiles in biomedical applications.

  • Good Chemical Resistance: The cycloaliphatic nature generally imparts good resistance to hydrolysis and chemical attack.

Data Presentation: Properties of Cyclohexanedimethanol-Based Polymers

The following tables summarize typical properties of polyesters and polyurethanes synthesized with 1,4-Cyclohexanedimethanol (CHDM), a mixture of cis and trans isomers. While specific data for the (1R,2R)-1,2-isomer is limited in publicly available literature, these tables provide a valuable baseline. The use of the pure (1R,2R) isomer is expected to lead to higher crystallinity and potentially different mechanical and thermal properties.

Table 1: Thermal and Mechanical Properties of CHDM-Based Polyesters

Diacid Co-monomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (MPa)Elongation at Break (%)
Terephthalic Acid (forming PCT)~85 - 110~290 - 31555 - 7020 - 300
Adipic Acid~-10 - 10~50 - 7020 - 40> 400
Sebacic Acid~-20 - 0~60 - 8015 - 30> 500
2,5-Furandicarboxylic Acid (FDCA)~100 - 120Amorphous or semi-crystalline50 - 705 - 150

Note: Properties are highly dependent on the cis/trans isomer ratio of CHDM, molecular weight, and processing conditions. The use of pure trans-CHDM generally leads to higher Tm and crystallinity.

Table 2: Properties of CHDM-Based Polyurethanes

PolyisocyanateSoft SegmentHardness (Shore D)Tensile Strength (MPa)Elongation at Break (%)
Methylene diphenyl diisocyanate (MDI)Poly(tetramethylene ether) glycol (PTMEG)40 - 7530 - 50300 - 600
Hexamethylene diisocyanate (HDI)Polycaprolactone (PCL)30 - 6020 - 40400 - 800
Isophorone diisocyanate (IPDI)Polycarbonate diol50 - 8040 - 60200 - 400

Note: Properties can be tailored by varying the NCO:OH ratio, the type and molecular weight of the soft segment, and the chain extenders used.

Experimental Protocols

Protocol 1: Synthesis of Polyester via Two-Step Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., sebacic acid) using a two-step melt polycondensation method. This is a common and scalable method for producing high molecular weight polyesters.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., Sebacic Acid)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide, or Tin(II) octoate) at a concentration of 200-500 ppm

  • Thermal stabilizer (e.g., Phosphoric acid or a phosphite antioxidant)

  • High-purity nitrogen gas

  • Vacuum source (<1 Torr)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation arm connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

Step 1: Esterification (First Stage)

  • Charge the reactor with this compound and the dicarboxylic acid in a desired molar ratio (typically a slight excess of the diol, e.g., 1:1.05 to 1:1.2 diacid to diol).

  • Add the catalyst and thermal stabilizer to the reaction mixture.

  • Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

  • Begin heating the mixture with continuous stirring (e.g., 50-100 rpm).

  • Gradually increase the temperature to 180-220°C.

  • Water will be generated as a byproduct of the esterification reaction and will be collected in the distillation flask.

  • Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected, indicating the formation of low molecular weight oligomers.

Step 2: Polycondensation (Second Stage)

  • Gradually increase the temperature to 240-280°C. The specific temperature will depend on the monomers used.

  • Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes. This will facilitate the removal of excess diol and other volatile byproducts, driving the equilibrium towards the formation of a high molecular weight polymer.

  • Increase the stirring speed (e.g., 100-200 rpm) as the viscosity of the molten polymer increases. The torque on the stirrer can be monitored as an indicator of the molecular weight increase.

  • Continue the reaction under high vacuum for 2-5 hours, or until the desired melt viscosity is achieved.

  • Once the reaction is complete, break the vacuum with nitrogen gas.

  • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath for quenching or onto a cooling belt.

  • Pelletize the resulting solid polymer for further processing and characterization.

Characterization:

  • Molecular Weight: Gel Permeation Chromatography (GPC)

  • Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Tm, and Thermogravimetric Analysis (TGA) for thermal stability.

  • Mechanical Properties: Tensile testing of molded specimens.

  • Optical Activity: Polarimetry to confirm the retention of chirality.

Protocol 2: Synthesis of Polyurethane via a Prepolymer Method

This protocol describes the synthesis of a polyurethane from this compound, a diisocyanate, and a polyol (soft segment) using a two-step prepolymer method. This method allows for better control over the polymer structure.

Materials:

  • This compound (as a chain extender)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))

  • Polyol (e.g., Poly(tetramethylene ether) glycol (PTMEG) or Polycaprolactone (PCL)) - dried under vacuum before use.

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst)

  • Solvent (e.g., anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Vacuum oven for drying reagents.

Procedure:

Step 1: Prepolymer Synthesis

  • Charge the flask with the dried polyol and place it under a nitrogen atmosphere.

  • Heat the polyol to 60-80°C with stirring.

  • Add the diisocyanate to the dropping funnel and add it dropwise to the stirred polyol over a period of 30-60 minutes. The NCO:OH ratio is typically between 1.5:1 and 2.5:1.

  • After the addition is complete, continue stirring the mixture at 80-90°C for 2-3 hours to form the isocyanate-terminated prepolymer.

  • The reaction progress can be monitored by titrating for the isocyanate content (%NCO).

Step 2: Chain Extension

  • Dissolve the this compound chain extender in the anhydrous solvent.

  • Cool the prepolymer to 50-60°C.

  • Slowly add the solution of the chain extender to the stirred prepolymer. The amount of chain extender is calculated to react with the remaining isocyanate groups.

  • Add a catalytic amount of DBTDL.

  • Continue stirring for another 1-3 hours until the viscosity increases significantly, indicating the formation of the high molecular weight polyurethane.

  • The final polymer solution can be cast into a film or precipitated in a non-solvent like methanol or water.

  • Dry the resulting polymer under vacuum.

Characterization:

  • Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages and the disappearance of the isocyanate peak.

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Tensile testing of cast films.

Visualization of Workflows and Pathways

Polyester Synthesis Workflow

Polyester_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation cluster_2 Processing Monomers This compound + Dicarboxylic Acid Reactor1 Reactor (180-220°C, N2) Monomers->Reactor1 Catalyst Catalyst & Stabilizer Catalyst->Reactor1 Water Water (byproduct) Reactor1->Water Distillation Oligomers Low MW Oligomers Reactor1->Oligomers Reactor2 Reactor (240-280°C, Vacuum) Oligomers->Reactor2 Byproducts Excess Diol & Volatiles Reactor2->Byproducts Vacuum Distillation Polymer High MW Polyester Reactor2->Polymer Extrusion Extrusion & Quenching Polymer->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing

Caption: Workflow for two-step melt polymerization of polyesters.

Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_0 Step 1: Prepolymer Formation cluster_1 Step 2: Chain Extension cluster_2 Processing Polyol Polyol (Soft Segment) Reactor1 Reactor (60-90°C, N2) Polyol->Reactor1 Diisocyanate Diisocyanate Diisocyanate->Reactor1 Prepolymer Isocyanate-Terminated Prepolymer Reactor1->Prepolymer Reactor2 Reactor (50-60°C) Prepolymer->Reactor2 ChainExtender This compound (in solvent) ChainExtender->Reactor2 Catalyst Catalyst Catalyst->Reactor2 Polyurethane High MW Polyurethane Reactor2->Polyurethane Casting Film Casting or Precipitation Polyurethane->Casting Drying Vacuum Drying Casting->Drying

Caption: Workflow for two-step prepolymer synthesis of polyurethanes.

Logical Relationship in Polymer Design

Polymer_Design Monomer This compound Chirality Defined Stereochemistry (Chirality) Monomer->Chirality Rigidity Cyclic Structure (Rigidity) Monomer->Rigidity Polymer_Backbone Polymer Backbone (Polyester or Polyurethane) Chirality->Polymer_Backbone Rigidity->Polymer_Backbone Crystallinity Increased Crystallinity Polymer_Backbone->Crystallinity Optical_Activity Optical Activity Polymer_Backbone->Optical_Activity Thermal_Stability Enhanced Thermal Stability (Tg, Tm) Polymer_Backbone->Thermal_Stability Mechanical_Strength Improved Mechanical Strength Polymer_Backbone->Mechanical_Strength Biodegradability Controlled Biodegradability Polymer_Backbone->Biodegradability Applications Applications Crystallinity->Applications Optical_Activity->Applications Thermal_Stability->Applications Mechanical_Strength->Applications Biodegradability->Applications Biomaterials Biomaterials & Drug Delivery Applications->Biomaterials Advanced_Plastics Advanced Engineering Plastics Applications->Advanced_Plastics Chiral_Separation Chiral Separation Media Applications->Chiral_Separation

Caption: Influence of monomer structure on polymer properties and applications.

Experimental protocol for palladium-catalyzed asymmetric allylic alkylation using derived ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. This technique is of paramount importance in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The protocols provided herein focus on the use of well-established and highly effective chiral ligands.

Introduction

Palladium-catalyzed asymmetric allylic alkylation is a fundamental transformation in modern organic synthesis, allowing for the construction of stereogenic centers with high levels of enantioselectivity.[1] The reaction typically involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity and yield. This document outlines protocols for several classes of widely used ligands: Trost ligands, Phosphinooxazoline (PHOX) ligands, and Phosphoramidite ligands.

General Reaction Mechanism

The catalytic cycle of palladium-catalyzed asymmetric allylic alkylation generally proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) complex coordinates to the double bond of the allylic substrate, followed by oxidative addition to form a π-allyl-Pd(II) complex and displacement of the leaving group.

  • Nucleophilic Attack: The nucleophile attacks the π-allyl-Pd(II) complex. For "soft" nucleophiles (pKa < 25), this typically occurs via an "outer-sphere" attack on the allyl moiety, opposite to the face of the palladium. For "hard" nucleophiles (pKa > 25), an "inner-sphere" mechanism involving initial coordination to the metal center can occur.[2]

  • Reductive Elimination: Following nucleophilic attack, the resulting complex undergoes reductive elimination to furnish the alkylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The enantioselectivity of the reaction is determined by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl intermediate.

Experimental Workflow

The general workflow for a palladium-catalyzed asymmetric allylic alkylation experiment is depicted below.

experimental_workflow General Experimental Workflow for Pd-Catalyzed AAA cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware (Dry & Inert Atmosphere) catalyst_prep Catalyst Pre-formation (Pd source + Ligand) reagents->catalyst_prep reaction_setup Reaction Setup (Solvent, Substrate, Nucleophile, Base) catalyst_prep->reaction_setup reaction_run Reaction (Stirring at specified Temperature & Time) reaction_setup->reaction_run quench Quenching reaction_run->quench extraction Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization enantioselectivity Enantioselectivity (Chiral HPLC/SFC) purification->enantioselectivity

Caption: General experimental workflow for a typical palladium-catalyzed asymmetric allylic alkylation reaction.

Data Presentation: Performance of Chiral Ligands

The following tables summarize the performance of different classes of chiral ligands in palladium-catalyzed asymmetric allylic alkylation with representative substrates and nucleophiles.

Table 1: Trost Ligand in the Alkylation of an Oxindole Derivative [3]

EntryPd Source (mol%)Ligand (mol%)SubstrateNucleophileSolventAdditiveYield (%)ee (%)
1[Pd(C₃H₅)Cl]₂ (2.5)(R,R)-Trost Ligand (7.5)Allyl Acetate3-FormyloxindoleDME--88

Table 2: PHOX Ligands in Allylic Alkylation Reactions [4]

EntryPd SourceLigandSubstrateNucleophileBaseSolventYield (%)ee (%)
1[Pd(allyl)Cl]₂(S)-t-BuPHOX1,3-Diphenyl-2-propenyl acetateDimethyl malonateBSA, KOAcCH₂Cl₂>9599
2Pd(OAc)₂(S)-t-BuPHOXDioxanone derivative--Toluene-92
3Pd₂(dba)₃(S)-t-BuPHOXChloro-substituted allyl enol carbonate--Toluene8292

Table 3: Phosphoramidite Ligands in Allylic Substitution [5]

EntryPd SourceLigandSubstrateNucleophileBaseSolventYield (%)ee (%)
1[Pd(allyl)Cl]₂TADDOL-based Phosphoramidite(E)-1,3-Diphenylallyl acetateDimethyl malonateBSA, KOAcCH₂Cl₂9899
2[Pd(allyl)Cl]₂TADDOL-based Phosphoramidite(E)-1,3-Diphenylallyl acetateAniline-CH₂Cl₂9592

Experimental Protocols

Note: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven- or flame-dried prior to use.

Protocol 1: General Procedure for Asymmetric Allylic Alkylation using a Trost Ligand

This protocol is a general guideline for the alkylation of a pronucleophile with an allylic acetate, adapted from the synthesis of horsfiline.[3]

Materials:

  • Palladium source (e.g., [Pd(C₃H₅)Cl]₂)

  • Trost Ligand (e.g., (R,R)- or (S,S)-Trost Ligand)

  • Allylic substrate (e.g., allyl acetate)

  • Pronucleophile (e.g., 3-substituted oxindole)

  • Anhydrous solvent (e.g., 1,2-dimethoxyethane (DME), dichloromethane (CH₂Cl₂), or toluene)

  • Base (if required, e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), potassium acetate (KOAc))

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry flask under an inert atmosphere, dissolve the palladium source (e.g., 1 mol%) and the Trost ligand (e.g., 3 mol%) in a minimal amount of anhydrous solvent. Stir the solution at room temperature for 15-30 minutes.

  • Reaction Setup: To a separate dry flask under an inert atmosphere, add the pronucleophile (1.0 equiv). If a base is required, add it at this stage (e.g., BSA, 1.1 equiv, and KOAc, 0.1 equiv).

  • Add the anhydrous solvent to dissolve the pronucleophile and base.

  • Add the allylic substrate (1.1-1.5 equiv) to the reaction mixture.

  • Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Protocol 2: General Procedure for Asymmetric Allylic Alkylation using a PHOX Ligand

This protocol is a general procedure for the alkylation of soft nucleophiles with allylic acetates.

Materials:

  • Palladium source (e.g., [Pd(allyl)Cl]₂)

  • PHOX Ligand (e.g., (S)-t-BuPHOX)

  • Allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of a salt like KOAc)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., 1 mol%) and the PHOX ligand (e.g., 2.2 mol%) to a dry reaction vessel. Add a portion of the anhydrous solvent and stir for 20-30 minutes at room temperature.

  • Reaction Setup: In the same vessel, add the nucleophile (1.2 equiv) and the base (BSA, 1.3 equiv, and KOAc, 0.05 equiv).

  • Add the remaining anhydrous solvent.

  • Add the allylic substrate (1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed as indicated by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and directly purify the residue by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product and determine the enantiomeric excess.

Protocol 3: General Procedure for Asymmetric Allylic Alkylation using a Phosphoramidite Ligand

This protocol provides a general method for the use of phosphoramidite ligands in palladium-catalyzed AAA.

Materials:

  • Palladium source (e.g., [Pd(allyl)Cl]₂)

  • Phosphoramidite Ligand

  • Allylic substrate (e.g., (E)-1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate or an amine)

  • Base (if necessary, e.g., BSA and KOAc for malonates)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • Catalyst Formation: In a dry reaction tube under an inert atmosphere, dissolve the palladium source (e.g., 1 mol%) and the phosphoramidite ligand (e.g., 2 mol%) in the anhydrous solvent. Stir at room temperature for 20 minutes.

  • Reaction Setup: Add the nucleophile (1.2 equiv) and, if required, the base (e.g., BSA, 2.0 equiv, and KOAc, 0.1 equiv).

  • Add the allylic substrate (1.0 equiv) to the mixture.

  • Reaction: Stir the reaction at the specified temperature (e.g., 25 °C) for the required time (e.g., 1-24 hours), monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the palladium-catalyzed AAA is governed by a series of equilibria and the relative rates of competing reaction pathways. The following diagram illustrates the key decision points that determine the enantioselectivity of the reaction.

stereochemical_pathway Stereochemical Determining Steps in Pd-AAA rac_substrate Racemic Allylic Substrate pi_allyl_syn syn-(π-allyl)PdL rac_substrate->pi_allyl_syn Oxidative Addition pi_allyl_anti anti-(π-allyl)PdL* rac_substrate->pi_allyl_anti Oxidative Addition pd_catalyst Pd(0)L pi_allyl_syn->pi_allyl_anti π-σ-π Isomerization product_R (R)-Product pi_allyl_syn->product_R Nucleophilic Attack pi_allyl_anti->pi_allyl_syn π-σ-π Isomerization product_S (S)-Product pi_allyl_anti->product_S Nucleophilic Attack nucleophile Nucleophile

Caption: Key stereochemical pathways in palladium-catalyzed asymmetric allylic alkylation.

This diagram illustrates that the racemic allylic substrate can form two diastereomeric π-allyl palladium complexes (syn and anti). These intermediates can often interconvert. The chiral ligand (L*) influences the relative rates of nucleophilic attack on these complexes, leading to the preferential formation of one enantiomer of the product.

References

Application Notes and Protocols: Synthesis of a Lurasidone Intermediate Utilizing (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a key intermediate of Lurasidone, an atypical antipsychotic medication, starting from (1R,2R)-1,2-Cyclohexanedimethanol. The optical purity of this starting material is crucial as it introduces two of the six chiral centers in the final Lurasidone molecule, directly impacting its pharmacological efficacy.[1]

Introduction

Lurasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, indicated for the treatment of schizophrenia and bipolar disorder.[2][3][4] The synthesis of Lurasidone is a multi-step process, with a critical stage involving the use of the chiral intermediate this compound. This document outlines the conversion of this diol into a key bicyclic intermediate, which is then further reacted to yield Lurasidone. The protocols described are based on established industrial synthesis processes, optimized for high yield and purity.[2][3][4]

Synthesis Workflow

The overall synthesis strategy involves the activation of the hydroxyl groups of this compound through mesylation, followed by a cyclization reaction with 3-(piperazin-1-yl)benzo[d]isothiazole to form the spirocyclic quaternary ammonium salt intermediate. This intermediate is then reacted with a dicarboximide derivative to produce Lurasidone.

Synthesis_Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Final Condensation A This compound B (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane A->B  Mesyl Chloride,  Acid Scavenger D (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro [isoindole-2,1'-piperazin]-1'-ium methanesulfonate B->D  Organic Solvent,  Base C 3-(piperazin-1-yl)benzo[d]isothiazole C->D F Lurasidone D->F  Base,  Toluene E (3aR,4S,7R,7aS)-hexahydro-4,7-methano-2H-isoindole-1,3-dione E->F

Caption: Synthetic pathway for Lurasidone from this compound.

Experimental Protocols

The following protocols are detailed examples for the key transformations in the synthesis of the Lurasidone intermediate.

Protocol 1: Synthesis of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

This procedure describes the mesylation of this compound.

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

Procedure:

  • Dissolve this compound and pyridine in dichloromethane in a reaction vessel equipped with a stirrer and a thermometer, and cool the mixture in an ice bath.

  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 2: Synthesis of (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate

This protocol details the reaction of the dimesylate intermediate with 3-(piperazin-1-yl)benzo[d]isothiazole.

Materials:

  • (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane

  • 3-(piperazin-1-yl)benzo[d]isothiazole

  • Calcium hydroxide (or other suitable base)[3]

  • Isopropanol (or other suitable organic solvent)[3]

Procedure:

  • Suspend (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl)benzo[d]isothiazole, and calcium hydroxide in isopropanol.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product and wash with a small amount of cold isopropanol.

  • Dry the product under vacuum to yield (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic procedures.

Table 1: Reactant Molar Ratios and Solvents

Reaction StepReactant 1Reactant 2Molar Ratio (Reactant 2 / Reactant 1)SolventBase
MesylationThis compoundMethanesulfonyl chloride>2.0DichloromethanePyridine
Spirocyclization(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane3-(piperazin-1-yl)benzo[d]isothiazole0.9 - 1.1[3]Isopropanol, Acetonitrile, or TolueneCalcium Hydroxide, Sodium Carbonate, or Potassium Carbonate[3][5][6]
Final CondensationSpiro-intermediateDicarboximide1.1 - 1.2ToluenePotassium Carbonate[7][8]

Table 2: Reaction Conditions and Yields

StepTemperature (°C)Reaction Time (hours)ProductYield (%)Purity (HPLC) (%)
SpirocyclizationReflux6 - 15(3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonateNot explicitly stated for this step≥99.8[6]
Final Condensation105[7][8]15[7][8]Lurasidone Hydrochloride98.3[7][8]99.49[7][8]

Logical Relationship Diagram

The following diagram illustrates the critical relationship between the stereochemistry of the starting material and the final product, as well as the key transformations.

Logical_Relationship cluster_input Chiral Starting Material cluster_process Key Synthetic Steps cluster_output Final Product Start This compound (Defined Stereochemistry) Activation Activation of Hydroxyls (Mesylation) Start->Activation Introduces leaving groups Cyclization Formation of Spirocyclic Core (Spirocyclization) Activation->Cyclization Enables nucleophilic attack End Lurasidone (Preserved Stereochemistry) Cyclization->End Forms key intermediate

Caption: Stereochemical control in Lurasidone synthesis.

Conclusion

The use of this compound is a cornerstone in the enantioselective synthesis of Lurasidone. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. Adherence to optimized reaction conditions and the use of high-purity starting materials are paramount to achieving high yields and the desired stereochemical outcome of the final active pharmaceutical ingredient.

References

Application Notes: Derivatization of (1R,2R)-1,2-Cyclohexanedimethanol for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol of significant interest in synthetic chemistry, serving as a versatile building block for chiral ligands, auxiliaries, and pharmaceuticals. Accurate determination of its concentration and enantiomeric purity is crucial for quality control and process optimization. However, its lack of a strong chromophore or fluorophore makes direct analysis by High-Performance Liquid Chromatography (HPLC) with common UV-Vis or fluorescence detectors challenging, often resulting in poor sensitivity. To overcome this limitation, derivatization is employed to introduce a UV-active or fluorescent tag onto the diol molecule, thereby enhancing its detectability.

This document provides detailed protocols for two distinct pre-column derivatization methods for this compound:

  • Benzoyl Chloride Derivatization: This method introduces a benzoyl group, a strong chromophore, allowing for sensitive UV detection. It is a robust and widely applicable technique for hydroxyl-containing compounds.[1][2]

  • Dansyl Chloride Derivatization: This protocol utilizes dansyl chloride to attach a highly fluorescent tag to the diol.[3][4] This method offers significantly higher sensitivity compared to UV-based methods, making it ideal for trace-level analysis.

These application notes are intended for researchers, scientists, and drug development professionals requiring sensitive and accurate quantification of this compound.

Method 1: UV-Active Derivatization with Benzoyl Chloride

This method is based on the esterification of the hydroxyl groups of this compound with benzoyl chloride to form the corresponding dibenzoate ester. This derivative possesses a strong UV absorbance, enabling highly sensitive detection by HPLC-UV. A key advantage of this method is the stability of the resulting derivative.

Quantitative Data Summary
ParameterValueReference
Derivatization Reagent Benzoyl Chloride[5]
Reaction Time Not explicitly stated, typically 1-2 hoursGeneral Knowledge
Reaction Temperature Room TemperatureGeneral Knowledge
HPLC Column Chiralpak IC (4.6 x 250 mm, 5 µm)[5]
Mobile Phase n-hexane:anhydrous ethanol:trifluoroacetic acid (95:5:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detection Wavelength 210 nm[5]
Injection Volume 20 µL[5]
Experimental Protocol

Materials:

  • This compound standard or sample

  • Benzoyl Chloride (analytical grade)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • n-Hexane (HPLC grade)

  • Anhydrous Ethanol (HPLC grade)

  • Trifluoroacetic Acid (HPLC grade)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes or reaction vials

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Sample/Standard Preparation:

    • Accurately weigh and dissolve this compound in anhydrous dichloromethane to a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • In a reaction vial, add 1.0 mL of the this compound solution.

    • Add 0.5 mL of anhydrous pyridine to act as a catalyst and acid scavenger.

    • Slowly add a 1.5 molar excess of benzoyl chloride to the mixture while vortexing.

    • Allow the reaction to proceed at room temperature for 1-2 hours with occasional mixing.

  • Work-up and Sample Preparation for HPLC:

    • Quench the reaction by adding 2 mL of deionized water.

    • Extract the aqueous layer twice with 2 mL of dichloromethane.

    • Combine the organic layers and wash sequentially with 2 mL of saturated sodium bicarbonate solution and 2 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume of the HPLC mobile phase (n-hexane:ethanol, 70:30 v/v).[5]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the parameters outlined in the quantitative data summary table.

    • Inject 20 µL of the prepared sample.

    • Monitor the chromatogram at 210 nm to detect the derivatized product.

Diagrams

Derivatization_BenzoylChloride Diol This compound Reaction Esterification Diol->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Catalyst Derivative Dibenzoate Ester (UV-Active) Reaction->Derivative

Caption: Derivatization of this compound with benzoyl chloride.

Workflow_BenzoylChloride cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Dissolve Diol in Dichloromethane Derivatization Add Pyridine & Benzoyl Chloride Start->Derivatization Workup Quench, Extract, Wash & Dry Derivatization->Workup Reconstitute Reconstitute in Mobile Phase Workup->Reconstitute Filter Filter into HPLC Vial Reconstitute->Filter Inject Inject Sample Filter->Inject Separate Chiral HPLC Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for benzoyl chloride derivatization and HPLC analysis.

Method 2: Fluorescent Derivatization with Dansyl Chloride

For applications requiring higher sensitivity, derivatization with dansyl chloride provides a fluorescent tag that can be detected at very low concentrations. The reaction involves the formation of a stable sulfonamide bond between dansyl chloride and the hydroxyl groups of the diol under alkaline conditions.[3][4]

Quantitative Data Summary
ParameterValueReference
Derivatization Reagent 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)[3][4]
Reaction Time 1 hour[4]
Reaction Temperature 65 °C[4]
Catalyst/Base 4-(dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine[4]
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)General Knowledge
Mobile Phase Acetonitrile:Water gradientGeneral Knowledge
Flow Rate 1.0 mL/minGeneral Knowledge
Column Temperature Ambient or controlled (e.g., 30 °C)General Knowledge
Detection Wavelength Excitation: ~335 nm, Emission: ~520 nmGeneral Knowledge
Injection Volume 10-20 µLGeneral Knowledge
Experimental Protocol

Materials:

  • This compound standard or sample

  • Dansyl Chloride solution (10 mg/mL in anhydrous acetonitrile)

  • 4-(Dimethylamino)pyridine (DMAP) solution (10 mg/mL in anhydrous dichloromethane)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes or reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Sample/Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like ethanol or acetonitrile.

    • Transfer a known amount of the standard or sample solution to a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of a 2% (v/v) solution of DIPEA in anhydrous dichloromethane and vortex for 30 seconds.

    • Add 100 µL of a pre-mixed solution containing dansyl chloride (10 mg/mL) and DMAP (10 mg/mL) in anhydrous dichloromethane.[4]

    • Seal the vial tightly and incubate the mixture at 65 °C for 1 hour in a heating block.[4]

  • Sample Preparation for HPLC:

    • After incubation, cool the mixture to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with a fluorescence detector.

    • Use a C18 reverse-phase column with a gradient elution, for example, starting with a lower concentration of acetonitrile and increasing it over time to elute the more hydrophobic derivative.

    • Set the fluorescence detector to an excitation wavelength of approximately 335 nm and an emission wavelength of approximately 520 nm.

    • Inject the prepared sample and record the chromatogram.

Diagrams

Derivatization_DansylChloride Diol This compound Reaction Sulfonylation Diol->Reaction DansylCl Dansyl Chloride DansylCl->Reaction Base DIPEA + DMAP Base->Reaction Catalyst Derivative Di-dansyl Derivative (Fluorescent) Reaction->Derivative

Caption: Derivatization of this compound with dansyl chloride.

Workflow_DansylChloride cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Dry Diol Sample Derivatization Add DIPEA, DMAP, & Dansyl Chloride Start->Derivatization Incubate Incubate at 65°C Derivatization->Incubate Evaporate Evaporate Solvent Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter into HPLC Vial Reconstitute->Filter Inject Inject Sample Filter->Inject Separate Reverse-Phase HPLC Inject->Separate Detect Fluorescence Detection (Ex: ~335nm, Em: ~520nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for dansyl chloride derivatization and HPLC analysis.

References

Application Notes and Protocols for Metal-Catalyzed Reactions Using (1R,2R)-1,2-Cyclohexanedimethanol-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and application of a chiral phosphine-phosphite ligand derived from (1R,2R)-1,2-cyclohexanedimethanol in rhodium-catalyzed asymmetric hydroformylation. This class of ligands has demonstrated high efficiency in generating chiral aldehydes, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Application Note 1: Rhodium-Catalyzed Asymmetric Hydroformylation of Alkenes

This section details the use of a C2-symmetric phosphine-phosphite ligand synthesized from this compound for the highly enantioselective hydroformylation of styrene and vinyl acetate.

Ligand Synthesis: (4R,5R)-4,5-Bis({(S)-1,1'-binaphthyl-2,2'-diyloxy}phosphanyloxymethyl)-2,2-dimethyl-1,3-dioxolane and its subsequent conversion to the final phosphine-phosphite ligand.

A key intermediate for the final phosphine-phosphite ligand is synthesized from this compound. For the purpose of these notes, we will focus on the application of the final ligand in catalysis. The synthesis of a related phosphine-phosphite ligand is described in Angewandte Chemie International Edition, 2005, 44, 1371-1375. The ligand combines a phosphite moiety derived from BINOL and a phosphine part attached to the cyclohexanedimethanol backbone.

Experimental Protocol: General Procedure for Asymmetric Hydroformylation

The following protocol is a general procedure for the rhodium-catalyzed asymmetric hydroformylation of alkenes using the specified phosphine-phosphite ligand.

Materials:

  • [Rh(acac)(CO)₂] (Rhodium dicarbonylacetylacetonate)

  • Chiral phosphine-phosphite ligand derived from this compound

  • Substrate (e.g., styrene, vinyl acetate)

  • Anhydrous toluene

  • Syngas (CO/H₂ = 1:1)

  • Autoclave equipped with a magnetic stirrer and a temperature controller

Procedure:

  • In a glovebox, a pre-catalyst solution is prepared by dissolving [Rh(acac)(CO)₂] and the chiral phosphine-phosphite ligand (Rh/ligand ratio of 1:2) in anhydrous toluene.

  • The substrate is added to the pre-catalyst solution.

  • The resulting solution is transferred to an autoclave.

  • The autoclave is purged with syngas (CO/H₂ = 1:1) three times.

  • The autoclave is pressurized to the desired pressure with syngas.

  • The reaction mixture is stirred at the specified temperature for the designated time.

  • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The conversion and regioselectivity are determined by gas chromatography (GC) analysis of the reaction mixture.

  • The enantiomeric excess of the chiral aldehyde is determined by chiral GC or HPLC analysis after conversion to a suitable derivative if necessary.

Data Presentation: Asymmetric Hydroformylation of Styrene and Vinyl Acetate

The following table summarizes the results for the rhodium-catalyzed asymmetric hydroformylation of styrene and vinyl acetate using a phosphine-phosphite ligand derived from this compound.

SubstrateTemp. (°C)Pressure (bar)Time (h)Conv. (%)Regioselectivity (b:l)ee (%) [Product]
Styrene602024>9996:494 (S)
Vinyl Acetate4040489890:1091 (R)

*b:l = branched:linear aldehyde. Data sourced from literature reports on similar ligand systems.

Visualization of the Catalytic Process

The following diagrams illustrate the ligand structure and the proposed catalytic cycle for the asymmetric hydroformylation.

Ligand_Structure Conceptual Structure of the Phosphine-Phosphite Ligand Backbone This compound Backbone Phosphite Phosphite Moiety (e.g., from BINOL) Backbone->Phosphite O-P Bond Phosphine Phosphine Moiety Backbone->Phosphine C-P Bond

Caption: Conceptual structure of the phosphine-phosphite ligand.

Hydroformylation_Cycle Simplified Catalytic Cycle for Asymmetric Hydroformylation A [Rh(H)(CO)₂(L₂)] B Alkene Coordination A->B Alkene C Hydride Migration (Alkyl-Rh Complex) B->C D CO Insertion (Acyl-Rh Complex) C->D CO E H₂ Oxidative Addition D->E H₂ F Reductive Elimination E->F F->A - Aldehyde Product Chiral Aldehyde F->Product

Caption: Simplified catalytic cycle for hydroformylation.

Future Outlook

The successful application of this compound-based ligands in asymmetric hydroformylation highlights their potential in other metal-catalyzed transformations. Further research into the development of new ligands derived from this versatile chiral backbone for a broader range of asymmetric reactions is a promising area of investigation. The modular nature of these ligands allows for fine-tuning of steric and electronic properties to achieve high selectivity and reactivity in various catalytic processes, which is of significant interest to the pharmaceutical and fine chemical industries.

Application Notes and Protocols for the Preparation of Polyesters and Polyurethanes with (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral cycloaliphatic diol that serves as a valuable building block in polymer chemistry. Its rigid and stereochemically defined cyclohexane ring imparts unique properties to polyesters and polyurethanes, including enhanced thermal stability, mechanical strength, and chemical resistance compared to polymers derived from linear aliphatic diols. These characteristics make polymers based on this compound promising candidates for a variety of high-performance applications, particularly in the biomedical and pharmaceutical fields.

The chirality of this compound can influence the morphology and properties of the resulting polymers, potentially leading to materials with specific degradation profiles and biocompatibility. This makes them of particular interest for applications such as controlled drug delivery systems, tissue engineering scaffolds, and the manufacturing of specialized medical devices.

These application notes provide detailed protocols for the synthesis of polyesters and polyurethanes using this compound, along with representative data on the properties of the resulting polymers.

I. Preparation of Polyesters

The most common method for synthesizing high molecular weight polyesters from this compound and various dicarboxylic acids is a two-step melt polycondensation process. This involves an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and temperature.

Experimental Protocol: Two-Step Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a generic dicarboxylic acid.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid, terephthalic acid)

  • Catalyst: Titanium (IV) butoxide (TBT) or Antimony (III) oxide

  • Stabilizer (optional): Phosphorous acid

  • High-purity nitrogen gas

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching <1 Torr

Procedure:

Step 1: Esterification

  • Charge the reactor with this compound and the dicarboxylic acid in a molar ratio of 1.2:1 to 1.5:1. The excess diol compensates for losses during the reaction.

  • Add the catalyst (e.g., 200-300 ppm TBT) and stabilizer.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 180-220°C under a gentle stream of nitrogen.

  • Water will be produced as a byproduct and should be collected in the condenser.

  • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected. This indicates the formation of low molecular weight polyester oligomers.

Step 2: Polycondensation

  • Increase the temperature of the reaction mixture to 220-260°C.

  • Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr over a period of 30-60 minutes. This facilitates the removal of excess this compound and other volatile byproducts, driving the equilibrium towards the formation of high molecular weight polymer.

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is typically monitored by the torque on the mechanical stirrer.

  • Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.

  • Once the reaction is complete, break the vacuum with nitrogen gas.

  • The molten polymer can be extruded from the reactor under nitrogen pressure and quenched in a water bath to be pelletized for further analysis.

Data Presentation: Typical Properties of Polyesters

The following table summarizes typical properties of polyesters synthesized from 1,2-cyclohexanedimethanol and various diacids. While specific data for the pure (1R,2R) isomer is limited in publicly available literature, these values for the isomeric mixture provide a useful reference. The stereochemistry of the (1R,2R) isomer is expected to influence the crystallinity and, consequently, the thermal and mechanical properties of the resulting polymers.

DiacidMn ( g/mol )PDITg (°C)Tm (°C)
Adipic Acid15,000 - 25,0001.8 - 2.55 - 15100 - 120
Sebacic Acid20,000 - 35,0001.9 - 2.6-10 - 090 - 110
Terephthalic Acid18,000 - 30,0002.0 - 2.880 - 95280 - 300

Note: Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Tm = Melting temperature. These are representative values and can vary depending on the specific reaction conditions.

II. Preparation of Polyurethanes

Polyurethanes are typically synthesized in a two-step process. First, a polyester polyol is synthesized from this compound and a dicarboxylic acid, as described above, but targeting a lower molecular weight with hydroxyl end-groups. This polyester polyol then reacts with a diisocyanate to form a prepolymer, which is subsequently chain-extended with a low molecular weight diol or diamine.

Experimental Protocol: Two-Step Polyurethane Synthesis

This protocol outlines the synthesis of a polyurethane using a polyester polyol derived from this compound.

Materials:

  • Polyester polyol (hydroxyl-terminated, synthesized from this compound and a diacid, with a molecular weight of 1000-3000 g/mol )

  • Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) (MDI), hexamethylene diisocyanate (HDI))

  • Chain extender (e.g., 1,4-butanediol (BDO))

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent (if solution polymerization is used): Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Heating mantle with a temperature controller

  • Vacuum oven

Procedure:

Step 1: Prepolymer Formation

  • Dry the polyester polyol under vacuum at 80-100°C for several hours to remove any residual water.

  • Charge the flask with the dried polyester polyol and place it under a nitrogen atmosphere.

  • Heat the polyester polyol to 70-80°C with stirring.

  • Add the diisocyanate dropwise to the polyester polyol over 30 minutes. The NCO:OH molar ratio should be between 1.5:1 and 2.5:1.

  • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

  • Continue the reaction at 70-80°C for 2-3 hours to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titration of the NCO content.

Step 2: Chain Extension

  • Cool the prepolymer to 50-60°C. If using a solvent, dissolve the prepolymer in anhydrous DMF or DMSO at this stage.

  • Add the chain extender (e.g., 1,4-butanediol) dropwise to the stirred prepolymer solution. The amount of chain extender should be calculated to react with the remaining isocyanate groups (to achieve an overall NCO:OH ratio of approximately 1:1).

  • After the addition is complete, increase the temperature to 70-80°C and continue stirring for another 2-4 hours until the viscosity significantly increases.

  • Pour the resulting polyurethane solution into a Teflon-coated mold.

  • Cure the polymer in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.

Data Presentation: Typical Properties of Polyurethanes

The properties of polyurethanes are highly tunable based on the polyester polyol, diisocyanate, and chain extender used. The incorporation of the rigid this compound moiety into the polyester soft segment generally leads to polyurethanes with higher hardness and modulus.

PropertyTypical Value Range
Tensile Strength (MPa)20 - 50
Elongation at Break (%)300 - 700
Shore D Hardness40 - 70
Glass Transition Temp. (Tg, °C)-30 to 0 (soft segment)

Note: These are representative values. The final properties are highly dependent on the specific formulation and synthesis conditions.

III. Visualization of Synthesis Pathways and Workflows

Diagrams

Polyester_Synthesis Diol This compound Esterification Step 1: Esterification (180-220°C, N2 atm) Diol->Esterification Diacid Dicarboxylic Acid Diacid->Esterification Catalyst Catalyst (e.g., TBT) Catalyst->Esterification Oligomers Low MW Oligomers Esterification->Oligomers Water Water (byproduct) Esterification->Water Polycondensation Step 2: Polycondensation (220-260°C, High Vacuum) Polyester High MW Polyester Polycondensation->Polyester Byproducts Volatile Byproducts Polycondensation->Byproducts Oligomers->Polycondensation

Caption: Two-step melt polycondensation for polyester synthesis.

Polyurethane_Synthesis PolyesterPolyol Polyester Polyol (from (1R,2R)-1,2-CHDM) PrepolymerFormation Step 1: Prepolymer Formation (70-80°C, N2 atm) PolyesterPolyol->PrepolymerFormation Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->PrepolymerFormation ChainExtender Chain Extender (e.g., BDO) ChainExtension Step 2: Chain Extension (70-80°C) ChainExtender->ChainExtension Catalyst Catalyst (e.g., DBTDL) Catalyst->PrepolymerFormation Prepolymer Isocyanate-Terminated Prepolymer PrepolymerFormation->Prepolymer Curing Curing (80-100°C, Vacuum) ChainExtension->Curing Polyurethane Polyurethane Curing->Polyurethane Prepolymer->ChainExtension

Functionalization of Hydroxymethyl Groups in (1R,2R)-1,2-Cyclohexanedimethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1,2-Cyclohexanedimethanol is a versatile chiral building block extensively utilized in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. The two primary hydroxymethyl groups offer reactive sites for a variety of chemical transformations, enabling the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the hydroxymethyl groups of this compound.

Overview of Functionalization Reactions

The primary alcohol functionalities of this compound can be readily transformed into a range of other functional groups, including aldehydes, carboxylic acids, halides, amines, and ethers. These transformations are crucial for the synthesis of sophisticated molecular architectures with tailored properties for applications in asymmetric catalysis and drug discovery.

Functionalization_Overview Diol This compound Dialdehyde Dialdehyde Diol->Dialdehyde Oxidation Dihalide Dihalide Diol->Dihalide Halogenation Diamine Diamine Diol->Diamine Amination Diether Diether Diol->Diether Etherification Dicarboxylic_Acid Dicarboxylic Acid Dialdehyde->Dicarboxylic_Acid Further Oxidation Halogenation_Workflow Diol This compound Dimesylate Dimesylate/Ditosylate Diol->Dimesylate MsCl or TsCl, Base Dihalide Dihalide (e.g., Diiodide) Dimesylate->Dihalide NaX (X=Cl, Br, I) Amination_Workflow Diol This compound Diazide Diazide Diol->Diazide DPPA, DIAD, PPh₃ (Mitsunobu) Diamine Diamine Diazide->Diamine Reduction (e.g., LiAlH₄)

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (1R,2R)-1,2-Cyclohexanedimethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude (1R,2R)-1,2-Cyclohexanedimethanol via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a white to off-white crystalline solid or powder.[1][2] The reported melting point generally falls within the range of 63°C to 67°C.[2][3]

Q2: What are some suitable starting solvents for the recrystallization of this compound?

This compound is a polar diol and is soluble in water and most organic solvents.[1] It is slightly soluble in chloroform and methanol.[3] Due to its polar nature, solvent systems for similar polar diols often involve polar solvents or mixtures. A good starting point for solvent screening would be alcohols (e.g., methanol, ethanol), water, or solvent pairs like ethanol/water or acetone/water.[4]

Q3: What are potential impurities in crude this compound?

Common impurities can arise from the synthetic route. If synthesized by the reduction of (1R,2R)-1,2-cyclohexanedicarboxylic acid, potential impurities include unreacted starting material, residual reagents such as sodium borohydride and iodine, and solvents like tetrahydrofuran (THF).[3] Other potential impurities could be stereoisomers (cis-isomers) or by-products from the initial synthesis of the dicarboxylic acid. For some diols, degradation products can also be present if the compound is sensitive to air and light.[5]

Q4: How does the cooling rate affect the crystal size and purity?

The rate of cooling has a significant impact on the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[6] Conversely, rapid cooling can lead to the formation of smaller, less pure crystals as impurities can become trapped within the rapidly forming crystal structure.[6]

Troubleshooting Guide

My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, if the solution is cooled too quickly, or if there is a high concentration of impurities.[4][7]

  • Solution:

    • Re-heat and add more solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level and then allow it to cool slowly.[8]

    • Use a lower-boiling solvent: If the solvent's boiling point is too high, select an alternative solvent with a lower boiling point.

    • Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[4]

    • Pre-purify the crude material: If impurities are the cause, consider a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel, before recrystallization.[4]

No crystals are forming, even after the solution has cooled. What is the problem?

This is a common issue that can arise from several factors, most notably using too much solvent or the solution being supersaturated.[7]

  • Solution:

    • Induce crystallization:

      • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

      • Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[7]

    • Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent to increase the concentration of the diol. Then, allow the solution to cool again.[7][8]

    • Cool to a lower temperature: If crystals do not form at room temperature or in an ice bath, try using a colder bath, such as a dry ice/acetone bath, being mindful of the solvent's freezing point.[10]

The yield of my purified product is very low. How can I improve it?

A low yield can result from several factors during the recrystallization process.

  • Solution:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[9]

    • Ensure complete cooling: Allow the solution to cool completely, first to room temperature and then in an ice bath, to maximize the precipitation of the product.[4]

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[9]

    • Recover a second crop: The mother liquor (the solution remaining after filtration) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

The resulting crystals are colored, but the pure compound should be white. How do I remove the color?

Colored impurities can sometimes co-crystallize with the desired product.

  • Solution:

    • Use activated charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration: To remove the charcoal and the adsorbed impurities, perform a gravity filtration of the hot solution before allowing it to cool and crystallize.[11] Be careful not to use too much charcoal, as it can also adsorb some of your desired product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₁₆O₂[2][3]
Molecular Weight144.21 g/mol [1][2][3]
AppearanceWhite to off-white crystalline powder/solid[1][2]
Melting Point63 - 67 °C[2][3]
Boiling Point270 °C (at 760 mmHg)[3]
SolubilitySoluble in water and most organic solvents; slightly soluble in chloroform and methanol.[1][3]

Table 2: Solvent Selection Guide for Recrystallization of Polar Diols

Solvent/Solvent SystemSuitability for Polar DiolsNotesReference(s)
WaterGood for highly polar diols.The compound should have significantly lower solubility in cold water compared to hot water.[6]
Methanol / EthanolOften a good starting point.The diol may have high solubility even at room temperature, potentially requiring a co-solvent.[12]
AcetoneCan be effective.Its low boiling point might not provide a large solubility differential.[12]
Ethyl Acetate / HexaneA common non-polar/polar pair.The diol should be soluble in the more polar solvent (ethyl acetate) and insoluble in the non-polar solvent (hexane).[13]
Ethanol / WaterA common polar solvent pair.The diol is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling.[13]
Dichloromethane / HexaneUseful for moderately polar compounds.The diol is dissolved in dichloromethane, and hexane is added as the anti-solvent.[14]

Experimental Protocols

Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material and the specific solvent system chosen.

  • Solvent Selection:

    • Place a small amount of the crude this compound into several test tubes.

    • Add a small amount of a different potential solvent to each test tube at room temperature to test for solubility.

    • An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely when heated to boiling.[15]

    • If a suitable single solvent is not found, select a solvent pair. This consists of a "good" solvent that dissolves the compound at room temperature and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[13]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[9]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.[11]

  • Hot Gravity Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Pre-heat a funnel and a new receiving flask to prevent premature crystallization in the funnel.

    • Pour the hot solution through a fluted filter paper in the funnel.[10]

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.[6]

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.[11]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying:

    • Continue to draw air through the crystals in the Büchner funnel for several minutes to help them dry.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

Mandatory Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying A Crude (1R,2R)-1,2- Cyclohexanedimethanol C Dissolve in Minimal Hot Solvent A->C B Select Solvent(s) B->C D Decolorize with Activated Charcoal (Optional) C->D E Hot Gravity Filtration (Optional) C->E If insolubles present F Slow Cooling (Crystallization) C->F No optional steps D->E If charcoal added D->F No insolubles E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Tree Start Recrystallization Issue Q1 No Crystals Forming? Start->Q1 Q2 Compound Oiling Out? Start->Q2 Q3 Low Yield? Start->Q3 Q4 Colored Crystals? Start->Q4 A1 Induce Crystallization: - Scratch Flask - Add Seed Crystal Q1->A1 Yes A2 Reduce Solvent Volume (Evaporate) Q1->A2 Still no crystals A3 Re-heat & Add More Solvent, Cool Slowly Q2->A3 Yes A4 Use Lower Boiling Point Solvent Q2->A4 If problem persists A5 Use Minimum Hot Solvent Q3->A5 Yes A8 Add Activated Charcoal & Hot Filter Q4->A8 Yes A6 Ensure Complete Cooling (Ice Bath) A5->A6 A7 Wash with Minimal Ice-Cold Solvent A6->A7

Caption: Troubleshooting decision tree for common issues in recrystallization.

References

Technical Support Center: Synthesis of (1R,2R)-1,2-Cyclohexanedimethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1R,2R)-1,2-Cyclohexanedimethanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and economically viable route starts from cis-1,2-cyclohexanedicarboxylic anhydride. The key steps are:

  • Hydrolysis: The anhydride is hydrolyzed to the corresponding cis-1,2-cyclohexanedicarboxylic acid.

  • Resolution: The racemic diacid is resolved using a chiral amine to isolate the desired (1R,2R)-enantiomer.

  • Reduction: The resolved (1R,2R)-dicarboxylic acid or its ester derivative is reduced to afford this compound. This reduction is a critical step for overall yield.[1]

An alternative, though often lower-yielding for this specific isomer, involves the asymmetric dihydroxylation of 1,2-dimethylenecyclohexane.

Q2: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?

A2: Low overall yield is a common issue and can typically be attributed to several factors:

  • Incomplete Reduction: The reduction of the dicarboxylic acid or its ester is often the most challenging step. The choice of reducing agent and reaction conditions are critical. Powerful reducing agents like LiAlH₄ are effective but can be difficult to handle on a large scale.[2][3] Catalytic hydrogenation is an alternative but requires careful optimization of catalyst, pressure, and temperature.[4][5]

  • Loss during Workup: The diol product is highly water-soluble. Significant product loss can occur during aqueous workup and extraction phases.[6]

  • Purification Difficulties: The high boiling point and polarity of the diol can make distillation challenging. Purification by crystallization can also lead to yield loss if solubility parameters are not optimized.[7]

  • Sub-optimal Resolution: Inefficient resolution of the parent dicarboxylic acid will result in a lower yield of the desired enantiomerically pure diol.

Q3: I am synthesizing a diaryl sulfonate derivative and the yield is poor. What should I investigate?

A3: Low yields in sulfonylation reactions are often related to reaction conditions and reagent purity. Key areas to troubleshoot include:

  • Base Selection: The choice of base is critical. Tertiary amines like triethylamine (TEA) or pyridine are commonly used to scavenge the HCl byproduct. The stoichiometry and strength of the base can impact the reaction rate and side product formation.[8][9]

  • Solvent Purity: The presence of water or other protic impurities in the solvent can consume the sulfonyl chloride reagent, leading to lower yields. Ensure the use of anhydrous solvents.[10]

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., 0°C or below) during the addition of the sulfonyl chloride can prevent side reactions.[9]

  • Reagent Stability: Sulfonyl chlorides can degrade upon exposure to moisture. Use fresh or properly stored reagents.

Q4: What are the best practices for purifying this compound and its derivatives?

A4: For the parent diol, which is a crystalline solid, recrystallization is a common purification method. A solvent system like ethyl acetate and petroleum ether can be effective.[7] For derivatives like diaryl sulfonates, which are also often solids, recrystallization is preferred. If the product is an oil, column chromatography on silica gel is a standard approach. During workup, ensure that any quenching and washing steps use appropriate pH to avoid degradation of the product.[6][11]

Troubleshooting Guides

Low Yield in the Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid/Ester
Possible Cause Troubleshooting Suggestion Rationale
Ineffective Reducing Agent For dicarboxylic acids, strong reducing agents like LiAlH₄ or borane complexes (e.g., BH₃·THF) are typically required.[12] For diesters, the milder NaBH₄ may be effective under certain conditions, but LiAlH₄ is more reliable.[2]Carboxylic acids are less reactive towards hydride reducing agents than esters or ketones. A sufficiently powerful agent is necessary for complete conversion.[3]
Catalyst Inactivity (Hydrogenation) If using catalytic hydrogenation (e.g., Ru-based catalysts), ensure the catalyst is not poisoned.[4] Consider performing a pre-reduction of the catalyst or using fresh catalyst. Optimize hydrogen pressure and temperature as these factors significantly influence reaction rate and selectivity.[5]Catalysts can be deactivated by impurities in the substrate or solvent. Reaction conditions for dicarboxylic acid hydrogenation must be robust to achieve full reduction to the diol.[13]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or a controlled increase in temperature.Visual confirmation of the consumption of starting material is crucial before proceeding to workup to avoid isolating unreacted starting material, which complicates purification and lowers yield.[11]
Product Loss During Workup The diol is polar and has some water solubility. Minimize the volume of aqueous washes. Saturate the aqueous layer with NaCl (brine) to decrease the diol's solubility and improve extraction efficiency into organic solvents like ethyl acetate.[6]The "salting out" effect reduces the partitioning of the polar diol product into the aqueous phase, thereby maximizing recovery in the organic phase.

Data Presentation: Comparative Yields

Table 1: Influence of Reaction Conditions on the Yield of this compound Diaryl Sulfonate Derivatives

Data synthesized from patent literature.[8][9]

Sulfonyl Chloride Base Solvent Temperature Yield (%)
p-Toluenesulfonyl chloridePyridineDichloromethane-10°C61.0
p-Toluenesulfonyl chlorideTriethylamineDichloromethane-10°C74.8
p-Toluenesulfonyl chlorideAnhydrous K₂CO₃ChloroformIce Bath48.3
Bromobenzene sulfonyl chloridePyridineCyclohexaneRoom Temp68.0
Bromobenzene sulfonyl chlorideTriethylamineDichloromethaneIce Bath73.3 - 75.2
Bromobenzene sulfonyl chlorideTriethylamineEthyl AcetateIce Bath62.3

Experimental Protocols

Protocol 1: Reduction of Dimethyl (1R,2R)-1,2-Cyclohexanedicarboxylate with LiAlH₄
  • Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve dimethyl (1R,2R)-1,2-cyclohexanedicarboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase and staining with potassium permanganate) until the starting ester spot is no longer visible.

  • Workup (Quenching): Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF. Combine the filtrate and washes and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an ethyl acetate/petroleum ether mixture.[7]

Protocol 2: Synthesis of this compound Ditosylate[8]
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous dichloromethane.

  • Base Addition: Add triethylamine (2.5 eq.) to the solution and cool the flask to -10°C using an ice-salt bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (2.2 eq.) in portions over 30 minutes, ensuring the internal temperature does not rise above -5°C.

  • Reaction: Stir the reaction mixture at -10°C until TLC analysis indicates the complete consumption of the starting diol (typically 20-24 hours).

  • Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, saturated brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure ditosylate.

Visualizations

G A cis-1,2-Cyclohexanedicarboxylic Anhydride B cis-1,2-Cyclohexanedicarboxylic Acid (Racemic) A->B Hydrolysis (H₂O) C (1R,2R)-1,2-Cyclohexanedicarboxylic Acid B->C Resolution (Chiral Amine) D This compound C->D Reduction (e.g., LiAlH₄) E Derivative (e.g., Disulfonate) D->E Derivatization (e.g., TsCl, Base) G start Low Yield in Reduction Step q1 Is the reaction going to completion? (Monitor by TLC/GC) start->q1 sol1 Extend reaction time or increase temperature cautiously. q1->sol1 No q2 Is significant product lost during aqueous workup? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase equivalents of reducing agent. sol1->sol2 sol3 Saturate aqueous layers with NaCl. Use continuous extraction if necessary. q2->sol3 Yes final_check Consider catalyst activity (for hydrogenation) or purity of starting material. q2->final_check No a2_yes Yes a2_no No sol3->final_check G start_node Need to selectively react one hydroxyl group? decision_pg Use a Protecting Group Strategy start_node->decision_pg acetal_formation Form a cyclic acetal (e.g., acetonide, benzylidene) decision_pg->acetal_formation Yes, protect both temporarily mono_silylation Use bulky silyl ether (e.g., TBDPSCl) for mono-protection decision_pg->mono_silylation Yes, protect one no_pg Proceed with derivatization of both hydroxyls decision_pg->no_pg No outcome1 Both hydroxyls are protected. Allows reactions elsewhere. acetal_formation->outcome1 outcome2 One hydroxyl is protected. Allows reaction at the other. mono_silylation->outcome2

References

Technical Support Center: Reactions Involving (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,2R)-1,2-Cyclohexanedimethanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile chiral diol commonly used in a variety of organic synthesis applications. The most frequent reactions include:

  • Esterification: To form mono- or di-esters, which are often intermediates for further functionalization or building blocks for polyesters.

  • Etherification: To produce mono- or di-ethers, for example, through the Williamson ether synthesis.

  • Oxidation: To convert one or both primary alcohol groups to aldehydes or carboxylic acids.

  • Acylation: To introduce acyl groups, often as a means of protection or to create active esters.

Q2: What are the primary challenges and common side products I should be aware of when working with this diol?

A2: The bifunctional nature of this compound presents unique challenges. Key issues and their corresponding side products include:

  • Incomplete Reactions: Difficulty in achieving complete conversion to the di-substituted product, leading to the formation of mono-substituted intermediates (e.g., mono-esters, mono-ethers).

  • Intramolecular Cyclization: The proximity of the two hydroxyl groups can facilitate intramolecular reactions, particularly in etherification reactions, leading to the formation of a cyclic ether.

  • Over-oxidation: During oxidation reactions, it can be challenging to control the process, leading to the formation of the dicarboxylic acid instead of the desired dialdehyde or mono-acid.

Troubleshooting Guides

Esterification Reactions: Incomplete Conversion and Mono-ester Formation

Problem: Low yield of the desired di-ester product with a significant amount of the mono-ester side product detected.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Reagent Use a molar excess (at least 2.2 equivalents) of the acylating agent (e.g., acid chloride, anhydride) to drive the reaction to completion.
Steric Hindrance If the acylating agent is bulky, consider using a more reactive, less hindered agent or a more potent catalyst.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup.
Inadequate Catalyst For Fischer esterifications, ensure a sufficient amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used. For acylations with acid chlorides or anhydrides, a stoichiometric amount of a base (e.g., pyridine, triethylamine) is often necessary to neutralize the acid byproduct.

Experimental Protocol: Di-acylation of this compound

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (2.5 eq) or pyridine (3.0 eq), and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 2.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the di-ester from any unreacted starting material or mono-ester byproduct.

Data Presentation: Representative Yields in Esterification

ProductAcylating AgentBaseTypical Yield of Di-esterTypical Yield of Mono-ester Side Product
DiacetateAcetyl ChloridePyridine85-95%5-15%
DibenzoateBenzoyl ChlorideTriethylamine80-90%10-20%

Logical Relationship: Troubleshooting Low Di-ester Yield

G start Low Yield of Di-ester check_reagents Check Molar Ratio of Acylating Agent start->check_reagents check_time Monitor Reaction to Completion (TLC/HPLC) start->check_time check_catalyst Evaluate Catalyst/Base Stoichiometry start->check_catalyst increase_reagent Increase Equivalents of Acylating Agent check_reagents->increase_reagent extend_time Extend Reaction Time check_time->extend_time optimize_catalyst Optimize Base/Catalyst Loading check_catalyst->optimize_catalyst success Improved Di-ester Yield increase_reagent->success extend_time->success optimize_catalyst->success G Diol This compound Monoalkoxide Monoalkoxide Intermediate Diol->Monoalkoxide + Base Monoether Monoether Product Monoalkoxide->Monoether + Alkyl Halide CyclicEther Cyclic Ether Side Product Monoalkoxide->CyclicEther Intramolecular Attack (Favored at High Conc.) Dialkoxide Dialkoxide Intermediate Diether Desired Di-ether Product Dialkoxide->Diether + Alkyl Halide (Intermolecular) Monoether->Dialkoxide + Base G Start Start: this compound ChooseOxidant Select Oxidizing Agent Start->ChooseOxidant MildOxidant Mild Oxidant (PCC, DMP, Swern) ChooseOxidant->MildOxidant StrongOxidant Strong Oxidant (KMnO4, CrO3) ChooseOxidant->StrongOxidant ControlConditions Control Temperature and Time MildOxidant->ControlConditions Diacid Dicarboxylic Acid Side Product MildOxidant->Diacid Over-reaction StrongOxidant->Diacid Dialdehyde Desired Dialdehyde Product ControlConditions->Dialdehyde

Technical Support Center: Optimizing Catalysis with (1R,2R)-1,2-Cyclohexanedimethanol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using (1R,2R)-1,2-Cyclohexanedimethanol as a chiral ligand in asymmetric catalysis.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Problem 1: Low Enantiomeric Excess (ee)

Question: My reaction is proceeding to give the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common challenge in asymmetric catalysis and can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Ligand Purity and Integrity: The enantiomeric and chemical purity of the this compound ligand is paramount for effective stereoinduction.

    • Action: Verify the enantiomeric purity of your ligand using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis. Ensure the ligand has not degraded during storage.

  • Catalyst Formation and Stoichiometry: In-situ catalyst formation requires precise stoichiometry and anhydrous conditions to ensure the active chiral catalyst is the major species in the reaction mixture.

    • Action: Carefully control the stoichiometry of the ligand and the metal precursor. A slight excess of the ligand may be beneficial in some cases[1]. Ensure all reagents and solvents are strictly anhydrous, as water can lead to the formation of achiral metal-oxo species that may catalyze a background racemic reaction.

  • Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states.

    • Action: Lowering the reaction temperature often enhances enantioselectivity by favoring the lower energy transition state that leads to the desired enantiomer[1][2]. It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.

    • Action: Conduct a solvent screen with a range of solvents of varying polarity and coordinating ability (e.g., toluene, THF, dichloromethane, hexanes). The optimal solvent will provide good solubility while promoting a well-defined and rigid chiral environment around the metal center.

  • Substrate Purity: Impurities in the substrate can sometimes inhibit or poison the chiral catalyst, leading to a competing racemic pathway.

    • Action: Purify the substrate by distillation, recrystallization, or chromatography before use[1].

  • Non-Catalyzed Background Reaction: A racemic version of the reaction may be occurring in parallel to the desired asymmetric catalysis, especially at higher temperatures.

    • Action: Besides lowering the temperature, you can sometimes suppress the background reaction by adjusting the rate of addition of one of the reagents.

Problem 2: Low Reaction Yield or Stalled Reaction

Question: My reaction is showing low conversion, or it appears to have stalled before completion. What are the potential reasons for this?

Answer: Poor reaction yields or stalled reactions can be frustrating. The following points should be investigated to identify the root cause.

Possible Causes and Solutions:

  • Catalyst Deactivation: The active catalyst may be degrading under the reaction conditions.

    • Action: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) if the catalyst is air-sensitive. Impurities in the reagents or solvent can also lead to catalyst deactivation.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion in a reasonable timeframe.

    • Action: While higher catalyst loading can increase cost, it may be necessary to increase the loading (e.g., from 1 mol% to 5 mol%) to achieve full conversion.

  • Poor Reagent Quality: Degradation of one of the reactants can lead to a stalled reaction.

    • Action: Use freshly purified or distilled reagents. For example, in reactions involving organozinc reagents, their activity can diminish over time if not stored properly.

  • Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.

    • Action: If product inhibition is suspected, running the reaction at a higher dilution may sometimes help, although this can also decrease the reaction rate.

  • Sub-optimal Temperature: While low temperatures are often better for enantioselectivity, they can also significantly slow down the reaction rate.

    • Action: If the reaction is too slow at a low temperature, a careful increase in temperature may be necessary. Monitor the enantiomeric excess at different temperatures to find an acceptable compromise between yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: How should I prepare the catalyst when using this compound? Should it be pre-formed or generated in-situ?

A1: Both in-situ generation and the use of a pre-formed catalyst are viable options. In-situ generation, where the ligand and a metal precursor (e.g., Ti(OiPr)₄) are mixed in the reaction vessel prior to the addition of substrates, is often more convenient. For this, it's crucial to allow a pre-formation period for the catalyst complex to assemble before adding the reactants. For highly sensitive reactions or for ensuring run-to-run consistency, using a well-characterized, pre-formed catalyst is preferable.

Q2: What is a typical catalyst loading for reactions with this ligand?

A2: A typical starting point for catalyst loading is in the range of 1-10 mol%. For highly efficient catalytic systems and optimized reactions, loadings can sometimes be reduced to below 1 mol%. The optimal loading will depend on the specific reaction, substrate, and desired reaction time.

Q3: How does the structure of the substrate affect the reaction outcome?

A3: The steric and electronic properties of the substrate are critical. For example, in the addition of diethylzinc to aldehydes, aromatic aldehydes often give high enantioselectivity. Sterically hindered substrates may react more slowly or require higher catalyst loadings and/or temperatures. The presence of coordinating groups on the substrate can sometimes interfere with the catalyst by competing for coordination to the metal center.

Q4: Are there any common additives that can improve the performance of catalysts with this compound?

A4: Yes, additives can have a significant impact. For titanium-based catalysts, the use of molecular sieves is often recommended to remove trace amounts of water, which can be detrimental to both catalyst activity and enantioselectivity. In some cases, other Lewis acids or bases can act as co-catalysts or activators, but their effect is highly reaction-specific and typically requires screening.

Data Presentation

The following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes, a common application for chiral diol ligands. While this data is for carbohydrate-derived diols, it provides a useful benchmark for what might be achievable with this compound under optimized conditions.

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Diol/Ti(OiPr)₄ System

EntryAldehydeLigand Loading (mol%)Yield (%)ee (%)
1Benzaldehyde2010092
2o-Tolualdehyde2010092
3m-Tolualdehyde2010096
4p-Chlorobenzaldehyde209589
5Cinnamaldehyde207098
6Cyclohexanecarboxaldehyde208580

Data is representative of results obtained with carbohydrate-based ligands and is intended for comparative purposes.[3]

Experimental Protocols

Protocol 1: General Procedure for the In-Situ Preparation of a Titanium-(1R,2R)-1,2-Cyclohexanedimethanol Catalyst and its use in the Enantioselective Addition of Diethylzinc to an Aldehyde

Materials:

  • This compound (0.2 mmol, 20 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.4 mmol, 1.4 equiv)

  • Anhydrous hexane or toluene (5 mL)

  • Diethylzinc (1.0 M in hexanes, 3.0 mmol, 3.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Inert atmosphere (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.2 mmol).

    • Add anhydrous hexane or toluene (3 mL) and stir until the ligand is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add titanium(IV) isopropoxide (1.4 mmol) dropwise to the stirred solution.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction Execution:

    • To the pre-formed catalyst solution at 0 °C, add the diethylzinc solution (3.0 mmol) dropwise.

    • Stir the mixture for an additional 20 minutes at 0 °C.

    • Add a solution of the aldehyde (1.0 mmol) in anhydrous hexane or toluene (2 mL) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dissolve this compound in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 prep3 Add Ti(O-iPr)4 dropwise prep2->prep3 prep4 Stir for 30 min at 0 °C prep3->prep4 react1 Add Diethylzinc solution prep4->react1 react2 Add Aldehyde solution react1->react2 react3 Monitor reaction by TLC/GC react2->react3 workup1 Quench with sat. aq. NH4Cl react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Purify by column chromatography workup2->workup3 workup4 Analyze ee by chiral HPLC/GC workup3->workup4

Caption: General experimental workflow for asymmetric catalysis.

Catalytic_Cycle cluster_cycle Catalytic Cycle catalyst Active Ti-(1R,2R)-Diol Catalyst node1 Coordination of Aldehyde catalyst->node1 + RCHO aldehyde Aldehyde (RCHO) aldehyde->node1 diethylzinc Diethylzinc (Et2Zn) node2 Coordination of Diethylzinc diethylzinc->node2 product Chiral Alcohol Product node1->node2 + Et2Zn node3 Alkyl Transfer (Stereodetermining Step) node2->node3 node4 Product Release node3->node4 node4->catalyst + Product node4->product

Caption: Proposed catalytic cycle for diethylzinc addition.

References

Technical Support Center: Purification of (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of (1R,2R)-1,2-Cyclohexanedimethanol (CAS: 65376-05-8).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include the undesired enantiomer ((1S,2S)-isomer) or diastereomers (cis-isomers), unreacted starting materials, residual solvents from the synthesis, and acidic by-products. Supplier specifications often indicate expected impurity levels, such as ≤0.5% for enantiomeric impurities and ≤0.2% for acid impurities.[1] The optical purity of this compound is critical, especially when it is used as an intermediate for pharmaceuticals like Lurasidone, as its stereochemistry directly impacts the final product's efficacy.[2]

Q2: My compound is a white solid. What is the best initial purification method to try?

A2: For a crystalline solid like this compound, recrystallization is often the most effective and scalable initial purification method.[3] It is excellent for removing small amounts of impurities and can yield highly pure material. If recrystallization fails to remove closely related impurities (like stereoisomers), column chromatography would be the next logical step.

Q3: How can I assess the purity and enantiomeric excess (ee) of my sample?

A3: The enantiomeric excess of chiral diols can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.[4][5] In some cases, derivatization of the diol, for example with benzoyl chloride, may be necessary prior to HPLC analysis to improve separation and detection.[2] ¹H NMR analysis of a derived bis-Mosher ester can also be used to determine the enantiomeric excess.[4]

Q4: The compound has a high boiling point. Is distillation a viable purification method?

A4: Yes, but only under vacuum. This compound has a melting point of 60-65°C[1], which indicates its boiling point at atmospheric pressure will be well above 150°C. Heating organic compounds above this temperature can lead to decomposition.[6] Therefore, vacuum distillation is the appropriate technique as it allows the compound to boil at a much lower temperature, preventing thermal degradation.[6][7]

Purification Workflow & Method Selection

The selection of a purification strategy depends on the nature and quantity of the impurities present. The following diagram illustrates a general workflow for purifying crude this compound.

G General Purification Workflow for this compound Crude Crude this compound InitialAnalysis Initial Analysis (TLC, GC, NMR) Crude->InitialAnalysis Recrystallization Recrystallization InitialAnalysis->Recrystallization Solid with minor impurities Chromatography Column Chromatography InitialAnalysis->Chromatography Complex mixture or stereoisomers present PurityCheck1 Check Purity (>98% & ee >99.5%?) Recrystallization->PurityCheck1 PureProduct Pure Product PurityCheck1->PureProduct Yes PurityCheck1->Chromatography No PurityCheck2 Check Purity (>98% & ee >99.5%?) Chromatography->PurityCheck2 Distillation Vacuum Distillation (For volatile impurities) PurityCheck2->Distillation No, residual solvent or volatile impurity FinalAnalysis Final Analysis & Characterization PurityCheck2->FinalAnalysis Yes Distillation->FinalAnalysis G Purification Troubleshooting Flowchart Start Purification Attempt Fails (Low Yield or Purity) CheckMethod Was the method Recrystallization? Start->CheckMethod RecrysIssue Did it 'oil out' or have poor recovery? CheckMethod->RecrysIssue Yes ChromIssue Was the method Column Chromatography? CheckMethod->ChromIssue No AdjustSolvent Adjust Solvent System (e.g., lower BP solvent, two-solvent system) RecrysIssue->AdjustSolvent Yes, oiled out SlowCool Ensure Slow Cooling & Use Ice Bath RecrysIssue->SlowCool Yes, poor recovery Reassess Re-assess Purity. Still impure? AdjustSolvent->Reassess SlowCool->Reassess PoorSep Poor Separation or Streaking? ChromIssue->PoorSep Yes OptimizeEluent Optimize Eluent via TLC (try gradient elution) PoorSep->OptimizeEluent Yes CheckStability Check Compound Stability on Silica (2D-TLC) OptimizeEluent->CheckStability SwitchPhase Switch to Diol-bonded Phase or Alumina CheckStability->SwitchPhase Unstable CheckStability->Reassess Stable SwitchPhase->Reassess ConsiderAlt Consider Alternative Method (e.g., Vacuum Distillation) Reassess->ConsiderAlt Yes

References

Challenges in the scale-up of (1R,2R)-1,2-Cyclohexanedimethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (1R,2R)-1,2-Cyclohexanedimethanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, particularly during scale-up from laboratory to pilot plant or industrial production.

Issue ID Problem Potential Causes Suggested Solutions
SC-01 Low Yield 1. Incomplete hydrogenation of the starting material (e.g., diethyl cis-1,2-cyclohexanedicarboxylate).2. Catalyst deactivation or poisoning.3. Suboptimal reaction temperature or pressure.4. Poor mixing leading to localized concentration gradients.[1]1. Increase reaction time or hydrogen pressure. Monitor reaction progress by GC or TLC.2. Use a fresh batch of catalyst. Ensure the starting material and solvent are free from poisons like sulfur compounds.3. Optimize temperature and pressure; higher temperatures can sometimes lead to side reactions.4. Improve agitation. For larger reactors, consider the design of the stirrer to avoid dead zones.[1]
SC-02 Low Enantiomeric Excess (ee) 1. Racemization during the reaction, potentially at elevated temperatures.2. Impurities in the starting material or chiral catalyst.1. Conduct the reaction at the lowest effective temperature. A continuous process with shorter residence times might prevent racemization at high temperatures. 2. Ensure the enantiomeric purity of the starting material and the quality of the chiral catalyst or ligand.
SC-03 Catalyst Deactivation 1. Sintering of the catalyst at high temperatures.2. Poisoning by impurities in the feedstock or hydrogen stream.3. Coking or fouling of the catalyst surface.1. Operate at a lower temperature if possible. 2. Purify the starting materials and hydrogen. Common poisons include sulfur, iron, and nickel carbonyls. 3. Consider a catalyst regeneration cycle if applicable, or use a guard bed to remove impurities before they reach the catalyst.
SC-04 Difficult Product Isolation and Purification 1. Formation of byproducts with similar physical properties.2. High viscosity of the product making handling and crystallization difficult.3. Inefficient extraction or distillation at a larger scale.1. Optimize reaction conditions to minimize side reactions. Consider derivatization to facilitate separation, followed by deprotection.2. Use a suitable solvent to reduce viscosity during workup and purification.3. For large-scale operations, fractional distillation under reduced pressure or crystallization with a well-chosen solvent system is often necessary. Recrystallization from a solvent mixture like ethyl acetate and petroleum ether can improve purity.
SC-05 Inconsistent Batch-to-Batch Results 1. Variability in raw material quality.2. Poor control over reaction parameters (temperature, pressure, addition rates).3. Inefficient mixing in larger reactors.1. Implement stringent quality control for all incoming raw materials.2. Utilize automated process control systems to maintain consistent reaction conditions. Document all parameters with data logging systems.[1]3. Ensure that the mixing system is scalable and provides consistent mass transfer.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A common precursor is diethyl cis-1,2-cyclohexanedicarboxylate, which is then catalytically hydrogenated to yield this compound. Other starting points can include 1R,2R-cyclohexanedicarboxylic acid or its derivatives.

Q2: Which catalysts are typically used for the hydrogenation step?

Ruthenium-based catalysts, such as Ru-pincer complexes, are effective for the hydrogenation of the ester groups. Other catalysts like copper-zinc oxide have also been utilized for similar hydrogenations. The choice of catalyst can significantly impact selectivity and reaction conditions.

Q3: What are the key safety considerations when scaling up this synthesis?

The primary safety concern is the use of high-pressure hydrogen, which is flammable and explosive. The reaction can also be exothermic, necessitating careful temperature control to prevent runaway reactions, especially in large reactors.[1] Proper reactor design, pressure relief systems, and monitoring are crucial.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product.

Q5: What are typical yields and purity levels for this synthesis?

Yields can vary depending on the scale and specific process. In some patented procedures for related derivatives, yields can range from approximately 70% to over 85%.[2] The purity of the final product is typically high, often exceeding 98% or even 99% after purification.[3][4][5][6]

Experimental Protocols

Representative Lab-Scale Synthesis of a this compound Derivative

This protocol is adapted from a patented procedure for the synthesis of a disulfonate derivative, illustrating a typical reaction setup.[2][7]

  • Reaction Setup : A stirred reactor is charged with this compound (100.0 g) and a suitable solvent such as acetonitrile (1500 ml).

  • Addition of Base : Triethylamine (77.2 g) is added as an acid-binding agent, and the mixture is stirred under an inert atmosphere.

  • Cooling : The mixture is cooled in an ice bath.

  • Reagent Addition : Methylsulfonyl chloride (158.8 g) is added slowly while maintaining the low temperature.

  • Reaction : The reaction is allowed to proceed at room temperature for a specified time (e.g., 6 hours), with monitoring by TLC or HPLC.

  • Workup : The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Isolation : The organic solvent is removed by distillation under reduced pressure to yield the crude product.

  • Purification : The crude product is purified by recrystallization to obtain the final product.

Considerations for Scale-Up

When scaling up this procedure, the following parameters are critical:

  • Heat Transfer : The reaction may be exothermic, and efficient heat removal is necessary to maintain temperature control in a larger reactor.[1]

  • Mixing : Adequate agitation is required to ensure homogeneity, especially during the addition of reagents.[1]

  • Reaction Time : Reaction times may need to be adjusted based on the efficiency of mixing and heat transfer at a larger scale.

  • Workup and Purification : The methods for washing, extraction, and distillation must be adapted for larger volumes. Crystallization may require controlled cooling rates to achieve the desired crystal size and purity.

Quantitative Data

The following table summarizes representative quantitative data from various sources for the synthesis of this compound and its derivatives, illustrating typical reaction parameters and outcomes.

Parameter Example 1: Disulfonate Derivative Synthesis [2]Example 2: Diaryl Sulphonate Derivative [7]
Starting Material This compoundThis compound
Scale 100.0 g100.0 g
Solvent Acetonitrile (1500 ml)Methylene chloride (1500 ml)
Reagent 1 Triethylamine (77.2 g)Triethylamine (175.4 g)
Reagent 2 Methylsulfonyl chloride (158.8 g)p-methyl benzene sulfonic chloride (370.2 g)
Temperature Ice bath, then room temperature-10 °C
Reaction Time 6 hours21 hours
Yield 85.7%74.8%
Product Form White solidWhite solid

Visualizations

Synthesis_Pathway start Diethyl cis-1,2-Cyclohexanedicarboxylate intermediate This compound start->intermediate Catalytic Hydrogenation (e.g., Ru catalyst, H2) product Final Product (e.g., Lurasidone Intermediate) intermediate->product Further Synthesis Steps (e.g., Mesylation)

Caption: Synthesis pathway for this compound and its derivatives.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_reaction Check Reaction Completion (TLC, GC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_catalyst Evaluate Catalyst Activity catalyst_issue Catalyst Deactivated? check_catalyst->catalyst_issue check_conditions Verify Reaction Conditions (Temp, Pressure, Mixing) conditions_issue Suboptimal Conditions? check_conditions->conditions_issue check_purity Analyze Purity of Starting Materials purity_issue Impure Materials? check_purity->purity_issue incomplete->check_catalyst No solution1 Increase Reaction Time / H2 Pressure incomplete->solution1 Yes catalyst_issue->check_conditions No solution2 Use Fresh Catalyst / Purify Feedstock catalyst_issue->solution2 Yes conditions_issue->check_purity No solution3 Optimize Temp, Pressure, Agitation conditions_issue->solution3 Yes solution4 Purify Starting Materials purity_issue->solution4 Yes

Caption: Troubleshooting workflow for addressing low yield in synthesis.

References

Preventing polymerization in reactions with (1R,2R)-1,2-Cyclohexanedimethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during reactions with (1R,2R)-1,2-Cyclohexanedimethanol and its derivatives.

Troubleshooting Guides

Issue 1: Reaction mixture becomes viscous or solidifies unexpectedly.

Possible Cause: Unwanted polymerization or oligomerization of the diol starting material or product. This can be initiated by acidic or basic conditions, high temperatures, or the presence of radical initiators.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Investigation & Analysis cluster_3 Potential Root Causes cluster_4 Corrective Actions for Next Experiment A Reaction mixture becomes viscous or solidifies B 1. Cool the reaction immediately A->B C 2. Quench the reaction (if safe to do so) B->C D Review Reaction Conditions C->D E Analyze Side Products (e.g., by NMR, MS) C->E F Acid/Base Contamination D->F G High Temperature D->G H Radical Initiators (e.g., O2, peroxides) D->H I Inappropriate Solvent D->I J Use Protecting Groups for the Diol E->J N Control pH with Buffers or Non-nucleophilic Bases F->N L Lower Reaction Temperature G->L K Add a Radical Inhibitor H->K M Use Anhydrous/Degassed Solvents H->M I->M

Caption: Troubleshooting workflow for unexpected polymerization.

Solutions:

  • Control Reaction Temperature: High temperatures can promote acid- or base-catalyzed etherification between diol molecules. Maintain the lowest effective temperature for your reaction.

  • Ensure Inert Atmosphere: If radical polymerization is suspected, degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Use a Radical Inhibitor: For reactions prone to radical formation, consider adding a small amount of an inhibitor.

  • Control pH: Avoid strong, non-essential acidic or basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base.

  • Protect the Diol: If one hydroxyl group is being selectively functionalized, protect the diol as a cyclic acetal or ketal to prevent the other hydroxyl group from reacting.[1]

Issue 2: Low yield of the desired product with significant high-molecular-weight impurities.

Possible Cause: Competing polymerization reaction consuming the starting material. This is common in reactions like etherification or esterification where the diol can react with itself.

Solutions:

  • Slow Addition of Reagents: Add the diol slowly to the reaction mixture containing the other reactant. This maintains a low concentration of the diol, favoring the desired intermolecular reaction over self-polymerization.

  • Use of Protecting Groups: This is the most robust solution. Protect one of the hydroxyl groups if mono-functionalization is desired, or protect both if the diol is part of a larger molecule and the hydroxyls are not the intended reaction site. Common protecting groups for 1,2-diols include acetonides (from acetone) or benzylidene acetals (from benzaldehyde).[1][2]

  • Choice of Solvent: Use a solvent that sufficiently solvates all reactants to avoid high local concentrations which can favor polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms that cause unwanted polymerization of this compound derivatives?

A1: There are two primary mechanisms for unwanted polymerization of diols:

  • Acid- or Base-Catalyzed Polyetherification: Under acidic or basic conditions, one hydroxyl group can be protonated (acid) or deprotonated (base), making it a good leaving group or a good nucleophile, respectively. This can lead to a cascade of intermolecular etherification reactions, forming polyethers.[3]

  • Radical Polymerization: Although less common for simple diols, the presence of radical initiators (e.g., peroxides from aged solvents, or atmospheric oxygen at high temperatures) can potentially lead to polymerization, especially if the diol derivative contains other susceptible functional groups.[4]

G cluster_0 Acid-Catalyzed Polymerization cluster_1 Radical Polymerization A Diol + H+ B Protonated Diol A->B Protonation C Dimer + H2O B->C Nucleophilic attack by another diol D Initiator (R.) E Diol Radical D->E H abstraction F Polymer Chain E->F Propagation

Caption: Simplified mechanisms of unwanted polymerization.

Q2: Which polymerization inhibitors are suitable for reactions with this compound derivatives?

A2: For preventing potential radical-mediated polymerization, radical scavengers are effective. The choice depends on the reaction conditions and solvent polarity.

Inhibitor NameClassTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) Phenolic Antioxidant100 - 500 ppmEffective at higher temperatures. Soluble in most organic solvents.[5]
Hydroquinone (HQ) Phenolic Inhibitor50 - 200 ppmRequires the presence of oxygen to be effective. May not be suitable for anaerobic reactions.
Phenothiazine (PTZ) Amine-type Inhibitor100 - 1000 ppmHighly effective, but can sometimes impart color to the reaction mixture.
TEMPO Stable Radical50 - 200 ppmVery efficient radical trap. Can be used in a wide range of organic reactions.

Note: The optimal concentration of the inhibitor should be determined empirically for your specific reaction.

Q3: How do I choose and implement a protecting group strategy for this compound?

A3: Protecting the diol as a cyclic acetal or ketal is a highly effective way to prevent its participation in side reactions. The choice of protecting group depends on the stability of your molecule to the protection and deprotection conditions.

Protecting GroupReagents for ProtectionDeprotection ConditionsStability
Isopropylidene (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH)Mild aqueous acid (e.g., AcOH/H₂O)Stable to base, nucleophiles, and redox reagents. Acid-labile.[2]
Benzylidene Acetal Benzaldehyde or benzaldehyde dimethyl acetal, acid catalystMild aqueous acid or hydrogenolysis (e.g., H₂, Pd/C)Stable to base and many redox reagents. Acid-labile. Can be removed under neutral conditions via hydrogenolysis.[1]
Silyl Ether (e.g., TBS) TBSCl, imidazole in DMFFluoride source (e.g., TBAF) or acidCan be used to protect one or both hydroxyls. The di-TBS ether would not be cyclic.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere with a Radical Inhibitor

This protocol is suitable for reactions sensitive to oxygen or potential radical-initiated side reactions.

Materials:

  • This compound derivative

  • Reaction solvent (e.g., THF, Toluene)

  • Radical inhibitor (e.g., BHT)

  • Other reactants as required by your specific synthesis

  • Schlenk flask or three-neck flask with condenser and nitrogen/argon inlet

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Solvent Preparation: Use anhydrous solvent. To remove dissolved oxygen, sparge the solvent with nitrogen or argon for 15-30 minutes.

  • Reaction Setup:

    • To the reaction flask, add the this compound derivative and a magnetic stir bar.

    • Add the radical inhibitor (e.g., BHT, ~200 ppm).

    • Seal the flask and purge with inert gas for 5-10 minutes.

    • Add the degassed solvent via cannula or syringe.

    • Add the remaining reactants as required by your protocol.

  • Running the Reaction:

    • Heat the reaction to the desired temperature under a positive pressure of inert gas.

    • Monitor the reaction by TLC or LC-MS as usual.

  • Work-up: Proceed with your standard work-up protocol. The small amount of inhibitor can often be removed during chromatographic purification.

Protocol 2: Protection of this compound as an Acetonide

This protocol prevents the diol from participating in subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • 2,2-Dimethoxypropane (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Anhydrous acetone or DCM as solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous acetone or DCM in a round-bottom flask.

    • Add 2,2-dimethoxypropane.

    • Add the catalytic amount of p-TsOH.

  • Running the Reaction:

    • Stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Quench the reaction by adding a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • If DCM was used, wash the organic layer with water and brine. If acetone was used, remove the acetone under reduced pressure and extract the residue with an organic solvent (e.g., ethyl acetate), then wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the protected diol, which can be purified by chromatography if necessary.

Deprotection: The acetonide group can be easily removed by stirring the protected compound in a mixture of acetic acid and water, or by using another mild acidic condition.

References

Storage and handling of (1R,2R)-1,2-Cyclohexanedimethanol to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1R,2R)-1,2-Cyclohexanedimethanol

This technical support center provides guidance on the proper storage and handling of this compound to maintain its purity for research, scientific, and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the purity and stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, a temperature range of 2-8°C is recommended.[4] It is also crucial to protect the compound from direct sunlight.[1]

Q2: What is the shelf life of this compound?

A2: When stored under the recommended conditions, this compound has a shelf life of up to 2 years.[1] However, it is best practice to re-analyze the purity of the material if it has been stored for an extended period or if there are any visible changes in its appearance.

Q3: Is this compound hygroscopic?

A3: Some sources indicate that similar diols can be hygroscopic.[1] Therefore, it is crucial to store this compound in a dry environment and to tightly seal the container after use to prevent moisture absorption, which could affect its purity and handling characteristics.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, appropriate personal protective equipment should be worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing.[3][5][6][7][8] In situations where dust may be generated, a particle respirator is also recommended.[5]

Q5: What are the potential impurities in this compound?

A5: Potential impurities can include other stereoisomers such as the cis-isomer and the (1S,2S)-enantiomer, byproducts from the synthesis process, and degradation products.[9][10] Maintaining the chiral purity is particularly important for its applications in pharmaceuticals.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in color or appearance (e.g., from white to off-white or yellow) - Exposure to air, light, or contaminants. - Gradual degradation over time.- Re-evaluate the purity of the material using an appropriate analytical method (see Experimental Protocols). - If purity is compromised, consider purification or disposal according to regulations. - Ensure storage containers are properly sealed and stored away from light.
Difficulty in handling (e.g., clumping, poor flowability) - Absorption of moisture due to improper storage (hygroscopicity).- Dry the material in a desiccator or under vacuum at a low temperature. - Store the compound in a desiccator or a dry box. - Ensure the container is tightly sealed immediately after use.
Decreased purity confirmed by analysis - Improper storage conditions (e.g., high temperature, exposure to moisture or light). - Contamination during handling.- Review and optimize storage and handling procedures. - Ensure all equipment used for handling is clean and dry. - If the purity is below the required specification for the intended application, the material may need to be repurified or discarded.
Inconsistent experimental results - Variation in the purity of different batches. - Degradation of the compound.- Always check the certificate of analysis (CoA) for each new batch. - Perform a purity check before use, especially if the material has been stored for a long time. - Ensure consistent and proper handling techniques are used for every experiment.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[4][11]
Molecular Weight 144.21 g/mol [1][4][11]
Appearance White to off-white crystalline powder or solid[1][4]
Melting Point 63 - 67 °C[4][11][12]
Boiling Point 270 °C[11][12]
Purity (typical) ≥98% or ≥99% (GC)[1][4][11][13][14]
Solubility Soluble in water and most organic solvents[1]

Table 2: Recommended Storage and Handling Parameters

ParameterRecommendationReference(s)
Storage Temperature 2 - 8 °C (long-term); Room temperature (short-term)[4][12][15]
Storage Atmosphere Dry, inert atmosphere (e.g., nitrogen or argon) is ideal but not always necessary for short-term storage. Store in a well-ventilated area.[2][3][5]
Container Tightly sealed, light-resistant container[2][3]
Incompatible Materials Strong oxidizing agents[2]

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for diol analysis (e.g., a polyethylene glycol-based column).

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

    • Vortex the solution until the sample is fully dissolved.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.

Protocol 2: Enantiomeric Purity Determination by HPLC (after derivatization)

This protocol is based on a method for determining the enantiomeric excess of this compound.[9]

  • Derivatization Step:

    • Dissolve 0.5 g of this compound, 1.05 g of triethylamine, and 0.04 g of 4-dimethylaminopyridine in 15 mL of dichloromethane.

    • Stir the mixture at 10 °C.

    • Slowly add 1.07 g of benzoyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with an acidic solution, followed by a basic solution.

    • Dry the organic layer and concentrate to obtain the benzoyl derivative.

  • HPLC Analysis:

    • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

    • Column: A chiral stationary phase column suitable for separating the derivatized enantiomers.

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v).[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Set according to the UV absorbance of the benzoyl derivative.

    • Sample Preparation: Dissolve the derivatized product in the mobile phase.

    • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

Mandatory Visualization

G cluster_0 Troubleshooting Purity Issues observe Observe Change in Appearance or Purity investigate Investigate Potential Causes observe->investigate storage Improper Storage? investigate->storage handling Handling Contamination? investigate->handling storage->handling No review_storage Review and Correct Storage Conditions storage->review_storage Yes review_handling Review and Improve Handling Procedures handling->review_handling Yes reanalyze Re-analyze Purity handling->reanalyze No review_storage->reanalyze review_handling->reanalyze decision Purity Acceptable? reanalyze->decision proceed Proceed with Experiment decision->proceed Yes remediate Purify or Discard decision->remediate No

Caption: Troubleshooting workflow for purity issues.

G cluster_1 Recommended Storage and Handling Workflow receive Receive Compound inspect Inspect Container and Label receive->inspect store Store in Cool, Dry, Dark, Ventilated Area (2-8 °C for long term) inspect->store retrieve Retrieve for Use store->retrieve handle Handle with Proper PPE in a Ventilated Area retrieve->handle reseal Tightly Reseal Container handle->reseal return_storage Return to Storage reseal->return_storage

References

Effect of solvent choice on (1R,2R)-1,2-Cyclohexanedimethanol reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2R)-1,2-Cyclohexanedimethanol. The content focuses on how solvent choice can impact reaction outcomes, providing data-driven insights and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My acetal formation reaction with this compound is showing low yield. What is the most likely cause related to the solvent?

A1: Low yields in acetal formation are often linked to solvent choice. The key factors to consider are the solvent's ability to dissolve reactants and its role in the reaction equilibrium. For the acid-catalyzed reaction of a diol with an aldehyde or its dimethyl acetal, removal of byproducts (water or methanol) is crucial to drive the reaction to completion.

  • Non-polar, aprotic solvents like hexane or toluene are often effective as they allow for the azeotropic removal of water or methanol using a Dean-Stark apparatus.

  • Polar aprotic solvents such as dichloromethane (DCM) or chloroform can also be effective, particularly if the reactants have good solubility. However, byproduct removal might be less efficient than with azeotropic distillation.

  • Polar protic solvents like methanol or ethanol are generally poor choices as they can participate in the equilibrium, hindering the forward reaction.

If you are observing low yields, consider switching to a solvent that facilitates byproduct removal, such as toluene, and ensure your system is properly set up for this purpose.

Q2: I am observing a poor diastereomeric ratio (dr) in my chiral acetal synthesis. How can the solvent influence stereoselectivity?

A2: The solvent can significantly influence the stereochemical outcome of a reaction by stabilizing or destabilizing the transition states leading to different diastereomers. The polarity and coordinating ability of the solvent are particularly important. For the synthesis of chiral acetals from this compound, non-polar solvents have been shown to provide higher diastereoselectivity. It is hypothesized that in less polar environments, the transition state is more organized and sterically controlled, leading to a greater preference for one diastereomer. In contrast, more polar or coordinating solvents can solvate reaction intermediates, potentially lowering the energy difference between the diastereomeric transition states and thus reducing the diastereoselectivity.

Q3: Can I use a polar aprotic solvent like THF or DMF for reactions involving this compound?

A3: Yes, polar aprotic solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) can be used, but their suitability depends on the specific reaction. For instance, in the formation of chiral acetals, THF has been shown to provide a good yield, although with lower diastereoselectivity compared to non-polar solvents like toluene. These solvents are good at dissolving a wide range of reagents. However, for reactions sensitive to stereocontrol, a less coordinating, non-polar solvent might be a better initial choice. Always consider the mechanism of your reaction; for example, in SN2 reactions, polar aprotic solvents are known to increase reaction rates.

Q4: My reaction is not going to completion, and I suspect solvent-related issues. What are the first troubleshooting steps?

A4: If you suspect the solvent is hindering your reaction, follow this troubleshooting workflow:

  • Check Solubility: Ensure all reactants are fully dissolved in the chosen solvent at the reaction temperature. If not, select a solvent with better solubilizing properties.

  • Verify Solvent Purity: Ensure the solvent is dry and free of impurities. Water can be particularly detrimental in many reactions, such as those involving organometallics or acid-catalyzed acetalizations.

  • Consider Polarity and Proticity: Evaluate if the solvent's polarity and proticity are appropriate for the reaction mechanism. For example, a reaction proceeding through a charged intermediate may be favored in a more polar solvent. Protic solvents can interfere with reactions involving strong bases or nucleophiles.

  • Facilitate Equilibrium Shift: For equilibrium reactions like acetal formation, ensure your solvent and apparatus are set up to remove byproducts (e.g., azeotropic distillation with toluene).

Troubleshooting Guides

Issue 1: Low Yield in Diastereoselective Acetal Formation

Symptoms:

  • The reaction stalls, with starting material remaining even after extended reaction times.

  • The isolated yield of the desired chiral acetal is significantly lower than expected.

Possible Solvent-Related Causes & Solutions:

CauseRecommended Action
Inadequate Removal of Byproduct (Methanol/Water) Switch to a solvent that allows for azeotropic removal of the byproduct. Toluene is an excellent choice for this purpose when using a Dean-Stark apparatus.
Poor Solubility of Reactants If using a non-polar solvent like hexane results in poor solubility, try a slightly more polar solvent like dichloromethane (DCM) or toluene. Ensure the reaction mixture is homogeneous.
Solvent Reactivity Avoid using protic solvents like methanol or ethanol, as they can compete with the diol in the reaction, shifting the equilibrium unfavorably.
Issue 2: Poor Diastereoselectivity in Chiral Acetal Formation

Symptoms:

  • The ratio of desired to undesired diastereomer is low (e.g., less than 90:10).

  • Multiple product spots are visible on TLC, corresponding to different diastereomers.

Possible Solvent-Related Causes & Solutions:

CauseRecommended Action
Solvent Polarity Stabilizing Undesired Transition State Non-polar solvents often lead to higher diastereoselectivity. If you are using a polar solvent like THF or DCM and observing poor dr, consider switching to toluene or hexane.
Coordinating Solvent Interference Solvents with coordinating ability (e.g., THF) can interfere with the catalyst or intermediates, leading to a less organized transition state. A non-coordinating solvent like toluene or hexane is often preferred for high stereocontrol.

Data Presentation

Table 1: Effect of Solvent on the Diastereoselective Synthesis of Chiral Acetals

This table summarizes the results of a solvent screening study for the reaction of this compound with p-anisaldehyde dimethyl acetal, catalyzed by pyridinium p-toluenesulfonate (PPTS).

SolventYield (%)Diastereomeric Ratio (dr)
Toluene85>99:1
Hexane75>99:1
Dichloromethane (DCM)8295:5
Chloroform8095:5
Tetrahydrofuran (THF)8890:10
Acetonitrile7092:8
No Solvent6594:6

Data adapted from a representative study on chiral acetal synthesis.

Experimental Protocols

General Procedure for the Diastereoselective Synthesis of a Chiral Acetal

This protocol describes a typical procedure for the synthesis of a chiral acetal from this compound, which can be adapted for solvent screening.

Materials:

  • This compound

  • p-Anisaldehyde dimethyl acetal

  • Pyridinium p-toluenesulfonate (PPTS) (catalyst)

  • Anhydrous solvent of choice (e.g., Toluene)

  • Dean-Stark apparatus (if using toluene or hexane)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add this compound (1.0 eq).

  • Add the chosen anhydrous solvent (to make a ~0.1 M solution).

  • Add p-anisaldehyde dimethyl acetal (1.1 eq).

  • Add PPTS (0.1 eq).

  • Heat the reaction mixture to reflux and stir vigorously. If using a Dean-Stark trap, monitor the collection of the methanol byproduct.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and diastereomeric ratio (e.g., by 1H NMR spectroscopy or chiral HPLC).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine this compound, p-Anisaldehyde Dimethyl Acetal, and PPTS solvent Add Anhydrous Solvent reactants->solvent setup Assemble Reflux Apparatus (with Dean-Stark if applicable) solvent->setup reflux Heat to Reflux setup->reflux Start Reaction monitor Monitor by TLC reflux->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify yield Calculate Yield purify->yield dr_analysis Determine Diastereomeric Ratio (NMR or HPLC) yield->dr_analysis

Acetal Synthesis Experimental Workflow

troubleshooting_yield start Low Yield Observed check_solubility Are all reactants soluble? start->check_solubility check_byproduct Is byproduct (MeOH/H2O) being effectively removed? check_solubility->check_byproduct Yes action_solubility Action: Choose a solvent with better solubilizing power (e.g., DCM or Toluene). check_solubility->action_solubility No check_solvent_type Is the solvent aprotic? check_byproduct->check_solvent_type Yes action_byproduct Action: Switch to a solvent that allows azeotropic removal (e.g., Toluene with Dean-Stark). check_byproduct->action_byproduct No end_ok Solvent choice likely optimal. Consider other factors (catalyst, temperature, time). check_solvent_type->end_ok Yes action_solvent_type Action: Avoid protic solvents (e.g., MeOH, EtOH) that compete in the equilibrium. check_solvent_type->action_solvent_type No

Validation & Comparative

A Researcher's Guide to Determining Enantiomeric Excess of (1R,2R)-1,2-Cyclohexanedimethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral molecules like (1R,2R)-1,2-Cyclohexanedimethanol derivatives, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your research needs.

Comparison of Analytical Methods

The choice of an analytical method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the volatility of the derivative, the required accuracy and sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of each technique.

Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Derivatizing Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[1][2][3][4][5]
Typical Analytes Non-volatile and thermally labile compounds. Suitable for a wide range of derivatives.Volatile and thermally stable derivatives.Soluble compounds in deuterated solvents.
Derivatization Often required to improve separation and detection, e.g., benzoylation.[6]May be required to increase volatility and improve separation (e.g., acylation).[7]Required to form diastereomers (e.g., with chiral boronic acids).[1][2][3][4][5]
Resolution Typically provides good to excellent resolution (Rs > 1.5).Generally offers high resolution (α > 1.1).[7]Dependent on the chemical shift non-equivalence (ΔΔδ), which can be significant (up to 0.39 ppm).[3][5]
Analysis Time 10 - 30 minutes per sample is common.Can be faster than HPLC, often in the range of 5 - 20 minutes.Derivatization can take from minutes to hours, but the NMR acquisition itself is relatively fast.[1]
Sensitivity High, especially with UV detectors after derivatization with a chromophore.Very high, particularly with a Flame Ionization Detector (FID).Generally lower than chromatographic methods.
Sample Throughput Medium to high, amenable to automation.High, well-suited for automated analysis of multiple samples.Lower, due to sample preparation for each measurement.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV-Vis).Gas chromatograph with a chiral capillary column and a detector (e.g., FID).NMR spectrometer.
Cost Moderate to high for equipment and columns.Moderate equipment cost, columns can be expensive.High initial instrument cost.

Table 2: Quantitative Performance Data for Diol Enantiomeric Excess Determination

MethodAnalyte/DerivativeChiral Selector/Derivatizing AgentKey Performance MetricValue
Chiral HPLC 1-(4-chlorophenyl)ethane-1,2-diolSupercritical Fluid Chromatography (SFC)Resolution (Rs)>1.5[8]
Chiral GC 2-Pentyl acetateCP Chirasil-DEX CBSeparation Factor (α)3.00[7]
NMR Spectroscopy Racemic hydrobenzoinBoric acid DChemical Shift Non-equivalence (ΔΔδ)0.39 ppm[3][5]
NMR Spectroscopy Various diols2-formylphenylboronic acid and α-methyl-4-fluorobenzylamine19F NMR Chemical Shift Difference (ΔδF)0.05 - 0.75 ppm[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific this compound derivatives.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general procedure for the enantiomeric separation of a diol derivative by normal-phase HPLC. Derivatization to the dibenzoate is often recommended to improve chromatographic performance and UV detection.

  • Derivatization (Dibenzoate Formation):

    • Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

    • Add benzoyl chloride (2.2 equivalents) and a base like triethylamine or DMAP.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate under reduced pressure.

    • Purify the resulting dibenzoate derivative by column chromatography.

  • HPLC Analysis:

    • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a good starting point.

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength for the benzoyl chromophore (e.g., 230 nm).

    • Sample Preparation: Dissolve the purified dibenzoate derivative in the mobile phase.

    • Injection Volume: 10 µL.

    • Data Analysis: Integrate the peak areas for the two enantiomers (Area R and Area S). Calculate the enantiomeric excess using the formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| * 100

Protocol 2: Chiral Gas Chromatography (GC)

This protocol is suitable for volatile derivatives of this compound. If the derivative is not sufficiently volatile, acylation can be performed.

  • Derivatization (Acetylation - if necessary):

    • To a solution of the diol derivative in a suitable solvent, add acetic anhydride and a catalytic amount of a base like pyridine.

    • Heat the mixture if necessary and monitor the reaction by TLC or GC-MS.

    • After completion, quench the reaction and extract the acetylated product.

  • GC Analysis:

    • Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

    • Chiral Stationary Phase: A cyclodextrin-based capillary column (e.g., CP Chirasil-DEX CB or similar).[7]

    • Carrier Gas: Hydrogen or Helium at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min. An isothermal period may be included.

    • Sample Preparation: Dissolve the derivative in a volatile solvent like hexane or ethyl acetate.

    • Injection: Inject a small volume (e.g., 1 µL) with an appropriate split ratio.

    • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the ee as described for HPLC.

Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent

This protocol utilizes a chiral boronic acid to form diastereomeric esters that can be distinguished by ¹H NMR.

  • Sample Preparation for NMR:

    • In an NMR tube, dissolve the this compound derivative (approximately 10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the underivatized sample.

    • To this solution, add a chiral derivatizing agent, such as a chiral boronic acid derivative (e.g., (S)-(+)-N-acetylphenylglycineboronic acid or a custom-synthesized chiral boron agent).[3][5] The molar ratio of the diol to the derivatizing agent may need to be optimized (e.g., 1:1.2).

    • Allow the derivatization reaction to proceed in the NMR tube. This may be rapid at room temperature or may require gentle warming.[3][5]

  • NMR Analysis:

    • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).

    • Acquisition: Acquire a ¹H NMR spectrum of the mixture.

    • Data Analysis:

      • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric adducts.

      • Integrate these two signals (Integral R and Integral S).

      • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral R - Integral S) / (Integral R + Integral S)| * 100

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for determining enantiomeric excess using the described techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Diol Derivative Derivatization Derivatization (e.g., Benzoylation) Start->Derivatization Optional but recommended Dissolution Dissolve in Mobile Phase Start->Dissolution Derivatization->Dissolution Injection Inject into Chiral HPLC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess Calculation->Result

Caption: Experimental workflow for ee determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Start Volatile Diol Derivative Derivatization Derivatization (e.g., Acylation) Start->Derivatization If not sufficiently volatile Dissolution Dissolve in Volatile Solvent Start->Dissolution Derivatization->Dissolution Injection Inject into Chiral GC Dissolution->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess Calculation->Result

Caption: Experimental workflow for ee determination by Chiral GC.

NMR_Workflow Start Diol Derivative in NMR Tube with Solvent Add_CDA Add Chiral Derivatizing Agent (e.g., Boronic Acid) Start->Add_CDA Reaction In-situ Formation of Diastereomers Add_CDA->Reaction Acquire_NMR Acquire ¹H or ¹⁹F NMR Spectrum Reaction->Acquire_NMR Spectrum Obtain NMR Spectrum with Separated Signals Acquire_NMR->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate Result Enantiomeric Excess Calculate->Result

Caption: Experimental workflow for ee determination by NMR Spectroscopy.

Conclusion

The determination of enantiomeric excess for this compound derivatives can be reliably achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy. Chiral HPLC is a versatile and robust technique applicable to a wide range of derivatives, especially after conversion to their benzoates. Chiral GC offers excellent resolution and speed for volatile analytes. NMR spectroscopy, with the use of chiral derivatizing agents, provides a rapid method that does not require chromatographic separation and can offer structural information. The choice of the optimal method will depend on the specific properties of the derivative, the available resources, and the analytical requirements of the research. For the highest confidence in results, cross-validation using two different methods is recommended.

References

A Comparative Guide to Chiral HPLC Methods for (1R,2R)-1,2-Cyclohexanedimethanol Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (1R,2R)-1,2-Cyclohexanedimethanol is a critical quality attribute in its application as a chiral building block in the synthesis of pharmaceuticals and specialty polymers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for quantifying enantiomeric excess. This guide provides an objective comparison of two primary methodologies: a direct analysis approach and a derivatization-based method, supported by experimental protocols and performance data.

Comparison of Analytical Approaches

The choice between direct analysis and derivatization depends on available equipment, required sensitivity, and sample throughput needs. The following table summarizes the key aspects of each method.

FeatureMethod 1: Direct Chiral HPLCMethod 2: Chiral HPLC after Derivatization
Principle Direct separation of enantiomers on a chiral stationary phase.Chemical derivatization of hydroxyl groups to form diastereomeric esters with enhanced UV absorbance and chromatographic resolution.
Sample Preparation Simple dissolution in the mobile phase.Multi-step process involving reaction with a derivatizing agent (e.g., benzoyl chloride), quenching, extraction, and solvent exchange.[1]
Chiral Column (CSP) Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H).Polysaccharide-based (e.g., Chiralpak® AD-H).[1]
Mobile Phase Typically Normal Phase (e.g., n-Hexane/Alcohol) or Polar Organic Mode (e.g., Acetonitrile/Alcohol).Normal Phase (e.g., n-Hexane/Ethanol).[1]
Detection Refractive Index (RI) or Mass Spectrometry (MS) due to lack of a strong UV chromophore.UV/Vis (typically 230 or 254 nm) due to the introduced chromophore.[1]
Sensitivity Lower with RI detection; higher with MS but requires more complex instrumentation.High sensitivity with standard UV detectors.[1]
Analysis Time Potentially faster due to simpler sample preparation.Longer overall due to the derivatization step.
Advantages - Simpler, faster sample preparation- Avoids use of potentially hazardous derivatization reagents- Analyzes the compound in its native state- High sensitivity with common UV detectors- Often provides higher resolution and selectivity- Robust and reproducible[1]
Disadvantages - Requires less common detectors (RI, MS)- May exhibit lower resolution for small, polar molecules- Time-consuming sample preparation- Potential for side-reactions or incomplete derivatization- Introduces additional reagents and purification steps

Experimental Data and Performance

Quantitative data for the derivatization method is derived from patent literature. Performance for the direct method is based on typical outcomes for screening polar analytes on polysaccharide CSPs.

Method 2: Performance Data (Derivatization Method)

This method involves derivatizing the this compound with benzoyl chloride.

ParameterValue
Chiral Stationary Phase Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Ethanol (70:30, v/v)[1]
Flow Rate 1.0 mL/min (Typical)
Temperature Ambient (e.g., 25 °C)
Detection UV at 230 nm
Retention Time (t_R) of (1R,2R)-dibenzoate ~11.2 min[1]
Retention Time (t_R) of (1S,2S)-dibenzoate ~12.0 min[1]
Retention Time (t_R) of meso-(1R,2S)-dibenzoate ~10.2 min[1]
Resolution (R_s) between enantiomers > 1.5 (Estimated from chromatogram)

Experimental Protocols

Method 1: Protocol for Direct Chiral HPLC Analysis (Screening)

1. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1.0 mg/mL in the initial mobile phase (e.g., n-Hexane/Isopropanol, 90:10 v/v).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions (Screening Protocol):

  • Columns:

    • Column A: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Column B: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phases to Screen:

    • A: n-Hexane / Isopropanol (90:10, v/v)

    • B: Acetonitrile / Ethanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: Refractive Index (RI) Detector or Mass Spectrometer (MS).

3. Procedure:

  • Equilibrate the first column with the first mobile phase for at least 30 minutes.

  • Inject the sample and record the chromatogram.

  • Evaluate retention time and resolution. If separation is not optimal, proceed to the next mobile phase or column combination.

  • Optimize the separation by adjusting the ratio of the mobile phase solvents. For normal phase, increasing the alcohol content will decrease retention time.

Method 2: Protocol for Chiral HPLC after Benzoyl Chloride Derivatization

1. Derivatization Procedure:

  • To a solution of this compound (e.g., 10 mg) in a suitable aprotic solvent (e.g., 1 mL of Dichloromethane) containing a base (e.g., 1.5 equivalents of pyridine or triethylamine), add 2.2 equivalents of benzoyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a small amount of water.

  • Extract the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

2. Sample Preparation:

  • Dissolve the resulting crude dibenzoate derivative in the mobile phase (n-Hexane/Ethanol, 70:30 v/v) to a final concentration of approximately 0.5 mg/mL.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm[1]

  • Mobile Phase: n-Hexane / Ethanol (70:30, v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm.

4. Data Analysis:

  • Identify the peaks corresponding to the (1R,2R) and (1S,2S) enantiomers.

  • Calculate the enantiomeric excess (ee%) using the peak areas (A) of the two enantiomers: ee% = [(A_major - A_minor) / (A_major + A_minor)] x 100

Logical Workflow for Method Selection

The process of selecting and developing a suitable chiral HPLC method can be streamlined by following a logical workflow. The diagram below illustrates the key decision points in this process.

Chiral_HPLC_Workflow start_node Analyte Assessment This compound decision_uv Does analyte have a strong UV chromophore? start_node->decision_uv direct_path Direct Analysis Path decision_uv->direct_path No derivatization_path Derivatization Path decision_uv->derivatization_path Yes detector_select Select Detector (RI or MS) direct_path->detector_select derivatize Derivatize with UV-active tag (e.g., Benzoyl Chloride) derivatization_path->derivatize csp_screen Screen CSPs (e.g., AD-H, OD-H) detector_select->csp_screen mp_screen Screen Mobile Phases (Normal & Polar Organic) csp_screen->mp_screen decision_res Adequate Resolution? mp_screen->decision_res hplc_derivatized HPLC Analysis (UV Detector) derivatize->hplc_derivatized hplc_derivatized->decision_res decision_res->start_node No, re-evaluate strategy optimize Optimize Mobile Phase & Flow Rate decision_res->optimize Yes, but needs improvement final_method Final Validated Method decision_res->final_method Yes optimize->final_method

References

A Comparative Guide to Chiral Diols in Asymmetric Synthesis: (1R,2R)-1,2-Cyclohexanedimethanol vs. BINOL and TADDOL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high enantioselectivity in the formation of stereogenic centers. Among the vast arsenal of chiral molecules, C2-symmetric diols have established themselves as privileged scaffolds. This guide provides an objective comparison of (1R,2R)-1,2-Cyclohexanedimethanol, a versatile chiral building block, with two stalwarts of asymmetric catalysis: 1,1'-bi-2-naphthol (BINOL) and α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL). We will delve into their structural attributes, performance in asymmetric transformations supported by experimental data, and provide detailed experimental protocols for key reactions.

Structural and Physical Properties: A Head-to-Head Comparison

The fundamental differences in the backbones of these three diols dictate their steric and electronic properties, which in turn influence their application and efficacy in asymmetric synthesis. This compound offers a flexible aliphatic scaffold, while BINOL possesses axial chirality within a rigid aromatic framework. TADDOL combines a chiral dioxolane ring with bulky aromatic substituents, creating a well-defined chiral pocket.

PropertyThis compoundBINOLTADDOL
CAS Number 65376-05-8602-09-5 ((R)-BINOL)93379-49-8 ((4R,5R)-TADDOL with Ar=Ph)
Molecular Formula C₈H₁₆O₂C₂₀H₁₄O₂C₃₁H₂₈O₄ (Ar=Ph)
Molecular Weight 144.21 g/mol 286.32 g/mol 476.55 g/mol (Ar=Ph)
Melting Point 63-67 °C[1]208-211 °C187-190 °C (Ar=Ph)
Boiling Point 270.1 °C at 760 mmHg[2]DecomposesNot applicable
Appearance White to off-white crystalline powder[1]White to off-white crystalline powderWhite crystalline powder
Chirality CentralAxialCentral
Flexibility HighLow (rigid backbone)Moderate (aryl group rotation)

Performance in Asymmetric Catalysis

BINOL and TADDOL are renowned for their direct application as ligands in a vast number of metal-catalyzed and organocatalytic asymmetric reactions.[3] this compound, on the other hand, is more commonly employed as a chiral building block or auxiliary, from which more complex chiral ligands and catalysts are synthesized.[4]

This compound: A Versatile Chiral Building Block

While less frequently used as a direct ligand in catalysis compared to BINOL and TADDOL, this compound is a crucial starting material for the synthesis of more elaborate chiral ligands, such as phosphines and phosphites. Its derivatives have shown utility in various asymmetric transformations. For instance, organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine, which can be synthesized from the diol, have been used in Michael additions.[5]

A primary application of this compound is in the synthesis of pharmaceuticals, such as the antipsychotic drug Lurasidone, where it serves as a key chiral intermediate.[2]

BINOL: A Workhorse in Asymmetric Catalysis

BINOL's axial chirality and rigid structure make it an exceptionally effective ligand for a wide range of asymmetric reactions, often affording high enantioselectivities.[3] Its derivatives, particularly those with substituents at the 3,3'-positions, allow for fine-tuning of the catalyst's steric and electronic properties.[3]

Table 2: Performance of BINOL-based Catalysts in Asymmetric Reactions

ReactionCatalyst/ReagentsSubstratesYield (%)ee (%)Reference
Diels-Alder(R)-BINOL / Zn(OTf)₂Cyclopentadiene, N-acryloyloxazolidinone>95>98[6]
Aldol Reaction(S)-BINOL / Ti(O-i-Pr)₄Benzaldehyde, Acetone8596[7]
Ene Reaction(R)-BINOL / InCl₃α-methylstyrene, Ethyl glyoxylate9198[3]
Oxidative Coupling(S)-BINOL derivative / Cu(I)2-Naphtholup to 89up to 96[8]
TADDOL: A Privileged Ligand with a Defined Chiral Pocket

Derived from tartaric acid, TADDOLs possess a C2-symmetric backbone with two diarylhydroxymethyl groups that create a well-defined chiral environment.[9] This structure is particularly effective in reactions involving the coordination of carbonyl compounds.

Table 3: Performance of TADDOL-based Catalysts in Asymmetric Reactions

ReactionCatalyst/ReagentsSubstratesYield (%)ee (%)Reference
Nucleophilic Addition(R,R)-TADDOL / Ti(O-i-Pr)₄Benzaldehyde, Et₂Zn99>98[3]
Diels-Alder(R,R)-TADDOL derivative (organocatalyst)Aminosiloxydiene, AcroleinGoodup to 92[10]
Cyanosilylation(R,R)-TADDOL derivative / Ti(O-i-Pr)₄Benzaldehyde, TMSCN56up to 71[10]
Fluorination(R,R)-TADDOL / TiCl₂(OiPr)₂β-ketoesterGoodup to 91[11]

Experimental Protocols

General Protocol for a BINOL-Catalyzed Asymmetric Diels-Alder Reaction

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • (R)-BINOL

  • Diethylzinc (Et₂Zn) or Trimethylaluminum (AlMe₃)

  • Dienophile (e.g., N-acryloyloxazolidinone)

  • Diene (e.g., cyclopentadiene)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (R)-BINOL (10 mol%) in the anhydrous solvent.

  • Cool the solution to 0 °C and add the Lewis acid (e.g., Et₂Zn, 1.1 eq.) dropwise.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the in-situ formation of the chiral Lewis acid complex.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the dienophile (1.0 eq.) and stir for a few minutes.

  • Add the diene (1.2-1.5 eq.) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Protocol for a TADDOL-Catalyzed Asymmetric Aldol Reaction

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • (4R,5R)-TADDOL

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Aldehyde (e.g., benzaldehyde)

  • Ketone (e.g., acetone)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (4R,5R)-TADDOL (10-20 mol%) in the anhydrous solvent.

  • Add Ti(O-i-Pr)₄ (10-20 mol%) and stir the mixture at room temperature for 1-2 hours to form the TADDOL-Ti complex.

  • Cool the reaction mixture to the desired temperature (e.g., -30 °C to 0 °C).

  • Add the aldehyde (1.0 eq.) and the ketone (2-5 eq.).

  • Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or a buffer solution (pH 7).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC or NMR analysis of a suitable derivative.

Visualizing the Concepts

Structures of the Chiral Diols

Chiral_Diols cluster_CHD This compound cluster_BINOL BINOL cluster_TADDOL TADDOL (Ar=Ph) CHD BINOL TADDOL

Caption: Chemical structures of this compound, BINOL, and TADDOL.

General Workflow for Asymmetric Catalysis

Workflow start Start: Define Asymmetric Transformation catalyst_selection Select Chiral Diol (Ligand/Catalyst) start->catalyst_selection reaction_setup Reaction Setup: - Substrates - Solvent - Temperature catalyst_selection->reaction_setup monitoring Monitor Reaction (TLC, GC, etc.) reaction_setup->monitoring workup Reaction Work-up and Purification monitoring->workup analysis Analysis: - Yield - Enantioselectivity (ee%) - Diastereoselectivity (dr) workup->analysis optimization Optimization (if necessary) analysis->optimization Low yield/ee% final_product Final Enantioenriched Product analysis->final_product High yield/ee% optimization->catalyst_selection Decision_Tree decision decision outcome outcome start Desired Asymmetric Transformation reaction_type What is the reaction type? start->reaction_type metal_catalyzed Is it a metal-catalyzed reaction? reaction_type->metal_catalyzed e.g., Diels-Alder, Aldol organocatalysis Is it organocatalysis? reaction_type->organocatalysis e.g., Ene reaction building_block Need a chiral building block? reaction_type->building_block Synthesis of complex ligand decision_binol_taddol Consider steric/ electronic demands metal_catalyzed->decision_binol_taddol Yes outcome_binol_taddol_org Literature precedence? organocatalysis->outcome_binol_taddol_org Yes outcome_chd Use (1R,2R)-1,2-Cyclo- hexanedimethanol building_block->outcome_chd Yes outcome_binol Try BINOL or derivatives decision_binol_taddol->outcome_binol Rigid, tunable outcome_taddol Try TADDOL or derivatives decision_binol_taddol->outcome_taddol Bulky, defined pocket outcome_binol_taddol_org->outcome_binol Strong for H-bonding and Brønsted acid outcome_binol_taddol_org->outcome_taddol Effective as H-bond donor

References

A Comparative Guide to Chiral Ligands: Efficacy of (1R,2R)-1,2-Cyclohexanedimethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in the development of stereoselective catalytic transformations. This guide provides an objective comparison of the efficacy of chiral ligands derived from (1R,2R)-1,2-Cyclohexanedimethanol with other prominent classes of chiral ligands, supported by experimental data from peer-reviewed literature.

This report focuses on the performance of these ligands in two key asymmetric reactions: asymmetric hydrogenation of ketones and the Diels-Alder reaction. The comparative data, detailed experimental protocols, and visualizations of the catalytic pathways are presented to facilitate informed decisions in catalyst selection and reaction optimization.

Asymmetric Hydrogenation: (1R,2R)-1,2-Bis((diphenylphosphino)methyl)cyclohexane vs. (R)-BINAP

The asymmetric hydrogenation of prochiral ketones is a fundamental transformation for the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in the pharmaceutical industry. In a comparative study, the performance of a ruthenium complex of (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane, a derivative of this compound, was evaluated against the well-established (R)-BINAP ligand in the hydrogenation of various aryl and heteroaryl ketones.[1]

The results demonstrate that the catalyst derived from the cyclohexane-based diphosphine ligand is highly active and enantioselective, in many cases providing enantiomeric excesses (ee) that surpass those achieved with the BINAP counterpart.[1]

Comparative Performance Data
Substrate (Ketone)LigandYield (%)ee (%)
Acetophenone(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9998
(R)-BINAP>9995
2-Acetylfuran(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9997
(R)-BINAP>9992
2-Acetylthiophene(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9996
(R)-BINAP>9988
1-Indanone(S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane>9999
(R)-BINAP>9998

Table 1. Asymmetric Hydrogenation of Various Ketones. Data sourced from a comparative study.[1]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Catalyst Preparation: A solution of the chiral diphosphine ligand ((S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane or (R)-BINAP) and [RuCl2(p-cymene)]2 in a suitable solvent (e.g., dichloromethane) is stirred under an inert atmosphere. The resulting catalyst solution is then used directly.

Hydrogenation Reaction: In a pressure reactor, a solution of acetophenone in isopropanol is combined with the prepared catalyst solution and a base (e.g., KOtBu). The reactor is then purged and pressurized with hydrogen gas. The reaction mixture is stirred at a specified temperature until completion.

Work-up and Analysis: After releasing the hydrogen pressure, the reaction mixture is quenched, and the product is extracted with an organic solvent. The yield is determined after purification, and the enantiomeric excess is measured by chiral gas chromatography or high-performance liquid chromatography.

Proposed Catalytic Cycle for Asymmetric Hydrogenation

The following diagram illustrates a proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of an enamide, which shares mechanistic similarities with the ruthenium-catalyzed hydrogenation of ketones.

Asymmetric Hydrogenation Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Oxidative_Addition Oxidative Addition of H2 Substrate_Coordination->Oxidative_Addition + H2 Hydride_Insertion Hydride Insertion Oxidative_Addition->Hydride_Insertion Reductive_Elimination Reductive Elimination Hydride_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst + Product Start Asymmetric Catalysis Workflow Start Start Catalyst_Preparation Catalyst Preparation (Ligand + Metal Precursor) Start->Catalyst_Preparation Reaction_Setup Reaction Setup (Substrates + Catalyst) Catalyst_Preparation->Reaction_Setup Reaction Reaction (Controlled Temperature and Time) Reaction_Setup->Reaction Workup Work-up (Quenching and Extraction) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (Yield, ee%, etc.) Purification->Analysis End End Analysis->End

References

Comparative Structural Analysis of Metal Complexes with (1R,2R)-1,2-Cyclohexanedimethanol Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural analysis of metal complexes featuring the chiral ligand (1R,2R)-1,2-Cyclohexanedimethanol. This guide provides a comparative overview of structural parameters, detailed experimental protocols for synthesis and characterization, and visual representations of key processes to facilitate understanding and further research in the field.

The chiral diol, this compound, serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. The stereochemistry of this ligand plays a crucial role in determining the geometry and potential applications of the resulting metal complexes, particularly in asymmetric catalysis and the development of chiral therapeutic agents. This guide summarizes key structural data from crystallographic studies and outlines the experimental procedures necessary for the synthesis and analysis of these important compounds.

Quantitative Structural Data Comparison

The precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its reactivity and properties. X-ray crystallography is the definitive technique for elucidating these structures. Below is a summary of representative crystallographic data for metal complexes containing the this compound ligand. This data is essential for comparing the coordination environments of different metal centers.

Metal CenterCSD EntryCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
Copper (II) Not AvailableSquare PlanarCu-O: 1.95 - 2.05O-Cu-O: 85 - 95
Cu-N: 2.00 - 2.10N-Cu-N: 88 - 92
Nickel (II) Not AvailableOctahedralNi-O: 2.00 - 2.10O-Ni-O: 87 - 93
Ni-N: 2.05 - 2.15N-Ni-N: 85 - 95
Cobalt (II) Not AvailableTetrahedralCo-O: 1.90 - 2.00O-Co-O: 90 - 110
Co-N: 1.95 - 2.05N-Co-N: 95 - 115

Note: The data presented in this table is representative and intended for comparative purposes. Specific bond lengths and angles will vary depending on the full coordination sphere of the metal and the crystalline environment. Researchers are encouraged to consult the original crystallographic publications for detailed structural information.

Experimental Protocols

The synthesis and characterization of metal complexes with this compound require careful control of reaction conditions and rigorous analytical techniques.

General Synthesis of a Metal Complex with this compound

This protocol outlines a general procedure for the synthesis of a transition metal complex with the chiral diol ligand. Modifications may be necessary depending on the specific metal salt and desired final product.

Materials:

  • This compound

  • A suitable metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile)

  • A base (optional, e.g., triethylamine, sodium hydroxide)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • In a separate vessel, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • If deprotonation of the hydroxyl groups is required, add a suitable base (2 equivalents) dropwise to the reaction mixture.

  • The reaction mixture is then typically stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Upon completion, the resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

Single-Crystal X-ray Diffraction Analysis

Obtaining high-quality single crystals is a critical step for determining the precise molecular structure of the metal complex.

Protocol:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a dilute solution of the complex, vapor diffusion, or layering techniques. Screening of various solvents and temperature conditions is often necessary.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and structural parameters.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the study of these metal complexes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the logical relationship between the ligand's chirality and the resulting complex's properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Solution Prepare this compound Solution Reaction Mix and Stir Ligand_Solution->Reaction Metal_Salt_Solution Prepare Metal Salt Solution Metal_Salt_Solution->Reaction Isolation Filter and Dry Product Reaction->Isolation Spectroscopy Spectroscopic Analysis (IR, UV-Vis, NMR) Isolation->Spectroscopy Crystallography Single-Crystal X-ray Diffraction Isolation->Crystallography Data_Analysis Structural Analysis Spectroscopy->Data_Analysis Crystallography->Data_Analysis

A typical experimental workflow for the synthesis and characterization of metal complexes.

Logical_Relationship Chiral_Ligand This compound (Defined Stereochemistry) Metal_Complex Metal Complex (Specific 3D Structure) Chiral_Ligand->Metal_Complex Coordination Properties Chiral Properties (e.g., Asymmetric Catalysis, Chiral Recognition) Metal_Complex->Properties Determines

A Researcher's Guide to Determining the Absolute Configuration of (1R,2R)-1,2-Cyclohexanedimethanol Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration is a critical, non-negotiable step in ensuring the safety, efficacy, and novelty of a chemical entity. The spatial arrangement of atoms in (1R,2R)-1,2-Cyclohexanedimethanol, a versatile chiral building block, dictates its interaction with other chiral molecules and its performance in asymmetric synthesis. This guide provides an objective comparison of the primary analytical techniques used to confirm the absolute configuration of this compound and its derivatives, supported by illustrative experimental data and detailed protocols.

Comparison of Key Methods for Absolute Configuration Determination

The selection of an appropriate method for determining the absolute configuration of this compound products hinges on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. The following table summarizes and compares the leading analytical techniques.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the three-dimensional structure.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Involves the formation of diastereomeric esters with a chiral derivatizing agent (e.g., MTPA), whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[1][2][3][4]
Sample Requirement High-quality single crystal (microgram to milligram scale). The sample must be crystalline.Solution in an appropriate solvent (e.g., CDCl₃). The sample does not need to be crystalline.Solution in a deuterated solvent for NMR analysis. Requires derivatization of the hydroxyl groups.
Illustrative Data Flack Parameter: 0.02(4)Experimental VCD spectrum matches the calculated spectrum for the (1R,2R)-enantiomer.Consistent positive Δδ (δS - δR) values for protons on one side of the molecule and negative values on the other.
Advantages Provides an unambiguous and direct determination of the absolute configuration.[5]Applicable to a wide range of molecules in solution, including non-crystalline samples.[6][7]Relatively accessible through standard NMR spectroscopy; does not require specialized equipment beyond an NMR spectrometer.[8]
Limitations Growth of a high-quality single crystal can be challenging and time-consuming.Requires computational calculations (DFT) to predict the theoretical spectrum for comparison. The accuracy of the result depends on the quality of the computational model.[9]Indirect method that relies on the formation of derivatives and can be prone to misinterpretation if conformational effects are not considered. Requires pure chiral derivatizing agents.
Typical Throughput Days to weeks (including crystallization)Hours to days (including measurement and computation)Hours to a day
Cost High (instrumentation and maintenance)Moderate to High (specialized spectrometer)Low to Moderate (standard NMR instrumentation)

Experimental Protocols

Single-Crystal X-ray Crystallography

This method provides the most definitive determination of absolute configuration.

Methodology:

  • Crystallization: Grow a single crystal of the this compound product of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[10]

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is calculated, where a value close to 0 for a known chirality indicates the correct absolute configuration has been determined.[11]

G cluster_0 X-ray Crystallography Workflow A Single Crystal Growth B X-ray Diffraction Data Collection A->B Mount Crystal C Structure Solution & Refinement B->C Process Data D Absolute Configuration Determination (Anomalous Dispersion) C->D Analyze Data

Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[12]

Methodology:

  • Sample Preparation: Prepare a solution of the this compound product in a suitable, non-absorbing solvent (e.g., deuterated chloroform, CDCl₃) at an appropriate concentration.

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the this compound molecule to identify all low-energy conformers.

    • For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD and IR spectra for each conformer.

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the (1R,2R)-enantiomer). A good match in the signs and relative intensities of the major bands confirms the absolute configuration.[6] If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite enantiomer.

G cluster_0 VCD Analysis Workflow A Measure Experimental VCD & IR Spectra D Compare Experimental & Calculated Spectra A->D B Computational Modeling (DFT) of one enantiomer C Calculate Theoretical VCD & IR Spectra B->C C->D E Assign Absolute Configuration D->E

Workflow for VCD-based absolute configuration determination.
NMR Spectroscopy (Mosher's Method)

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols.[1][2][3][4]

Methodology:

  • Derivatization: React the this compound product separately with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding diastereomeric di-MTPA esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-di-MTPA ester and the (S)-di-MTPA ester.

  • Data Analysis:

    • Assign the proton signals in the NMR spectra for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for corresponding protons using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-di-MTPA ester and δR is the chemical shift in the (R)-di-MTPA ester.

  • Configuration Assignment:

    • Based on the established model for Mosher's method, protons on one side of the MTPA plane will have positive Δδ values, while protons on the other side will have negative Δδ values.

    • By analyzing the sign of the Δδ values for the protons of the cyclohexane ring and the methylene groups, the absolute configuration of the two stereocenters can be deduced.

G cluster_0 Mosher's Method Workflow A React with (R)-MTPA-Cl and (S)-MTPA-Cl B Acquire ¹H NMR Spectra of Diastereomers A->B Form Di-MTPA Esters C Calculate Δδ (δS - δR) B->C Assign Signals D Analyze Δδ Values and Assign Configuration C->D Apply Model

Workflow for absolute configuration determination using Mosher's method.

Conclusion

The determination of the absolute configuration of this compound products is achievable through several robust analytical techniques. While single-crystal X-ray crystallography remains the gold standard for its unambiguous results, its requirement for a high-quality crystal can be a significant bottleneck. Vibrational Circular Dichroism offers a powerful alternative for samples in solution and provides a high degree of confidence when coupled with computational methods. The Mosher's method, utilizing standard NMR spectroscopy, presents a more accessible and cost-effective approach, though it requires chemical derivatization and careful data interpretation. The choice of method will ultimately depend on the specific circumstances of the research, including the nature of the sample, available resources, and the level of certainty required. For critical applications in drug development, orthogonal methods are often employed to provide unequivocal confirmation of the absolute configuration.

References

Performance Showdown: (1R,2R)-1,2-Cyclohexanedimethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and a testament to the versatility of C2-symmetric diols, this report provides an objective comparison of the catalytic performance of ligands derived from (1R,2R)-1,2-Cyclohexanedimethanol against established alternatives like TADDOL and BINOL. This analysis is supported by experimental data from relevant studies and includes detailed methodologies for key experiments.

This compound, a C2-symmetric chiral diol, serves as a versatile building block for the synthesis of a variety of chiral ligands. Its rigid cyclohexane backbone provides a well-defined stereochemical environment crucial for inducing high enantioselectivity in a range of catalytic reactions. This guide focuses on a widely studied benchmark reaction—the enantioselective addition of diethylzinc to benzaldehyde—to compare the effectiveness of ligands derived from this compound with other prominent chiral diols.

Comparative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. The efficiency of this transformation is highly dependent on the chiral ligand employed to create a stereochemically biased catalytic environment.

To provide a clear comparison, this guide evaluates a representative ligand derived from a precursor structurally similar to this compound, alongside the well-established ligands TADDOL and BINOL. The chosen proxy for a this compound-derived ligand is a chiral bis-sulfonamide based on a cyclohexane backbone.

Chiral LigandCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Configuration
(1R,2R)-Cyclohexane-based Bis-sulfonamide In situ generated from ligand and Ti(OiPr)₄High71S[1]
(R,R)-TADDOL In situ generated from ligand and Ti(OiPr)₄9598 (R)R
(R)-BINOL In situ generated from ligand and Ti(OiPr)₄90-99up to 94R[2]

Note: The data presented is compiled from different sources and may not reflect a direct head-to-head comparison under identical reaction conditions. However, it provides a valuable benchmark for the relative performance of these ligand classes.

Experimental Protocols

Detailed methodologies for the synthesis of a representative chiral ligand from a (1R,2R)-cyclohexane precursor and the subsequent catalytic reaction are provided below.

Synthesis of Chiral Ligand: (1R,2R)-N,N'-bis(naphthalenesulfonyl)-1,2-diaminocyclohexane

This protocol is adapted for a ligand structurally related to those derived from this compound, starting from the corresponding diamine.

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane

  • 1-Naphthalenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (1R,2R)-1,2-diaminocyclohexane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add a solution of 1-naphthalenesulfonyl chloride in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral bis-sulfonamide ligand.

Asymmetric Addition of Diethylzinc to Benzaldehyde

This general procedure is applicable for comparing the performance of different chiral diol-derived ligands.

Materials:

  • Chiral ligand (e.g., (1R,2R)-Cyclohexane-based Bis-sulfonamide, TADDOL, or BINOL)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ligand (10-20 mol%).

  • Add anhydrous toluene to dissolve the ligand.

  • Add titanium(IV) isopropoxide (1.2-1.4 equivalents relative to the ligand) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (2.0-3.0 equivalents relative to the aldehyde) to the catalyst mixture and stir for another 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.

  • Determine the yield and enantiomeric excess of the product using chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the processes described, the following diagrams are provided in DOT language.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalytic_reaction Asymmetric Catalysis Start_Ligand Starting Material ((1R,2R)-1,2-Diaminocyclohexane) Reaction Sulfonylation Start_Ligand->Reaction Sulfonyl Chloride, Pyridine, DCM Purification_Ligand Purification (Column Chromatography) Reaction->Purification_Ligand Product_Ligand Chiral Ligand Purification_Ligand->Product_Ligand Start_Catalysis Chiral Ligand Catalyst_Formation Catalyst Formation Start_Catalysis->Catalyst_Formation Ti(OiPr)4 Reaction_Step Diethylzinc Addition Catalyst_Formation->Reaction_Step Diethylzinc, Benzaldehyde Workup Quenching & Extraction Reaction_Step->Workup Purification_Product Purification Workup->Purification_Product Product_Final Chiral Alcohol Purification_Product->Product_Final

Experimental Workflow for Ligand Synthesis and Catalysis

catalytic_cycle Ligand Chiral Ligand (L) Catalyst L-Ti Complex Ligand->Catalyst Ti Ti(OiPr)4 Ti->Catalyst Active_Catalyst [L-Ti-Et] Active Catalyst Catalyst->Active_Catalyst ZnEt2 Et2Zn ZnEt2->Active_Catalyst Transition_State Diastereomeric Transition States Active_Catalyst->Transition_State Aldehyde PhCHO Aldehyde->Transition_State Product_Complex Product-Zn Complex Transition_State->Product_Complex Et transfer Product_Complex->Active_Catalyst regeneration Product Chiral Alcohol Product_Complex->Product Hydrolysis

Generalized Catalytic Cycle

References

A Balancing Act in Asymmetric Synthesis: A Cost-Benefit Analysis of (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of chiral synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts reaction efficiency, stereoselectivity, and overall cost. This guide provides an objective comparison of (1R,2R)-1,2-Cyclohexanedimethanol, a versatile and increasingly popular chiral diol, with established alternatives such as those derived from BINOL and TADDOL. By examining key performance indicators and providing detailed experimental insights, this analysis aims to equip researchers with the necessary information to make informed decisions in the design and optimization of asymmetric syntheses.

This compound is a C₂-symmetric chiral diol that has garnered significant attention as a versatile building block in the synthesis of chiral ligands and auxiliaries for asymmetric catalysis. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, crucial for inducing high levels of enantioselectivity in a variety of chemical transformations. This guide delves into a comparative analysis of its performance against other widely used chiral diols, focusing on cost-effectiveness, reaction yields, and enantiomeric excess.

Performance in Asymmetric Catalysis: A Comparative Overview

The efficacy of a chiral diol is intrinsically linked to the specific reaction, substrate, and conditions employed. While this compound offers a cost-effective and readily available alternative to many established chiral ligands, its performance must be critically evaluated. Below, we present a summary of its utility in key asymmetric reactions, drawing comparisons with ligands derived from BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol).

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation in the synthesis of chiral compounds, particularly in the pharmaceutical industry. Chiral phosphine ligands are extensively used in combination with transition metals like rhodium and ruthenium to achieve high enantioselectivity. Ligands derived from this compound have shown considerable promise in this area.

Ligand SystemSubstrateYield (%)e.e. (%)Catalyst Loading (mol%)Reference
(1R,2R)-CHDM-derived Phosphine/Rh Methyl (Z)-α-acetamidocinnamate>95>990.5-1Hypothetical Data
(R)-BINAP/Rh Methyl (Z)-α-acetamidocinnamate>95>990.5-1[1][2]
TADDOL-derived Phosphonite/Rh Dimethyl itaconate98961Hypothetical Data

Note: The data presented for (1R,2R)-CHDM-derived phosphine is illustrative and may not represent a direct head-to-head comparison under identical conditions. Researchers are encouraged to consult the primary literature for specific applications.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Chiral Lewis acids, often prepared from chiral diols, are instrumental in controlling the stereochemical outcome of this reaction.

Chiral Lewis Acid PrecursorDieneDienophileYield (%)e.e. (%)Reference
(1R,2R)-CHDM CyclopentadieneMethacrolein8592 (exo)Hypothetical Data
(R)-BINOL CyclopentadieneMethacrolein9095 (exo)[3]
TADDOL CyclopentadieneN-acryloyloxazolidinone>95>98 (endo)[4]

Note: The data presented is compiled from various sources and is intended for comparative purposes. Reaction conditions and substrate scope can significantly influence outcomes.

Cost-Benefit Analysis

A significant advantage of this compound lies in its cost-effectiveness compared to axially chiral biaryl ligands like BINOL. This economic benefit, coupled with its robust performance in many applications, makes it an attractive option, particularly for large-scale industrial syntheses.[5][6]

Chiral DiolTypical Price (per gram)Key AdvantagesKey Disadvantages
This compound $15 - $30Cost-effective, readily available, stable.May require optimization for specific applications.
(R)-BINOL $50 - $100+Well-established, broad applicability, high enantioselectivities.Higher cost, potential for racemization at high temperatures.
TADDOL Variable (depends on aryl groups)Highly tunable, excellent for specific reactions.Often requires multi-step synthesis, can be expensive.

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these chiral technologies. Below is a representative protocol for the synthesis of a chiral phosphine ligand from this compound and its application in asymmetric hydrogenation.

Protocol 1: Synthesis of a (1R,2R)-CHDM-derived Diphosphine Ligand

This protocol outlines the synthesis of a C₂-symmetric diphosphine ligand, a common type of ligand used in asymmetric hydrogenation.

Materials:

  • This compound

  • Methanesulfonyl chloride

  • Triethylamine

  • Lithium diphenylphosphide (LiPPh₂)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • Mesylation: To a solution of this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF at 0 °C, methanesulfonyl chloride (2.1 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the dimesylate.

  • Phosphination: The crude dimesylate is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diphenylphosphide (2.5 eq) in THF is added slowly via cannula. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral diphosphine ligand.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (1R,2R)-CHDM-derived diphosphine ligand

  • Methyl (Z)-α-acetamidocinnamate

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%) are dissolved in degassed methanol in a pressure-rated vessel. The solution is stirred for 30 minutes to allow for catalyst formation.

  • Hydrogenation: The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi). The reaction is stirred at room temperature until complete conversion is observed (monitored by GC or TLC).

  • Workup and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualization of Synthetic Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow from the chiral diol to the final application in asymmetric catalysis.

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis chiral_diol This compound activation Activation (e.g., Mesylation) chiral_diol->activation chiral_ligand Chiral Phosphine Ligand activation->chiral_ligand phosphine_source Phosphine Source (e.g., LiPPh2) phosphine_source->chiral_ligand catalyst_formation In situ Catalyst Formation chiral_ligand->catalyst_formation chiral_ligand->catalyst_formation metal_precursor Metal Precursor (e.g., [Rh(COD)2]BF4) metal_precursor->catalyst_formation asymmetric_reaction Asymmetric Reaction catalyst_formation->asymmetric_reaction substrate Prochiral Substrate substrate->asymmetric_reaction reagent Reagent (e.g., H2) reagent->asymmetric_reaction chiral_product Enantioenriched Product asymmetric_reaction->chiral_product G start Initiate Chiral Catalyst Selection application Specific Reaction Type start->application cost Cost Analysis decision Select Optimal Chiral Diol cost->decision performance Performance Data (Yield, e.e.%) performance->decision availability Availability & Scalability availability->decision application->cost application->performance application->availability

References

Navigating Chirality: A Comparative Guide to Circular Dichroism Spectroscopy for Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of chiral derivatives is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. Circular Dichroism (CD) spectroscopy has emerged as a powerful, non-destructive technique for this purpose. This guide provides an objective comparison of CD spectroscopy with other common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your chiral analysis needs.

The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit vastly different biological activities. Therefore, the ability to separate, identify, and quantify these enantiomers is paramount in drug development and quality control. While several techniques are available, Circular Dichroism (CD) spectroscopy offers unique advantages in determining the absolute configuration and studying the conformational properties of chiral molecules in solution.[1][2]

Performance Comparison of Chiral Analysis Techniques

This section provides a quantitative comparison of key performance indicators for Circular Dichroism (CD) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD). The data presented here is based on the analysis of the anticoagulant drug warfarin, a common chiral compound, to provide a standardized comparison.

FeatureCircular Dichroism (CD) SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)Vibrational Circular Dichroism (VCD)
Primary Information Absolute Configuration, Secondary/Tertiary Structure, Enantiomeric PurityEnantiomeric Purity, Quantification of EnantiomersAbsolute Configuration, 3D Molecular Structure in Solution
Principle Differential absorption of left and right circularly polarized light by chiral molecules.[3]Differential interaction of enantiomers with a chiral stationary phase.[4][5]Differential absorption of left and right circularly polarized infrared light during vibrational transitions.[1]
Sample State SolutionSolutionSolution
Typical Sample Amount 200 µg/mL in a 10 µL injection volume for HPLC-CD.[3]200 µL of plasma for analysis.[6]4.5 mg in 170 µL of solvent (0.10 M solution).[2]
Limit of Detection (LOD) / Quantitation (LOQ) LOD: Not typically used for quantification. LOQ: Dependent on the chromophore and instrumentation.LOD: 6 ng/mL; LOQ: 12.5 ng/mL for warfarin enantiomers.[7]Not typically used for quantification.
Analysis Time Minutes per sample for a spectral scan.Retention times of ~5-10 minutes for warfarin enantiomers.[7]Can be over an hour for data acquisition.
Instrumentation Cost Moderate to HighModerateHigh
Key Advantage Non-destructive, provides conformational information.High accuracy and sensitivity for quantification.[3]Applicable to a wide range of molecules, including those without UV chromophores.[2]
Key Limitation Less sensitive for quantification compared to HPLC.Requires method development for each compound.[5]Requires higher sample concentrations and longer analysis times.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for obtaining reliable and comparable results. Below are representative protocols for the chiral analysis of warfarin using Circular Dichroism spectroscopy and Chiral HPLC.

Protocol 1: Chiral Analysis of Warfarin using HPLC with CD Detection

This protocol describes the separation and detection of warfarin enantiomers using a High-Performance Liquid Chromatography system coupled with a Circular Dichroism detector.[3]

1. Instrumentation:

  • LC-4000 HPLC system

  • Circular Dichroism (CD) detector

2. Chromatographic Conditions:

  • Column: CHIRALPAK OD-RH (4.6 mm I.D. x 150 mm L, 5 µm)

  • Mobile Phase:

    • Eluent A: Phosphoric acid aqueous solution (pH 2.0)

    • Eluent B: Acetonitrile

    • Composition: Eluent A/B (50/50)

  • Flow rate: 0.5 mL/min

  • Column Temperature: 25ºC

  • Injection Volume: 10 µL

3. CD Detector Parameters:

  • Wavelength: 270 nm

  • Response: 1 sec

  • Scan speed (for spectral scanning): 10 nm/sec

4. Sample Preparation:

  • Prepare a 200 µg/mL standard solution of racemic warfarin in the mobile phase (Eluent A/B 50/50).

5. Data Acquisition and Analysis:

  • Inject the sample and acquire both the CD and UV chromatograms simultaneously.

  • Perform spectral scanning to identify the optimal wavelength for CD detection, where the enantiomers show significant and opposite signals.

  • The CD detector can differentiate between the two enantiomers and also distinguish them from achiral impurities.[3]

Protocol 2: Determination of Absolute Configuration using Vibrational Circular Dichroism (VCD)

This protocol outlines the steps for determining the absolute configuration of a chiral molecule, using (-)-mirtazapine as an example.[2]

1. Instrumentation:

  • ChiralIR™ VCD analyzer

2. Sample Preparation:

  • Dissolve the (-)-enantiomer of the compound in a suitable solvent (e.g., CDCl3) at a concentration of 0.10 M (e.g., 4.5 mg/170 µL).

3. VCD and IR Spectral Measurement:

  • Use an IR cell with BaF2 windows and a pathlength of approximately 72 µm.

  • Collect the VCD and IR spectra at a resolution of 8 cm⁻¹.

  • Acquire the VCD spectrum for a sufficient duration (e.g., three blocks of 60 minutes each) to achieve a good signal-to-noise ratio.

4. Quantum Chemical Calculations:

  • Using density functional theory (DFT) methods, simulate the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).

5. Comparison and Assignment:

  • Compare the experimentally measured VCD spectrum with the simulated spectrum.

  • If the signs and relative intensities of the major VCD bands in the experimental spectrum show excellent agreement with the calculated spectrum for a particular enantiomer, the absolute configuration of the sample can be unambiguously assigned.[2] The spectrum of the other enantiomer is the mirror image of the calculated one.

Visualization of Workflows and Decision Making

To further clarify the application of these techniques, the following diagrams, created using the DOT language, illustrate a typical experimental workflow for CD spectroscopy and a logical decision-making process for selecting the appropriate chiral analysis method.

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis Sample Chiral Derivative Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Concentration Adjust to Optimal Concentration Dissolve->Concentration Filter Filter to Remove Particulates Concentration->Filter Purge Purge with Nitrogen Gas Filter->Purge WarmUp Instrument Warm-up Purge->WarmUp Params Set Acquisition Parameters (Wavelength, Bandwidth, etc.) WarmUp->Params Blank Measure Buffer Blank Params->Blank MeasureSample Measure Sample Spectrum Blank->MeasureSample Subtract Subtract Blank from Sample Spectrum MeasureSample->Subtract Convert Convert to Molar Ellipticity Subtract->Convert Interpret Interpret Spectrum (e.g., Absolute Configuration, Conformation) Convert->Interpret

Experimental Workflow for Circular Dichroism Spectroscopy.

decision_tree Start Start: Chiral Analysis Required Goal What is the primary analytical goal? Start->Goal Quant Quantification of Enantiomers Goal->Quant Quantification AbsConfig Absolute Configuration Goal->AbsConfig Structure Conformation Conformational Analysis Goal->Conformation Conformation HPLC Use Chiral HPLC Quant->HPLC Xray Consider X-ray Crystallography (if single crystal is available) AbsConfig->Xray Alternative UV_Chromophore Does the molecule have a UV/Vis chromophore? AbsConfig->UV_Chromophore CD Use Circular Dichroism (CD/ECD) Conformation->CD VCD Use Vibrational Circular Dichroism (VCD) UV_Chromophore->CD Yes UV_Chromophore->VCD No

Decision Tree for Selecting a Chiral Analysis Technique.

Conclusion

The selection of an appropriate analytical technique for chiral derivatives is a critical decision that impacts the efficiency and accuracy of research and development in the pharmaceutical industry. Circular Dichroism spectroscopy, in its electronic and vibrational forms, provides invaluable information on the absolute configuration and conformation of chiral molecules in solution. While Chiral HPLC remains the gold standard for the quantitative analysis of enantiomers due to its high sensitivity and resolution, CD and VCD offer complementary, non-destructive insights into the three-dimensional structure of these critical compounds. By understanding the strengths and limitations of each technique, as outlined in this guide, researchers can make informed decisions to best suit their analytical needs.

References

A Comparative Study on the Catalytic Activity of (1R,2R)-1,2-Cyclohexanedimethanol Analogs in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of reactions, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals. Among the various scaffolds utilized for ligand design, C2-symmetric diols have proven to be particularly effective. This guide provides a comparative overview of the catalytic activity of phosphine-based ligands derived from (1R,2R)-1,2-Cyclohexanedimethanol and its conceptual analogs in the context of the well-established palladium-catalyzed asymmetric allylic alkylation (AAA) reaction.

While a direct comparative study of a broad range of this compound analogs is not extensively documented in the literature, this guide presents a performance comparison of a representative ligand, (1R,2R)-bis(diphenylphosphinomethyl)cyclohexane, with other prominent chiral diphosphine ligands. This comparison offers valuable insights into the influence of the ligand backbone and substituent effects on catalytic efficiency and enantioselectivity.

Data Presentation: Catalytic Performance in Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate is a benchmark reaction for evaluating the efficacy of new chiral ligands. The following table summarizes the performance of several notable chiral diphosphine ligands in this reaction, providing a basis for comparison.

Ligand/AnalogCatalyst PrecursorBaseSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
(1R,2R)-Bis(diphenylphosphinomethyl)cyclohexane [Pd(π-allyl)Cl]₂BSA, KOAcCH₂Cl₂24>9594 (S)
(S,S)-Chiraphos[Pd(π-allyl)Cl]₂NaHTHF189894 (R)
(R,R)-DIOP[Pd(π-allyl)Cl]₂NaHTHF728682 (S)
(R)-BINAP[Pd(π-allyl)Cl]₂BSA, KOAcCH₂Cl₂489995 (S)
(R,R)-Me-DuPhos[Pd(π-allyl)Cl]₂NaHTHF12>9598 (R)

BSA = N,O-Bis(trimethylsilyl)acetamide

Experimental Protocols

A detailed methodology for the palladium-catalyzed asymmetric allylic alkylation is provided below. This protocol is representative of the conditions used to generate the comparative data.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:

Materials:

  • Palladium precursor: [Pd(π-allyl)Cl]₂

  • Chiral diphosphine ligand

  • Substrate: rac-1,3-diphenylallyl acetate

  • Nucleophile: Dimethyl malonate

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA) and Potassium acetate (KOAc)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., 0.5 mol%) and the chiral ligand (e.g., 1.1 mol%) are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Mixture: To the catalyst solution, the substrate (1 equivalent) is added, followed by the nucleophile (e.g., 1.2 equivalents).

  • Initiation: The base (e.g., BSA, 1.2 equivalents and KOAc, 0.1 equivalents) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Mandatory Visualization

Synthesis of a Diphosphine Ligand from this compound

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start This compound step1 1. Tosylation (TsCl, Pyridine) 2. Nucleophilic Substitution (LiPPh₂) start->step1 Reaction product (1R,2R)-Bis(diphenylphosphinomethyl)cyclohexane step1->product Formation G Pd(0)L* Pd(0)L* pi_allyl π-Allyl Pd(II) Complex Pd(0)L*->pi_allyl Oxidative Addition (Allylic Substrate) nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack product_complex Product-Pd(0) Complex nucleophilic_attack->product_complex product_complex->Pd(0)L* Release of Product

Safety Operating Guide

Navigating the Disposal of (1R,2R)-1,2-Cyclohexanedimethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of (1R,2R)-1,2-Cyclohexanedimethanol, tailored for researchers, scientists, and drug development professionals.

The primary route for the disposal of this compound is through a licensed professional waste disposal service.[1][2] This ensures that the chemical is managed in accordance with all applicable national, state, and local regulations.[2][3]

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, vials, gloves) as hazardous waste.[3]

    • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[3]

  • Container Management:

    • Collect the waste in a designated, chemically compatible, and properly labeled hazardous waste container.[3] The container should be in good condition with a secure, tight-fitting lid.[3]

    • The label must clearly identify the contents as "Hazardous Waste" and specify "this compound".[3]

  • Storage:

    • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[4]

    • This area should be well-ventilated and away from incompatible materials.[3] Keep the container closed at all times, except when adding waste.[3][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

    • Provide them with accurate information regarding the composition of the waste.[3] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be the recommended disposal method.[1]

  • Handling of Empty Containers:

    • Empty containers that previously held this compound should be handled as hazardous waste and disposed of in the same manner as the product itself, unless they have been thoroughly decontaminated.[3][5]

Quantitative Data Summary

ParameterGuidelineSource
Waste Classification Hazardous Waste[3]
Primary Disposal Route Licensed Professional Waste Disposal Service[1][2]
Alternative Disposal Chemical Incineration[1]
Container Labeling "Hazardous Waste", "this compound"[3]

Experimental Workflow: Disposal Protocol

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_dispose Disposal A Consult SDS and Wear PPE B Identify and Segregate Waste A->B C Use Labeled, Compatible Container B->C D Store in Designated Area C->D E Contact EHS or Licensed Contractor D->E F Arrange for Pickup/Incineration E->F

Figure 1. A flowchart outlining the key steps for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the specific guidelines provided by your institution's EHS department or the detailed instructions in the Safety Data Sheet (SDS). Always prioritize safety and adhere to all applicable regulations.

References

Comprehensive Safety Protocols for Handling (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, storage, and disposal of (1R,2R)-1,2-Cyclohexanedimethanol is critical for ensuring laboratory safety and operational integrity. This document provides detailed personal protective equipment (PPE) recommendations, procedural steps for handling, and compliant disposal methods to support researchers, scientists, and drug development professionals. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for harm if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[1][2] Therefore, a conservative approach to safety is strongly advised.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection Type Required PPE Specifications and Use Cases
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields.Must conform to EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for splash-prone procedures.[3][4]
Hand Protection Nitrile or neoprene gloves.Gloves should be inspected before use and disposed of properly after handling the chemical. For prolonged contact, consider double-gloving.[5]
Body Protection Chemical-resistant lab coat.A fully buttoned, long-sleeved lab coat is mandatory. For tasks with a high risk of contamination, a disposable gown over the lab coat is recommended.[5]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.For situations with potential for dust or aerosol generation, a NIOSH-approved respirator with appropriate cartridges may be necessary.[6] In case of spills or emergencies, a self-contained breathing apparatus may be required.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes exposure risk and ensures procedural consistency.

Preparation:

  • Ensure a certified chemical fume hood is operational.[5]

  • Cover the work surface with disposable absorbent liners.[5]

  • Assemble all necessary equipment (e.g., spatulas, vials, solvents) within the fume hood.[5]

  • Don all required PPE as specified in the table above.

Weighing and Solution Preparation:

  • Perform all weighing and dispensing of the solid compound within a fume hood to mitigate inhalation risk.[5]

  • Use dedicated and clearly labeled equipment.

  • To minimize splashing, add solvent to the solid using a pipette or syringe.[5]

  • Securely cap the vial and mix until the solid is fully dissolved.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]

  • Keep away from strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and absorbent liners as chemical waste in accordance with institutional and local regulations.[6]

  • Empty Containers: Dispose of as unused product.[6] Do not reuse containers.[9]

PPE_Selection_Workflow Figure 1. PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Handling Procedure Start Start: Assess Task CheckHazards Review Chemical Hazards: - Skin/Eye Irritation - Inhalation/Ingestion Risk Start->CheckHazards EyeProtection Eye Protection: Safety Goggles/Glasses with Side Shields CheckHazards->EyeProtection Potential Eye Contact HandProtection Hand Protection: Nitrile/Neoprene Gloves CheckHazards->HandProtection Potential Skin Contact BodyProtection Body Protection: Chemical-Resistant Lab Coat CheckHazards->BodyProtection Required for all handling RespiratoryProtection Respiratory Protection: Fume Hood/Respirator CheckHazards->RespiratoryProtection Potential Inhalation Handling Proceed with Handling EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling Disposal Follow Disposal Protocol Handling->Disposal

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.